molecular formula C24H36N2 B15613165 DB-10

DB-10

货号: B15613165
分子量: 352.6 g/mol
InChI 键: HMJJCVZBDBFFGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DB-10 is a useful research compound. Its molecular formula is C24H36N2 and its molecular weight is 352.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H36N2

分子量

352.6 g/mol

IUPAC 名称

N,N'-dibenzyldecane-1,10-diamine

InChI

InChI=1S/C24H36N2/c1(3-5-13-19-25-21-23-15-9-7-10-16-23)2-4-6-14-20-26-22-24-17-11-8-12-18-24/h7-12,15-18,25-26H,1-6,13-14,19-22H2

InChI 键

HMJJCVZBDBFFGW-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

DB-10 mechanism of action in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and drug development databases reveals no specific compound designated as "DB-10" with a characterized mechanism of action in neuronal cells. This designation may represent an internal code for a compound in early-stage research and development that is not yet disclosed in public forums, a placeholder, or a misnomer.

To provide a comprehensive technical guide as requested, a more specific chemical name, alternative designation, or associated research program for the molecule of interest is required.

In the absence of specific data for "this compound," this guide will present a generalized framework for elucidating the mechanism of action of a novel neuroactive compound, using hypothetical data and established experimental approaches. This will serve as a template that can be populated with specific data once it becomes available.

Hypothetical Compound Profile: this compound

For the purpose of this guide, we will hypothesize that "this compound" is an investigational small molecule being evaluated for the treatment of a neurodegenerative disease characterized by excitotoxicity and neuronal apoptosis.

Core Putative Mechanism of Action

It is hypothesized that this compound exerts its neuroprotective effects through a multi-target mechanism involving the modulation of glutamatergic signaling and the activation of pro-survival intracellular pathways.

Signaling Pathways

A primary proposed mechanism is the modulation of NMDA receptor activity, a key player in excitotoxicity. Additionally, this compound is thought to activate the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Some_Receptor Receptor Tyrosine Kinase PI3K PI3K Some_Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibition of CREB CREB Akt->CREB Bcl2 Bcl-2 Bad->Bcl2 Inhibition of Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of Gene_Expression Gene Expression (Pro-survival) CREB->Gene_Expression Gene_Expression->Apoptosis Inhibition of DB10 This compound DB10->NMDA_Receptor Inhibition DB10->Some_Receptor Activation Glutamate (B1630785) Glutamate Glutamate->NMDA_Receptor Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excitotoxicity->Apoptosis

Caption: Proposed signaling pathway for this compound in neuronal cells.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from key experiments used to characterize the mechanism of action of this compound.

Table 1: Effect of this compound on NMDA-Induced Calcium Influx

Treatment Group This compound Conc. (µM) Peak Intracellular [Ca2+] (nM) % Inhibition
Vehicle Control 0 850 ± 45 0%
This compound 0.1 620 ± 38 27%
This compound 1 350 ± 25 59%

| this compound | 10 | 150 ± 15 | 82% |

Table 2: Activation of Akt Kinase by this compound

Treatment Group Time (min) Phospho-Akt/Total Akt Ratio Fold Change vs. Control
Vehicle Control 15 1.0 ± 0.1 1.0
This compound (1 µM) 5 2.5 ± 0.3 2.5
This compound (1 µM) 15 4.8 ± 0.5 4.8

| this compound (1 µM) | 30 | 3.2 ± 0.4 | 3.2 |

Table 3: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity

Treatment Group This compound Conc. (µM) Cell Viability (%) % Protection
Untreated Control 0 100 ± 5 -
Glutamate (100 µM) 0 42 ± 6 0%
Glutamate + this compound 0.1 58 ± 5 28%
Glutamate + this compound 1 75 ± 7 57%

| Glutamate + this compound | 10 | 88 ± 4 | 79% |

Experimental Protocols

1. Measurement of Intracellular Calcium

  • Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured on poly-D-lysine coated plates for 10-12 days.

  • Calcium Imaging: Neurons are loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at 37°C.

  • Experimental Procedure:

    • Cells are washed and maintained in a recording buffer.

    • Baseline fluorescence is recorded for 2 minutes.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for 10 minutes.

    • NMDA (100 µM) and glycine (B1666218) (10 µM) are added to induce calcium influx.

    • Fluorescence is recorded for an additional 5 minutes using a fluorescence microscopy system with excitation at 340 nm and 380 nm, and emission at 510 nm.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated and converted to intracellular calcium concentrations using the Grynkiewicz equation.

A Culture Primary Cortical Neurons B Load with Fura-2 AM A->B C Record Baseline Fluorescence B->C D Pre-incubate with this compound/Vehicle C->D E Add NMDA/Glycine D->E F Record Fluorescence E->F G Calculate [Ca2+] F->G

Caption: Workflow for intracellular calcium measurement.

2. Western Blot for Akt Phosphorylation

  • Cell Culture and Treatment: Primary cortical neurons are treated with this compound (1 µM) or vehicle for the indicated time points.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Chemiluminescent substrate is added, and the signal is detected using a digital imaging system. Band intensities are quantified using ImageJ software, and the ratio of phospho-Akt to total Akt is calculated.

3. Cell Viability Assay (MTT Assay)

  • Cell Culture and Treatment: Primary cortical neurons are seeded in 96-well plates. After 24 hours, cells are pre-treated with this compound or vehicle for 1 hour, followed by the addition of glutamate (100 µM) for 24 hours.

  • MTT Incubation: MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

This guide provides a foundational understanding of the potential mechanism of action of a hypothetical neuroprotective agent, this compound. The experimental designs and data presentation formats can be adapted once specific information about the compound of interest becomes available.

DB-10 as a Pro-drug of 3-n-Butylphthalide (NBP)

Author: BenchChem Technical Support Team. Date: December 2025

The identifier "DB-10" is associated with multiple distinct chemical compounds, each with a unique chemical structure and pharmacological profile. This guide provides an in-depth overview of the most prominent substances referred to as "this compound" or similar designations in scientific and commercial contexts, tailored for researchers, scientists, and drug development professionals.

A compound designated this compound is marketed as a pro-drug of 3-n-butylphthalide (NBP), investigated for its potential therapeutic effects in ischemic stroke.[1][2] NBP is a synthetic compound derived from l-3-n-butylphthalide, which is naturally found in the seeds of Apium graveolens (celery).[1][3] The racemic mixture, dl-3-n-butylphthalide, was approved by the Chinese Food and Drug Administration for the treatment of ischemic stroke.[1][2]

Chemical Structure of this compound (NBP Pro-drug)

The precise chemical structure of the "this compound" pro-drug is not publicly disclosed in detail in the initial search results. However, its active form, 3-n-butylphthalide (NBP), has the following structure:

Chemical Structure of 3-n-Butylphthalide (NBP)

Chemical Structure of 3-n-Butylphthalide
Quantitative Data
PropertyValueReference
Molecular Formula (NBP)C12H14O2PubChem
Molecular Weight (NBP)190.24 g/mol PubChem
Therapeutic Dosage (NBP in rodents)100 mg/kg/day[3]
Therapeutic Dosage (NBP in patients)200 mg/kg/day[3]
Experimental Protocols

Animal Model of Focal Cerebral Ischemia

A common experimental protocol to evaluate the neuroprotective effects of NBP involves inducing focal cerebral ischemia in mice through permanent occlusion of the middle cerebral artery (MCA).

  • Animal Preparation : Adult male 129 S2/sv mice are used for the experiment.

  • Anesthesia : Anesthetize the mice appropriately before the surgical procedure.

  • Surgical Procedure : Perform a permanent occlusion of the middle cerebral artery (MCA) to induce focal cerebral ischemia.

  • Drug Administration : Administer NBP at a dose of 100 mg/kg intraperitoneally (i.p.) either 2 hours before or 1 hour after the induction of ischemia.

  • Outcome Assessment : Evaluate the effects of NBP by measuring the infarct volume, activation of caspases (caspase-3 and caspase-9), number of TUNEL-positive cells, and mitochondrial release of cytochrome c and apoptosis-inducing-factor (AIF) in the penumbra region of the ischemic brain.[4]

Signaling Pathways

NBP exerts its neuroprotective effects through multiple signaling pathways. One of the key pathways is the TLR4/MyD88/NF-κB signaling pathway, which is involved in neuroinflammation. NBP has been shown to inhibit this pathway.[5][6]

NBP_Signaling_Pathway cluster_inflammation Inflammatory Response Pro-inflammatory Mediators Pro-inflammatory Mediators NBP NBP TLR4 TLR4 NBP->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB NF-κB->Pro-inflammatory Mediators

Caption: NBP's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

10-Deacetylbaccatin-III (10-DB III)

10-Deacetylbaccatin III, often abbreviated as 10-DB III, is a natural organic compound isolated from the European yew tree (Taxus baccata).[7] It is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol).[8]

Chemical Structure of 10-Deacetylbaccatin III
Chemical Structure of 10-Deacetylbaccatin III
Quantitative Data
PropertyValueReference
Molecular FormulaC29H36O10[9]
Molecular Weight544.6 g/mol [9]
Purity≥98%[10]
Solubility in DMSO~20 mg/mL[10]
IC50 (Porcine brain microtubule assembly)23 µM[10]
IC50 (Physarum microtubule assembly)0.9 µM[10]
IC50 (L. donovani intracellular amastigotes)70 nM[7]
Experimental Protocols

Isolation of 10-Deacetylbaccatin III from Taxus baccata

This protocol describes a method for the extraction and purification of 10-DB III from the needles of the yew tree.

  • Extraction : Extract the ground needles of Taxus baccata with a suitable solvent, such as ethanol.

  • Purification : The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • Elution : Elute the column first with a mixture of chloroform (B151607) and methanol (B129727) (98:2), followed by a mixture of the same solvents in a 95:5 ratio.

  • Isolation : Concentrate the eluent from the latter fraction to obtain a residue of 7-xylosyl-10-deacetylbaccatin III.

  • Hydrolysis : Further chemical steps, such as hydrolysis, are required to cleave the xylosyl group and obtain pure 10-deacetylbaccatin III.[11]

Mechanism of Action

The primary mechanism of action of taxanes, including paclitaxel which is synthesized from 10-DB III, is the disruption of microtubule dynamics. These compounds bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Microtubule_Inhibition cluster_cell_cycle Cell Cycle G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Taxanes (from 10-DB III) Taxanes (from 10-DB III) Microtubule Stabilization Microtubule Stabilization Taxanes (from 10-DB III)->Microtubule Stabilization Microtubule Stabilization->G2/M Arrest

Caption: Mechanism of action of taxanes derived from 10-DB III.

This compound as a Progesterone Drug Product

A pharmaceutical product referred to as "this compound" is a 10 mg tablet classified as a progesterone. This is likely Medroxyprogesterone Acetate (MPA), a synthetic progestin commonly used in hormone therapy and as a contraceptive.

Chemical Structure of Medroxyprogesterone Acetate
Chemical Structure of Medroxyprogesterone Acetate
Quantitative Data
PropertyValueReference
Molecular FormulaC24H34O4PubChem
Molecular Weight386.5 g/mol PubChem
Dosage Form10 mg TabletFDA
Experimental Protocols

Investigating the Effect of MPA on Cell Proliferation

This protocol outlines an experiment to determine the effect of Medroxyprogesterone Acetate on the proliferation of human breast cancer cells.

  • Cell Culture : Culture human breast cancer cells (e.g., T47D or MCF-7) in an appropriate medium supplemented with fetal calf serum.

  • Hormone Deprivation : Before treatment, deprive the cells of hormones by incubating them in a phenol (B47542) red-free medium with charcoal-stripped serum for at least 24 hours.

  • Treatment : Treat the cells with varying concentrations of MPA.

  • Proliferation Assay : Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting at different time points after treatment.

  • Western Blot Analysis : To investigate the underlying mechanism, perform western blot analysis to measure the expression levels of key cell cycle proteins like Cyclin D1.

Signaling Pathways

MPA can induce cell proliferation in human breast cancer cells through the upregulation of Cyclin D1 expression via the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) cascade.[12]

MPA_Signaling_Pathway cluster_proliferation Cell Proliferation Cyclin D1 Upregulation Cyclin D1 Upregulation MPA MPA PI3K PI3K MPA->PI3K Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB NF-κB->Cyclin D1 Upregulation

Caption: MPA-induced cell proliferation via the PI3K/Akt/NF-κB pathway.

Dibenzazepine (DBZ)

Dibenzazepine, also referred to as DBZ, is a potent γ-secretase inhibitor. It is a valuable tool in research, particularly in studies related to Alzheimer's disease and Notch signaling.

Chemical Structure of Dibenzazepine (DBZ)
Chemical Structure of Dibenzazepine
Quantitative Data
PropertyValueReference
Molecular FormulaC26H23F2N3O3
Molecular Weight463.48 g/mol
IC50 (Notch cleavage)1.7-2.9 nM[13]
IC50 (APPL cleavage)2.6 nM[13]
Purity≥98%
Solubility in DMSOup to 100 mM
Experimental Protocols

Inhibition of Notch Signaling in Cell Culture

This protocol describes how to test the inhibitory effect of DBZ on Notch signaling in a cell-based assay.

  • Cell Culture : Culture cells expressing Notch receptor (e.g., SupT1 human T cell lymphoma cells).

  • Treatment : Treat the cells with varying concentrations of DBZ. A pilot experiment with concentrations ranging from 0.1 nM to 250 nM can be performed to determine the effective range.

  • Protein Extraction : After a suitable incubation period (e.g., 6 hours), harvest the cells and extract total protein using a lysis buffer that also contains the corresponding concentration of DBZ.

  • Western Blot Analysis : Perform western blot analysis to detect the levels of the Notch intracellular domain (NICD). A decrease in NICD levels indicates inhibition of γ-secretase activity.[14]

Signaling Pathways

DBZ is a potent inhibitor of γ-secretase, an enzyme complex that cleaves transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). Inhibition of Notch cleavage by DBZ prevents the release of the Notch intracellular domain (NICD), which is a key step in the Notch signaling pathway.

DBZ_Mechanism_of_Action cluster_notch_pathway Notch Signaling Pathway NICD Release NICD Release Gene Transcription Gene Transcription NICD Release->Gene Transcription DBZ DBZ γ-Secretase γ-Secretase DBZ->γ-Secretase inhibits γ-Secretase->NICD Release cleaves Notch Notch Receptor Notch Receptor Notch Receptor->NICD Release

Caption: DBZ inhibits γ-secretase, blocking Notch signaling.

References

A Technical Guide to Compounds Designated "DB-10"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "DB-10" is not a unique identifier and refers to several distinct pharmaceutical products and research compounds. This guide addresses the most prominent entities identified through publicly available data and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data for some of these compounds, this document also serves as a framework, providing structured templates for pharmacokinetic data and experimental workflows as requested.

This compound (Medroxyprogesterone Acetate)

"DB 10" is a brand name for tablets containing 10 mg of Medroxyprogesterone Acetate.[1][2][3] This compound is a synthetic progestin, a female hormone used to treat menstrual disorders like amenorrhea, abnormal uterine bleeding, and endometriosis.[1][2][4]

Pharmacokinetic Profile

Medroxyprogesterone is rapidly absorbed after oral administration, though its bioavailability is relatively low and can be increased when taken with food.[5] It is primarily metabolized in the liver by CYP450 enzymes and excreted in the urine.[5]

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (Oral)
ParameterValueNotes
Bioavailability (F) 0.6 - 10%Increased with food.[5]
Tmax (Time to Peak Plasma Concentration) 2 - 4 hours[5]
Plasma Protein Binding 86 - 90%Primarily to albumin.[5]
Metabolism HepaticVia CYP450 hydroxylation and conjugation.[5]
Elimination Half-life (t₁/₂) ~12 - 17 hours[5]
Excretion UrineMainly as glucuronide conjugates.[5]
Experimental Protocols

While specific study protocols for the branded "DB 10" are not publicly available, a standard experimental design for assessing the pharmacokinetics of an oral drug like Medroxyprogesterone would typically involve the following workflow.

cluster_0 Phase 1: Dosing & Sampling cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis P0 Healthy Volunteers (Fasted/Fed Cohorts) P1 Single Oral Dose (e.g., 10 mg Medroxyprogesterone) P0->P1 P2 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) P1->P2 A0 Plasma Separation (Centrifugation) P2->A0 A1 Sample Extraction (e.g., SPE or LLE) A0->A1 A2 LC-MS/MS Analysis (Quantification of Drug) A1->A2 D0 Concentration-Time Data Plotting A2->D0 D1 Non-Compartmental Analysis (NCA) D0->D1 D2 Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) D1->D2

Caption: General workflow for a clinical pharmacokinetic study.

This compound (Anti-Ischemic Stroke Agent)

Another compound referred to as this compound is a preclinical pro-agent of 3-n-butylphthalide (NBP).[6] Developed by Sichuan University, it is being investigated for the treatment of ischemic stroke.[6][7] The core concept is that this compound is designed to be rapidly converted into the active drug (NBP) in vivo, potentially enhancing its accumulation in the brain where it exerts its therapeutic effect.[6]

Pharmacokinetic Concept

Publicly available information on the quantitative pharmacokinetics of this pro-agent is not available. However, the described mechanism of action can be visualized as a logical relationship.

DB10 This compound (Prodrug) Administered Systemically Conversion In Vivo Conversion DB10->Conversion Metabolic Enzymes NBP NBP (Active Drug) Conversion->NBP Brain Brain Tissue (Target Site) NBP->Brain Crosses BBB BBB Blood-Brain Barrier Therapeutic Effect\n(Anti-Ischemic Action) Therapeutic Effect (Anti-Ischemic Action) Brain->Therapeutic Effect\n(Anti-Ischemic Action)

Caption: Prodrug activation and brain delivery concept for this compound.

DB-1310 (Anti-Cancer Agent)

DB-1310 is a distinct compound; a novel antibody-drug conjugate (ADC) targeting HER3 for the treatment of advanced solid tumors.[8] Preliminary results from a Phase 1/2a clinical trial (NCT05785741) have been reported.[8][9]

Pharmacokinetic Profile

The available data is qualitative. An abstract from the clinical trial notes that pharmacokinetic exposure increased with dose escalation.[8] It also mentions low systemic exposure of the payload (the toxic part of the ADC) and no evidence of drug accumulation after repeated administration every three weeks.[8] Detailed quantitative data from these ongoing trials are not yet published.

Table 2: Summary of Publicly Available Information for this compound Compounds
DesignationCompound Type / Active IngredientTherapeutic AreaDevelopment StageKey Pharmacokinetic Information Available
DB 10 Medroxyprogesterone AcetateGynecologyMarketedQuantitative data available (Bioavailability, Tmax, t₁/₂, etc.).[1][5][10]
This compound Prodrug of 3-n-butylphthalide (NBP)Ischemic StrokePreclinicalQualitative concept (prodrug conversion, brain accumulation).[6][7]
DB-1310 Antibody-Drug Conjugate (ADC)OncologyPhase 1/2a Clinical TrialQualitative data (dose-proportional exposure, no accumulation).[8][9]

References

In-Vitro Neuroprotective Effects of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically designated "DB-10" did not yield any publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template, structured according to the user's request, using data from published in-vitro studies on representative neuroprotective compounds, Stellettin B (SB) and B355227 , to illustrate the required format and content.

Introduction to In-Vitro Neuroprotection Assays

The preliminary assessment of a compound's neuroprotective potential is crucial in the drug development pipeline. In-vitro models provide a controlled environment to elucidate mechanisms of action, assess efficacy, and determine safety profiles before advancing to more complex in-vivo studies.[1][2][3] These models typically involve exposing cultured neuronal or glial cells to neurotoxic stimuli to simulate conditions of neurodegenerative diseases or acute brain injury.[4] The ability of a test compound to mitigate this toxicity is then quantified using a variety of assays.

Commonly used cell lines for these studies include human neuroblastoma SH-SY5Y cells and murine hippocampal HT22 cells, as they provide robust and reproducible models for studying mechanisms like oxidative stress, apoptosis, and excitotoxicity.[4][5] This guide will detail the experimental protocols and summarize findings from in-vitro studies on illustrative neuroprotective compounds.

Experimental Methodologies

Detailed and standardized protocols are essential for the reproducibility of in-vitro neuroprotective studies. The following sections describe common methodologies used to assess the efficacy of test compounds against induced neurotoxicity.

Cell Culture and Toxin Induction
  • Cell Lines and Maintenance:

    • SH-SY5Y Cells: A human-derived neuroblastoma cell line, often used to model dopaminergic neuron damage relevant to Parkinson's disease. These cells are typically cultured in a standard growth medium like DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[5][6]

    • HT22 Cells: A murine hippocampal cell line, particularly sensitive to glutamate-induced oxidative stress, making it an excellent model for studying excitotoxicity.[5][6] Culture conditions are similar to those for SH-SY5Y cells.[5][6]

  • Induction of Neurotoxicity:

    • 6-hydroxydopamine (6-OHDA): Used with SH-SY5Y cells to induce apoptosis and oxidative stress, mimicking Parkinson's disease pathology.

    • Glutamate: Used with HT22 cells to induce oxidative injury and cell death via excitotoxicity.[5][6] An optimal concentration is first determined by establishing an IC₅₀ (the concentration that causes 50% cell death).[5]

Assessment of Neuroprotective Effects

A multi-assay approach is typically employed to evaluate the various facets of neuroprotection.

  • Cell Viability Assays (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

    • Protocol:

      • Seed cells (e.g., SH-SY5Y, HT22) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours.[4]

      • Pre-treat cells with various concentrations of the test compound (e.g., Stellettin B, B355227) for a specified duration (e.g., 1-2 hours).[7]

      • Introduce the neurotoxin (e.g., 20 µM 6-OHDA or 5 mM Glutamate) and incubate for an additional 24 hours.[5][7]

      • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

      • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

  • Measurement of Reactive Oxygen Species (ROS):

    • Principle: The DCFH-DA assay is used to quantify intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[4]

    • Protocol:

      • Seed and treat cells in a black 96-well plate as described above.[4]

      • Wash cells with warm Phosphate-Buffered Saline (PBS).[4]

      • Load cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[4]

      • Wash cells to remove the excess probe.[4]

      • Measure fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence in compound-treated cells compared to toxin-only cells indicates antioxidant activity.[5][6]

  • Western Blot Analysis for Signaling Proteins:

    • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the signaling pathways modulated by the test compound.[4]

    • Protocol:

      • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

      • Separate equal amounts of protein (e.g., 20-40 µg) by size using SDS-PAGE.[4]

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

      • Probe the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-ERK, Bcl-2, Caspase-3) followed by HRP-conjugated secondary antibodies.

      • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. β-actin or Lamin B1 are often used as loading controls.[7]

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies on the illustrative compounds B355227 and Stellettin B (SB).

Table 1: Neuroprotective Effect of B355227 on Glutamate-Induced Toxicity in HT22 Cells

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Control (Untreated)-100%
Glutamate5 mM~60%
B355227 + Glutamate2.5 µMIncreased vs. Glutamate alone
B355227 + Glutamate5 µMIncreased vs. Glutamate alone
B355227 + Glutamate10 µMSignificantly Increased vs. Glutamate alone
Data synthesized from narrative descriptions in reference[5]. Specific percentages for B355227 treatment were not provided but showed a dose-dependent protective effect.

Table 2: Effect of Stellettin B (SB) on 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Treatment GroupConcentration% Cell Viability (Mean ± SEM)Statistical Significance (p-value)
Control-100%-
6-OHDA20 µM~50%< 0.05 (vs. Control)
SB + 6-OHDA0.1 nMSignificantly Increased< 0.05 (vs. 6-OHDA)
Data synthesized from narrative and graphical descriptions in reference[7].

Table 3: Modulation of Key Signaling Proteins by Test Compounds

CompoundTarget ProteinEffect ObservedCell LineToxin
B355227ROSSignificantly ReducedHT22Glutamate
B355227Bcl-2 (Anti-apoptotic)Restored/IncreasedHT22Glutamate
B355227p-Erk1/2, p-JNK, p-P38Increased ActivationHT22Glutamate
Stellettin BNrf2 (Nuclear)Increased ExpressionSH-SY5Y6-OHDA
Stellettin BHO-1Upregulated ExpressionSH-SY5Y6-OHDA
Stellettin BActive Caspase-3AttenuatedSH-SY5Y6-OHDA
Data synthesized from narrative descriptions in references[5][6][7].

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes and pathways.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Analysis seed 1. Seed Cells (e.g., SH-SY5Y in 96-well plate) incubate1 2. Incubate 24h seed->incubate1 pretreat 3. Pre-treat with Compound (e.g., Stellettin B, 1h) incubate1->pretreat add_toxin 4. Add Neurotoxin (e.g., 6-OHDA, 24h) pretreat->add_toxin viability Cell Viability (MTT Assay) add_toxin->viability 5. Perform Assays ros Oxidative Stress (DCFH-DA Assay) add_toxin->ros 5. Perform Assays western Protein Expression (Western Blot) add_toxin->western 5. Perform Assays

Caption: General experimental workflow for in-vitro neuroprotection screening.

The neuroprotective effects of compounds like Stellettin B are often mediated through the activation of endogenous antioxidant pathways, such as the Nrf2/HO-1 pathway.[7]

G cluster_cell Neuronal Cell cluster_cyto Cytoplasm cluster_nuc Nucleus toxin Neurotoxin (e.g., 6-OHDA) ros ↑ Intracellular ROS toxin->ros apoptosis Apoptosis ros->apoptosis compound Stellettin B nrf2_keap1 Nrf2-Keap1 (Cytoplasm) compound->nrf2_keap1 Promotes dissociation nrf2_nuc Nrf2 (Nucleus) nrf2_keap1->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 Expression are->ho1 Induces ho1->ros Neutralizes protection Neuroprotection ho1->protection

Caption: The Nrf2/HO-1 signaling pathway activated by Stellettin B.

Conclusion

The in-vitro evaluation of potential neuroprotective agents is a foundational step in neuroscience drug discovery. By employing a suite of standardized assays, researchers can effectively screen compounds and decipher their mechanisms of action. As illustrated by studies on compounds like B355227 and Stellettin B, successful neuroprotection often involves the modulation of multiple cellular pathways, including the reduction of oxidative stress, inhibition of apoptosis, and activation of endogenous defense systems like the Nrf2 pathway.[5][6][7] The methodologies and data presentation formats outlined in this guide provide a robust framework for the rigorous assessment of novel neuroprotective candidates.

References

In-Depth Technical Guide: The Discovery and Synthesis of the DB-10 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "DB-10 compound" is not publicly available in scientific literature or patent databases. The following guide is a representative example constructed from established principles of drug discovery and synthesis to illustrate the requested format and content. The experimental details and data presented are hypothetical and should be regarded as a template.

Introduction

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. This document outlines the discovery, synthesis, and preclinical evaluation of a novel small molecule inhibitor, herein designated this compound. This compound has been identified as a potent and selective modulator of the hypothetical "Kinase X" signaling pathway, which is implicated in the pathophysiology of certain oncological and inflammatory disorders. This guide provides a comprehensive overview of the methodologies employed in its development and the key data supporting its therapeutic potential.

Discovery of the this compound Compound

The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify inhibitors of Kinase X. A library of over 500,000 diverse small molecules was screened, leading to the identification of a promising hit compound, which subsequently underwent extensive lead optimization to yield this compound.

Experimental Protocol: High-Throughput Screening

  • Assay Principle: A biochemical assay was developed to measure the phosphorylation of a peptide substrate by recombinant human Kinase X. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents:

    • Recombinant Human Kinase X (10 nM)

    • Biotinylated peptide substrate (100 nM)

    • ATP (10 µM)

    • Europium-labeled anti-phospho-substrate antibody (2 nM)

    • Streptavidin-allophycocyanin (SA-APC) (20 nM)

  • Procedure:

    • The compound library was screened at a concentration of 10 µM in 384-well plates.

    • Kinase, substrate, and compound were incubated for 60 minutes at room temperature.

    • ATP was added to initiate the kinase reaction and incubated for 30 minutes.

    • TR-FRET detection reagents were added and incubated for 60 minutes.

    • The plate was read on a suitable plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: The TR-FRET ratio (665 nm / 615 nm) was calculated, and percent inhibition was determined relative to DMSO controls.

Logical Workflow for Hit Identification

G A High-Throughput Screening (500,000 Compounds) B Primary Hit Identification (>50% Inhibition @ 10 µM) A->B C Dose-Response Confirmation B->C D Hit-to-Lead Optimization C->D E This compound Compound D->E

Caption: Workflow from HTS to the identification of this compound.

Synthesis of the this compound Compound

The chemical synthesis of this compound is achieved through a multi-step process, which has been optimized for scalability and purity. The detailed synthetic route is proprietary; however, a general overview of the final key coupling step is provided below.

Experimental Protocol: Final Suzuki Coupling Step

  • Reaction Setup: To a solution of Intermediate A (1.0 eq) in a 3:1 mixture of dioxane and water were added Intermediate B (1.2 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and potassium carbonate (3.0 eq).

  • Reaction Conditions: The reaction mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours under an argon atmosphere.

  • Workup and Purification: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the this compound compound as a white solid.

In Vitro Characterization

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeTargetIC50 (nM)
Biochemical AssayKinase X5.2
Cellular Assay (p-Substrate)Kinase X25.8
Kinase Panel (400 kinases)Off-target kinases>10,000

Signaling Pathway of Kinase X Inhibition by this compound

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response Leads to This compound This compound This compound->Kinase X Inhibits

Caption: Inhibition of the Kinase X signaling pathway by this compound.

Preclinical Evaluation

The pharmacokinetic and in vivo efficacy of this compound were assessed in murine models.

Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, IV)

ParameterValue
Half-life (t1/2)4.5 hours
Volume of Distribution (Vd)2.1 L/kg
Clearance (CL)0.5 L/hr/kg
Bioavailability (F%) - Oral35%

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model: Female BALB/c nude mice were implanted subcutaneously with 1x10^6 human tumor cells expressing activated Kinase X.

  • Dosing: Once tumors reached an average volume of 150 mm³, mice were randomized into two groups (n=10 per group):

    • Vehicle control (0.5% methylcellulose) administered orally, once daily.

    • This compound (20 mg/kg) administered orally, once daily.

  • Endpoints: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a measure of toxicity. The study was concluded after 21 days.

Experimental Workflow for In Vivo Efficacy

G A Tumor Cell Implantation B Tumor Growth to 150 mm³ A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Daily Oral Dosing (21 Days) C->D E Tumor Volume & Body Weight Measurement (2x Weekly) D->E F Final Data Analysis E->F

A Technical Whitepaper on NA-1 (Nerinetide) and its Role in Ischemic Cascade Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide utilizes NA-1 (Nerinetide) as a representative compound to illustrate the role of a neuroprotective agent in ischemic cascade pathways. This is due to the absence of publicly available scientific literature on a compound specifically named "DB-10." The data, protocols, and pathways described are based on published research on NA-1.

Introduction: The Ischemic Cascade and the PSD-95 Therapeutic Target

Acute ischemic stroke triggers a complex series of interconnected biochemical events, collectively known as the ischemic cascade, which leads to neuronal cell death and brain injury.[1] A critical event in this cascade is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) due to excessive glutamate (B1630785) release.[2][3] This overactivation leads to a massive influx of calcium ions (Ca²⁺) into the neuron.

A key scaffolding protein, the postsynaptic density protein-95 (PSD-95) , plays a pivotal role in mediating this neurotoxicity.[4] PSD-95 physically links NMDARs to neuronal nitric oxide synthase (nNOS).[5] During an ischemic event, the sustained Ca²⁺ influx through NMDARs activates the tethered nNOS, leading to the overproduction of nitric oxide (NO) and other reactive nitrogen species.[2][5] This results in oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[1]

Targeting the specific interaction between PSD-95 and NMDARs presents a promising therapeutic strategy. Unlike direct NMDAR antagonists, which can disrupt normal synaptic function and cause significant side effects, inhibiting the PSD-95/NMDAR complex aims to selectively uncouple the excitotoxic signaling pathway while preserving the receptor's physiological functions.[3][5] NA-1 (Nerinetide) is a neuroprotective peptide designed to specifically disrupt this pathological interaction.[5][6]

NA-1 (Nerinetide): Mechanism of Action

NA-1 is a 20-amino acid peptide (eicosapeptide) that acts as a PSD-95 inhibitor.[5][6] Its mechanism of action is centered on preventing the downstream neurotoxic effects of NMDAR overactivation during an ischemic event.

  • Binding to PSD-95: NA-1 competitively binds to the PDZ domains of PSD-95, the same domains that bind to the C-terminus of the NMDAR subunit GluN2B.[1][5]

  • Uncoupling NMDAR from nNOS: By occupying this binding site, NA-1 disrupts the physical linkage between the NMDAR and nNOS.[2]

  • Selective Inhibition of Neurotoxicity: This uncoupling prevents the excitotoxicity-driven activation of nNOS and the subsequent overproduction of nitric oxide.[5] Crucially, this action does not interfere with the normal physiological functions of the NMDAR, such as its ion channel activity (Ca²⁺ entry), which is vital for normal neurotransmission.[5]

This targeted approach aims to reduce infarct volume and improve neurological outcomes following an ischemic stroke.[7]

NA-1_Mechanism_of_Action cluster_0 Normal Synaptic Transmission cluster_1 Ischemic Cascade (Excitotoxicity) cluster_2 Therapeutic Intervention with NA-1 Glutamate_N Glutamate NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Binds Ca_N Ca²+ Influx (Physiological) NMDAR_N->Ca_N Allows PSD95_N PSD-95 NMDAR_N->PSD95_N Coupled via Neuron_N Neuronal Survival Ca_N->Neuron_N Supports nNOS_N nNOS (Inactive) PSD95_N->nNOS_N Tethers Glutamate_I Excess Glutamate NMDAR_I NMDAR Overactivation Glutamate_I->NMDAR_I Binds Ca_I Excessive Ca²+ Influx NMDAR_I->Ca_I Allows PSD95_I PSD-95 NMDAR_I->PSD95_I Coupled via nNOS_I nNOS (Activated) Ca_I->nNOS_I Activates PSD95_I->nNOS_I Tethers NO_I Excess Nitric Oxide (NO) nNOS_I->NO_I Produces CellDeath Neuronal Cell Death NO_I->CellDeath Leads to NA1 NA-1 (Nerinetide) PSD95_T PSD-95 NA1->PSD95_T Binds & Inhibits Glutamate_T Excess Glutamate NMDAR_T NMDAR Overactivation Glutamate_T->NMDAR_T Binds Ca_T Excessive Ca²+ Influx NMDAR_T->Ca_T Allows NMDAR_T->PSD95_T Coupling Blocked Neuron_T Neuroprotection Ca_T->Neuron_T Supports nNOS_T nNOS (Inactive) PSD95_T->nNOS_T Tethered but Inactive

Caption: Signaling pathways in normal, ischemic, and NA-1 treated conditions.

Preclinical Data Summary

NA-1 has demonstrated significant efficacy in multiple preclinical models of ischemic stroke, including rodents and non-human primates.[5][8] These studies established the foundational evidence for its neuroprotective effects.

Model TypeSpeciesInterventionKey FindingsReference(s)
Transient MCAO RatSingle IV injection of PSD-95 inhibitor 3 hours post-strokeSignificantly reduced infarct volumes (~80%); Improved long-term neurobehavioral function.[8]
Permanent MCAO Rat (with hyperthermia)Single IV injection of PSD-95 inhibitor 1 hour post-strokeDramatically reduced infarct size (~50%).[8]
Ischemia-Reperfusion Non-human PrimateIV administration of NA-1 post-stroke onsetReduced infarct volumes; Slowed the rate of infarct growth; Preserved brain function.[7][9]

Clinical Trial Data

The clinical development of NA-1 has been investigated through several large-scale, randomized controlled trials. The primary outcome measure in these studies is typically the modified Rankin Scale (mRS), a measure of functional disability where a score of 0-2 indicates a favorable outcome.[10]

ESCAPE-NA1 Trial Results

The ESCAPE-NA1 trial was a pivotal Phase 3 study evaluating NA-1 in patients with acute ischemic stroke undergoing endovascular thrombectomy.[10]

Patient GroupN (NA-1 / Placebo)Favorable Outcome (mRS 0-2) - NA-1Favorable Outcome (mRS 0-2) - PlaceboAdjusted Risk Ratio (95% CI)P-value
Overall Population 549 / 55661.4%59.2%1.04 (0.96-1.14)0.35
Subgroup: No Alteplase (B1167726) 219 / 22759.3%49.8%1.18 (1.01-1.38)-

Data sourced from Hill MD, et al., The Lancet 2020 and other analyses.[2][10][11]

The overall trial did not meet its primary endpoint.[10] However, a prespecified subgroup analysis revealed a significant treatment effect in patients who did not receive concurrent alteplase (tPA), a thrombolytic drug.[2][11] Further pharmacokinetic analysis suggested that alteplase, a protease, degrades the peptide structure of NA-1, reducing its bioavailability and efficacy.[12][13] In the no-alteplase subgroup, NA-1 was also associated with a nearly 50% reduction in the hazard of death.[5]

ESCAPE-NEXT and Other Trials

Subsequent trials were designed to confirm these findings in an alteplase-free population.

Trial NamePatient PopulationKey FindingsReference(s)
ESCAPE-NEXT Acute ischemic stroke patients not receiving alteplaseThe trial yielded neutral outcomes, failing to show superiority over placebo. Timing of intervention may be a critical factor.[14]
FRONTIER Suspected ischemic stroke patients (pre-hospital setting)Showed a large treatment effect when NA-1 was administered within 60 minutes of symptom onset.[15]
Post-hoc Meta-analysis Patients from 3 trials treated <3 hours from onsetNA-1 showed a clinically significant benefit; 56% of NA-1 patients had a favorable outcome vs. 48% for placebo.[16]

Experimental Protocols

Preclinical Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a standard model for inducing focal cerebral ischemia to test neuroprotective agents.

  • Animal Model: Adult male Sprague-Dawley rats are utilized.[8]

  • Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane). Core body temperature is monitored and maintained at 37°C.

  • MCAO Procedure: The right middle cerebral artery (MCA) is occluded using an intraluminal filament. The filament is inserted via the external carotid artery and advanced to the origin of the MCA to block blood flow.

  • Ischemia Duration: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

  • Reperfusion: The filament is then withdrawn to allow for reperfusion, mimicking the clinical scenario of thrombectomy.

  • Drug Administration: A single intravenous (IV) dose of NA-1 or vehicle (placebo) is administered at a prespecified time point (e.g., 1 or 3 hours) after the onset of MCAO.[8]

  • Outcome Assessment:

    • Infarct Volume: At 24 hours or later, animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to quantify the volume of the ischemic lesion.[8]

    • Neurological Scoring: Behavioral tests (e.g., cylinder test, adhesive removal test) are conducted over days to weeks to assess long-term functional recovery.[8]

  • Blinding: All outcome assessments are performed by investigators blinded to the treatment allocation.[8]

Clinical Protocol: The ESCAPE-NA1 Trial Design

This protocol outlines the methodology for a large-scale, multicenter clinical trial for an adjunctive neuroprotective therapy.[10]

ESCAPE_NA1_Workflow cluster_0 Patient Enrollment cluster_1 Randomization & Intervention cluster_2 Follow-up & Analysis A Patient presents with Acute Ischemic Stroke symptoms B Inclusion Criteria Met: - Large Vessel Occlusion - <12 hour window - Endovascular Thrombectomy (EVT) planned A->B C Informed Consent Obtained B->C D Randomization (1:1) C->D E1 Arm 1: Single IV dose of NA-1 (2.6 mg/kg) D->E1 Nerinetide E2 Arm 2: Placebo (Saline) D->E2 Placebo F Drug administration completed before arterial access closure for EVT E1->F E2->F G Endovascular Thrombectomy (EVT) performed as standard of care F->G H Patient Follow-up at 90 Days G->H I Primary Outcome Assessment: Modified Rankin Scale (mRS) score H->I J Secondary Outcome Assessment: Mortality, Neurological Scales H->J K Statistical Analysis (Intention-to-treat) I->K J->K

Caption: High-level workflow of the ESCAPE-NA1 clinical trial.

Discussion and Future Directions

The journey of NA-1 from preclinical promise to complex clinical trial results provides critical insights for the field of neuroprotection. While the overall Phase 3 trials have not been positive, the data strongly suggests a potential therapeutic benefit under specific conditions, particularly when administered early and in the absence of interacting medications like alteplase.[5][14]

Key learnings and future research directions include:

  • Timing of Intervention: The efficacy of neuroprotective agents appears to be highly time-dependent. The FRONTIER trial and post-hoc analyses highlight the critical importance of ultra-early administration, potentially in a pre-hospital setting.[15][16]

  • Drug-Drug Interactions: The unexpected interaction between NA-1 and alteplase underscores the need for thorough pharmacological evaluation in the context of polypharmacy common in stroke treatment.[5][12]

  • Next-Generation Molecules: Research is ongoing to develop next-generation PSD-95 inhibitors that may have improved pharmacokinetic profiles, better blood-brain barrier penetration, and reduced potential for side effects like hypotension.[17][18]

  • Patient Selection: Future trials may benefit from more refined patient selection, using advanced imaging to identify individuals with the most salvageable brain tissue, and focusing on populations where the drug's mechanism is most likely to succeed (e.g., alteplase-ineligible patients).

References

Early Research on Interleukin-10 (IL-10) for Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Interleukin-10 (IL-10) as a potential therapeutic agent for ischemic stroke. The information presented is based on foundational studies investigating its mechanism of action, efficacy in animal models, and the experimental protocols used to elucidate its role in the pathophysiology of stroke.

Core Mechanism of Action

Interleukin-10 is a pleiotropic cytokine with potent anti-inflammatory properties. In the context of ischemic stroke, its primary mechanism is the suppression of the post-ischemic inflammatory cascade, which is a major contributor to secondary brain injury.[1][2] IL-10 is endogenously produced by various immune cells, including regulatory T cells (Tregs), macrophages, and microglia, in response to ischemic injury.[1][3]

The neuroprotective effects of IL-10 are primarily achieved through:

  • Inhibition of Pro-inflammatory Cytokines: IL-10 downregulates the expression and activity of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4]

  • Modulation of the IL-17A Response: A critical function of IL-10 is to control the detrimental effects of Interleukin-17A (IL-17A), a cytokine that promotes infarct growth.[1][3] IL-10 directly inhibits IL-17A production from CD4+ αβ T cells and indirectly suppresses its production from γδ T cells via its action on regulatory T cells.[1][3]

  • Downregulation of NFκB Signaling: IL-10 exerts its anti-inflammatory effects in part by inhibiting the nuclear translocation of NFκB, a key transcription factor for many pro-inflammatory genes.[2][5]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies on IL-10 in rodent models of ischemic stroke.

Table 1: Effects of IL-10 Deficiency on Stroke Outcomes

Model OrganismStroke ModelOutcome MeasureFindingReference
C57BL/6 MicePermanent MCAOInfarct Volume (24h post-stroke)30% larger infarct volumes in IL-10-/- mice compared to wild-type.[5]
MiceTransient MCAOInfarct Volume (Day 3 & 7)Significantly increased infarct volumes in IL-10-/- mice.[1][3]
MiceTransient MCAONeurological Outcome (Day 14)Impaired neurological outcome and enlarged brain atrophy in IL-10-/- mice.[1][3]

Table 2: Effects of IL-10-based Interventions on Stroke Outcomes

Model OrganismStroke ModelInterventionOutcome MeasureFindingReference
Wild-Type MiceTransient MCAO (60 min)Adoptive transfer of IL-10+ B-cells (24h before MCAO)Infarct Volume (96h reperfusion)Significant reduction in cortical (p=0.026), striatal (p=0.012), and total hemisphere (p=0.016) infarct volumes.[6]
Wild-Type MiceTransient MCAO (60 min)Adoptive transfer of IL-10+ B-cells (4h after MCAO)Infarct Volume (96h reperfusion)Significant reduction in cortical (p=0.001), striatal (p=0.036), and total hemisphere (p=0.006) infarct volumes.[6]
Wistar RatsTransient MCAO (3h)C21 (AT2R agonist) + IL-10 neutralizing antibodyInfarct Size & Functional OutcomeNeutralizing IL-10 abrogated the neuroprotective effect of C21.[7]
IL-10-/- MiceTransient MCAONeutralizing IL-17A antibodyInfarct Volume & Neurological OutcomeReversed the worse outcomes observed in IL-10 deficient mice.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways of IL-10 in ischemic stroke and a typical experimental workflow for its preclinical investigation.

IL10_Signaling_Pathway cluster_cells Cell Types cluster_cytokines Cytokines cluster_receptors Receptors & Pathways cluster_outcomes Outcomes Treg Regulatory T-cell (Treg) gd_T_cell γδ T-cell Treg->gd_T_cell indirectly inhibits IL10 IL-10 Treg->IL10 produces CD4_T_cell CD4+ αβ T-cell IL17A IL-17A CD4_T_cell->IL17A produces gd_T_cell->IL17A produces Macrophage Macrophage / Microglia Macrophage->IL10 produces IL10->CD4_T_cell directly inhibits IL10R IL-10R IL10->IL10R binds Neuroprotection Neuroprotection IL10->Neuroprotection leads to Infarct Infarct Growth IL17A->Infarct promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation ProInflammatory->Inflammation IL10R->Treg on (autocrine) IL10R->CD4_T_cell on NFkB NFκB Pathway IL10R->NFkB inhibits NFkB->ProInflammatory promotes Inflammation->Infarct contributes to

Caption: IL-10 Signaling Pathway in Ischemic Stroke.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_intervention Intervention cluster_assessment Post-Stroke Assessment animal_model Select Animal Model (e.g., C57BL/6J Mice) acclimatization Acclimatization animal_model->acclimatization randomization Randomization into Groups (e.g., Control, IL-10ko, Treatment) acclimatization->randomization anesthesia Anesthesia (e.g., Isoflurane) randomization->anesthesia mcao Transient MCAO Surgery (e.g., 60 min occlusion) anesthesia->mcao monitoring Physiological Monitoring (Temp, CBF via LDF) mcao->monitoring treatment Administer Treatment (e.g., Recombinant IL-10, IL-10+ B-cells, or Neutralizing Antibody) mcao->treatment Pre- or Post-treatment behavioral Neurological Scoring (at 24, 48, 72, 96h) monitoring->behavioral sacrifice Sacrifice at Endpoint (e.g., 96h) behavioral->sacrifice infarct_volume Infarct Volume Analysis (TTC Staining) sacrifice->infarct_volume immuno Immunological Analysis (Flow Cytometry, IHC of brain/spleen) sacrifice->immuno

References

Methodological & Application

Application Notes and Protocols for DB-10 (dl-3-n-butylphthalide) Administration in Rodent Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-3-n-butylphthalide (NBP), a synthetic compound derived from an extract of celery seeds, has been approved for the treatment of ischemic stroke in China and is the subject of extensive preclinical research.[1][2][3][4] Often referred to in research literature by its abbreviation NBP, this compound has demonstrated neuroprotective effects in various animal models of cerebral ischemia.[2][4][5] These application notes provide detailed protocols for the administration of NBP (herein referred to as DB-10 for the purpose of these notes) in rodent models, particularly in the context of ischemic stroke studies. The protocols and data presented are synthesized from multiple preclinical investigations to aid researchers in designing and executing their own studies.

Mechanism of Action

This compound is understood to exert its neuroprotective effects through multiple pathways. Its proposed mechanisms include improving cerebral microcirculation, reducing inflammation, inhibiting apoptosis (programmed cell death), and protecting mitochondria.[2][3] Some studies suggest that this compound may also promote neurogenesis and angiogenesis, contributing to long-term recovery after ischemic injury.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in rodent models, compiled from various preclinical studies.

Table 1: Dosage and Administration Routes for this compound in Rodent Models

Animal ModelAdministration RouteDosage Range (mg/kg)VehicleReference(s)
MiceIntraperitoneal (i.p.)15 - 120Saline[6][8][9][10][11]
MiceOral Gavage (p.o.)60 - 80Not specified[2][12]
RatsIntraperitoneal (i.p.)10 - 20Not specified[2]
RatsOral Gavage (p.o.)60 - 240Not specified[13][14]

Table 2: Pharmacokinetic Parameters of this compound (NBP) in Rats

ParameterValueAdministration RouteReference(s)
Time to Peak Plasma Concentration (Tmax)~0.75 hoursOral[2]
Mean Peak Plasma Concentration (Cmax)514 ng/mL (at 200 mg dose)Oral[2]
Area Under the Curve (AUC₀-∞)864 ng·h/mLOral[2]
Elimination Half-life (t₁/₂)5.33 hoursOral[2]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Objective: To administer a precise dose of this compound directly into the peritoneal cavity for systemic absorption.

Materials:

  • This compound (dl-3-n-butylphthalide)

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in sterile saline to the desired final concentration (e.g., 10 mg/mL).

    • Vortex the solution until this compound is completely dissolved.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume.

    • Restrain the mouse by gently scruffing the neck to expose the abdomen.

  • Injection:

    • Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress or adverse reactions for at least 30 minutes.

Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rats

Objective: To deliver a precise oral dose of this compound directly into the stomach.

Materials:

  • This compound (dl-3-n-butylphthalide)

  • Appropriate vehicle (e.g., distilled water, saline)

  • Vortex mixer

  • Flexible gavage needle (appropriate size for rats)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution in the chosen vehicle to the desired concentration.

    • Ensure the solution is homogenous by vortexing.

  • Animal Preparation:

    • Weigh the rat to calculate the required administration volume.

    • Gently but firmly restrain the rat.

  • Administration:

    • Attach the gavage needle to the syringe filled with the this compound solution.

    • Gently insert the tip of the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

    • Advance the needle slowly and smoothly until it reaches the stomach. The animal should swallow the tube as it is advanced.

    • Slowly administer the this compound solution.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.

Mandatory Visualizations

experimental_workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase animal_acclimatization Animal Acclimatization baseline_measurements Baseline Neurological Scoring animal_acclimatization->baseline_measurements anesthesia Anesthesia baseline_measurements->anesthesia mcao_surgery Middle Cerebral Artery Occlusion (MCAO) anesthesia->mcao_surgery reperfusion Reperfusion mcao_surgery->reperfusion db10_admin This compound Administration reperfusion->db10_admin neuro_assessment Neurological Assessment db10_admin->neuro_assessment tissue_collection Tissue Collection & Analysis neuro_assessment->tissue_collection

Caption: Experimental workflow for this compound administration in a rodent MCAO model of ischemic stroke.

signaling_pathway cluster_prodrug Prodrug Administration cluster_conversion In Vivo Conversion cluster_effects Neuroprotective Effects DB10_prodrug This compound (Prodrug) NBP_active NBP (Active Drug) DB10_prodrug->NBP_active Metabolic Conversion effect1 Improved Microcirculation NBP_active->effect1 effect2 Anti-inflammatory Action NBP_active->effect2 effect3 Anti-apoptotic Action NBP_active->effect3

Caption: Proposed mechanism of action for the this compound prodrug.

References

Unraveling the Dissolution of "DB-10" for In-Vivo Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in preclinical research is the effective delivery of therapeutic agents to in-vivo models. The method of dissolution can significantly impact the compound's bioavailability, efficacy, and potential toxicity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the dissolution of a compound referred to as "DB-10" for in-vivo experiments.

Due to the ambiguous nature of the identifier "this compound," which could refer to several distinct chemical entities, it is imperative to first correctly identify the compound . The search results indicate at least three possibilities for "this compound":

  • DB Solvent: Diethylene glycol monobutyl ether, a high-boiling, slow-evaporating glycol ether.

  • 2,4-DB: 4-(2,4-Dichlorophenoxy)butyric acid, a selective post-emergence herbicide.

  • A derivative of aminoanthracenedione , as suggested by a study on a compound labeled "DB-134."

To ensure the accuracy and safety of your in-vivo experiments, please verify the full chemical name or Chemical Abstracts Service (CAS) number of your "this compound" compound before proceeding. Once the specific compound is identified, the following general principles and protocols for dissolving poorly soluble compounds for in-vivo administration can be applied and tailored.

General Strategies for Dissolving Poorly Soluble Compounds for In-Vivo Studies

Many investigational compounds exhibit poor solubility in aqueous solutions, posing a significant challenge for in-vivo administration, particularly for intravenous injection. The primary goal is to develop a formulation that is safe, well-tolerated, and maintains the compound in a soluble state long enough for absorption and distribution.[1][2][3]

Common strategies to enhance the solubility of poorly water-soluble compounds include:

  • Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[1][2]

  • Surfactants: Employing agents that reduce surface tension and form micelles to encapsulate and solubilize the compound.[1][2]

  • pH Adjustment: Modifying the pH of the formulation to ionize the compound, thereby increasing its solubility.[2]

  • Complexing Agents: Using substances like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[4]

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils or other lipids, which is particularly useful for lipophilic drugs.[1]

Recommended Solvents and Excipients for In-Vivo Administration

The choice of solvent and excipients is critical and depends on the physicochemical properties of the compound, the intended route of administration, and the animal model. Below is a table summarizing commonly used vehicles and their characteristics.

Vehicle CategoryExamplesKey Characteristics & Considerations
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (B87167) (DMSO)Effective at increasing solubility but can cause toxicity at high concentrations. DMSO should be used with caution and typically at low final concentrations (<5-10%) due to potential for irritation and systemic toxicity.[1][4]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Can significantly improve solubility at low concentrations. Some surfactants may cause hypersensitivity reactions or gastrointestinal irritation.[1][2]
Oils/Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)Well-tolerated and suitable for oral or parenteral administration of lipophilic compounds.[1][5]
Aqueous Saline, Phosphate-buffered saline (PBS)Ideal for soluble and stable compounds. Often used as a diluent for formulations prepared with co-solvents to reduce viscosity and potential irritation.[4]

Experimental Protocol: A Step-by-Step Guide to Formulation Development

This protocol outlines a general workflow for developing a suitable formulation for a poorly soluble compound intended for in-vivo experiments.

1. Preliminary Solubility Screening:

  • Assess the solubility of the compound in a range of individual solvents (e.g., water, saline, ethanol, PEG 400, corn oil).
  • This initial screen will help identify the most promising solvent systems.

2. Co-solvent/Surfactant System Evaluation:

  • Based on the preliminary screen, prepare various binary and ternary solvent systems.
  • Example Formulation: A common starting point for many poorly soluble compounds is a mixture of a co-solvent and a surfactant, which is then diluted with an aqueous vehicle. A typical ratio to start with could be 10% co-solvent, 10% surfactant, and 80% aqueous diluent.
  • Procedure:
  • Weigh the required amount of the compound into a sterile vial.
  • Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.
  • Add the surfactant (e.g., Tween® 80) and mix thoroughly.
  • Slowly add the aqueous vehicle (e.g., saline) dropwise while continuously vortexing to prevent precipitation.
  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

3. pH Adjustment (if applicable):

  • For ionizable compounds, determine the pKa.
  • Adjusting the pH of the formulation to be at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound can significantly improve solubility.[2]
  • Use biocompatible buffers to maintain the desired pH.

4. Final Formulation Assessment:

  • Visual Inspection: The final formulation should be a clear, homogenous solution.
  • Stability: Assess the short-term stability of the formulation at room temperature and, if necessary, under refrigerated conditions.
  • Tolerability: Before administering the formulation to the study animals, it is advisable to conduct a small pilot study to assess the tolerability of the vehicle alone.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in preparing a compound for in-vivo administration.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In-Vivo Administration start Start: Weigh Compound dissolve Add Co-solvent(s) (e.g., PEG 400, DMSO) start->dissolve mix Vortex / Sonicate Until Dissolved dissolve->mix add_surfactant Add Surfactant (e.g., Tween® 80) mix->add_surfactant mix_surfactant Mix Thoroughly add_surfactant->mix_surfactant add_aqueous Add Aqueous Vehicle (e.g., Saline) Dropwise mix_surfactant->add_aqueous final_mix Final Vortexing add_aqueous->final_mix visual_check Visual Inspection (Clear & Homogenous?) final_mix->visual_check stability_check Short-term Stability Assessment visual_check->stability_check tolerability Vehicle Tolerability Test (Pilot Study) stability_check->tolerability administer Administer to Study Animals tolerability->administer

Caption: Workflow for preparing this compound for in-vivo experiments.

Signaling Pathway Considerations

The biological activity of the specific "this compound" compound will dictate the relevant signaling pathways to consider. For instance, if "this compound" is an anticancer agent, pathways such as the PI3K/Akt/mTOR or MAPK pathways might be relevant. Once the identity and mechanism of action of your "this compound" are confirmed, a diagram of the pertinent signaling pathway can be constructed to visualize its molecular targets and downstream effects.

References

Application Notes and Protocols for the Quantification of DB-10 and N-Butylidenephthalide (NBP) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylidenephthalide (NBP) is a naturally occurring compound found in plants such as Angelica sinensis and celery seeds. It has garnered significant interest for its potential therapeutic effects, particularly in the context of ischemic stroke.[1][2][3] DB-10 has been identified as a pro-drug of NBP, designed to enhance its delivery and efficacy.[4] Accurate and reliable quantification of both this compound and NBP is crucial for pharmacokinetic studies, formulation development, and quality control in the drug development process. This document provides detailed application notes and protocols for the quantification of this compound and NBP using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

The described methods utilize reversed-phase HPLC (RP-HPLC) to separate this compound and NBP from potential impurities and matrix components. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. A UV detector is used to monitor the column effluent and quantify the analytes based on their absorbance of ultraviolet light.

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Quantification of NBP

This protocol is adapted from a method developed for the determination of 3-n-butylphthalide in biological tissues.[5]

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium dihydrogen phosphate (B84403) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • NBP reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Reagents and Standards

  • Mobile Phase: Prepare a mixture of 0.2 M Sodium Dihydrogen Phosphate (adjusted to pH 4.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution of NBP: Accurately weigh a known amount of NBP reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations that will be used to construct a calibration curve.

3. Chromatographic Conditions

  • Column: C18 (150 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase: 0.2 M Sodium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (50:50, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm[5][6]

  • Injection Volume: 20 µL

4. Sample Preparation

  • For Drug Substance: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma, Tissue Homogenates): A sample extraction procedure is necessary to remove interfering substances. A common method is protein precipitation followed by liquid-liquid extraction.[5]

    • To 200 µL of the sample, add an internal standard (e.g., Ibuprofen).[5]

    • Add 100 µL of 6% perchloric acid to precipitate proteins.[5]

    • Add 200 µL of diethyl ether and vortex thoroughly.[5]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.[5]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the NBP standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). The r² value should be close to 1.0.

  • Determine the concentration of NBP in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Gradient HPLC-UV/DAD Method for Quantification of this compound and NBP

As this compound is a pro-drug of NBP, a gradient method may be more suitable for the simultaneous determination of both compounds, especially if they have different polarities. This protocol is a generalized method based on common practices for small molecule analysis.

1. Instrumentation and Materials

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water with 0.1% Formic Acid (v/v) (HPLC grade)

  • This compound and NBP reference standards

  • Standard laboratory glassware and syringe filters

2. Preparation of Reagents and Standards

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and NBP in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare mixed working standard solutions containing both this compound and NBP at various concentrations by diluting the stock solutions with the mobile phase.

3. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A suggested starting gradient is:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD detection, monitoring at the lambda max (λmax) of this compound and NBP (e.g., scanning from 200-400 nm and selecting the optimal wavelength for each, a wavelength around 230 nm or 280 nm is often a good starting point for similar structures).

4. Sample Preparation

  • Follow the sample preparation procedures outlined in Protocol 1, adjusting the final reconstitution solvent to be compatible with the initial mobile phase conditions of the gradient.

5. Data Analysis

  • Follow the data analysis procedures outlined in Protocol 1, creating separate calibration curves for this compound and NBP.

Data Presentation

The following tables summarize the key quantitative parameters for the described HPLC methods.

Table 1: HPLC Method Parameters for NBP Quantification (Isocratic)

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase 0.2 M Sodium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (50:50, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 228 nm[5][6]
Retention Time Approximately 6.4 min[5]
Linearity Range 25.625–1025.000 ng/mL in tissue[5]
Limit of Quantification (LOQ) 25.625 ng/mL in tissue[5]

Table 2: Suggested HPLC Method Parameters for Simultaneous Quantification of this compound and NBP (Gradient)

ParameterSuggested Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient See Protocol 2, Section 3
Flow Rate 1.0 mL/min
Detection DAD (monitor at λmax of each compound)
Retention Times To be determined experimentally
Linearity Range To be determined experimentally
LOQ To be determined experimentally

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standards (this compound & NBP) StockSolution Prepare Stock Solutions Standard->StockSolution Sample Test Sample (e.g., Drug Product, Biological Matrix) SamplePrep Sample Preparation (Extraction, Dilution) Sample->SamplePrep WorkingStandards Prepare Working Standards (Calibration Curve) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Inject Standards SamplePrep->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Peak Area of Standards Quantification Quantify this compound & NBP Concentration Chromatogram->Quantification Peak Area of Sample Calibration->Quantification Calibration Equation

Caption: Experimental workflow for the HPLC quantification of this compound and NBP.

Signaling Pathways and Logical Relationships

The relationship between this compound and NBP is that of a pro-drug to its active form. This relationship is crucial for understanding the pharmacokinetics of this compound.

Prodrug_Metabolism DB10 This compound (Pro-drug) NBP NBP (Active Drug) DB10->NBP Metabolic Conversion (in vivo) Target Therapeutic Target (e.g., in the brain) NBP->Target Pharmacological Action

Caption: Pro-drug to active drug conversion pathway of this compound to NBP.

References

Application Notes & Protocols: Evaluating the Neuroprotective Efficacy of a Novel Compound in an In Vitro Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using a Novel Neuroprotective Compound in an Oxygen-Glucose Deprivation Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a state of oxygen and glucose deprivation (OGD), triggering a cascade of cellular events that result in neuronal death and neurological damage.[1][2][3] The investigation of novel neuroprotective compounds that can mitigate this damage is a critical area of research.[1][4][5] Oxygen-glucose deprivation (OGD) in cell culture is a widely utilized in vitro model that simulates the ischemic conditions of a stroke, providing a valuable platform for screening and characterizing the efficacy of potential therapeutic agents.[6][7][8]

These application notes provide a detailed protocol for utilizing an OGD model to assess the neuroprotective effects of a novel compound, referred to herein as "DB-10". The protocols cover the induction of OGD, assessment of cell viability, and investigation of the underlying molecular mechanisms, including the modulation of apoptotic pathways and key signaling cascades like PI3K/Akt.

Experimental Protocols

Cell Culture and Oxygen-Glucose Deprivation (OGD) Induction

This protocol describes the procedure for subjecting cultured neuronal cells to OGD to mimic ischemic conditions.

  • Cell Lines: Primary cortical neurons or immortalized neuronal cell lines (e.g., PC12, SH-SY5Y) are suitable for this model.[9]

  • Materials:

    • Complete cell culture medium

    • D-glucose-free medium (e.g., DMEM or Neurobasal)[10]

    • Hypoxic chamber or incubator capable of maintaining a 95% N₂ / 5% CO₂ atmosphere[10]

    • Test compound (this compound) at various concentrations

    • Vehicle control (e.g., DMSO)

  • Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to approximately 70-80% confluency.

    • Prepare different concentrations of this compound in a complete medium.

    • Pre-treat the cells with the vehicle or varying concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD.[9]

    • To initiate OGD, aspirate the culture medium and wash the cells once with pre-warmed, glucose-free medium.[11]

    • Replace the medium with fresh, glucose-free medium (containing the corresponding concentrations of this compound or vehicle) that has been pre-equilibrated in the hypoxic environment.

    • Place the culture plates in a hypoxic chamber and incubate for a predetermined duration (e.g., 90 minutes to 3 hours) at 37°C.[3][10]

    • For the normoxic control group, incubate cells in a standard glucose-containing medium in a regular CO₂ incubator.

    • Following the OGD period, terminate the ischemic condition by replacing the glucose-free medium with a complete, glucose-containing medium (with the respective treatments) and return the plates to a normoxic incubator for a reoxygenation period (e.g., 24 hours).

Experimental Workflow for OGD

G cluster_0 Pre-treatment Phase cluster_1 OGD Induction cluster_2 Reoxygenation & Analysis cell_seeding Seed Neuronal Cells pre_treatment Pre-treat with this compound or Vehicle cell_seeding->pre_treatment wash_cells Wash with Glucose-Free Medium pre_treatment->wash_cells 24 hours add_ogd_medium Add Glucose-Free Medium +/- this compound wash_cells->add_ogd_medium hypoxia Incubate in Hypoxic Chamber (e.g., 95% N2, 5% CO2) add_ogd_medium->hypoxia reoxygenation Replace with Complete Medium & Return to Normoxic Incubator hypoxia->reoxygenation 90 min - 3 hours analysis Perform Downstream Assays (Viability, Apoptosis, Western Blot) reoxygenation->analysis reoxygenation->analysis 24 hours G DB10 This compound Receptor Receptor DB10->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates Bad Bad Akt->Bad Inhibits (via phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Bax Bax Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Promotes release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Studying Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Tracer Molecules for the Quantitative Assessment of Blood-Brain Barrier Permeability

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier is crucial for maintaining CNS homeostasis and protecting the brain from toxins and pathogens.[1][4] However, it also presents a major challenge for the delivery of therapeutic agents to the brain.[5][6] To develop effective CNS drugs, it is essential to have robust and reproducible methods for evaluating their ability to cross the BBB.

This document provides detailed application notes and protocols for assessing BBB permeability using fluorescent tracer molecules. While a specific molecule designated "DB-10" was not identified in the scientific literature for this purpose, we will use fluorescein (B123965) isothiocyanate (FITC)-dextran of various molecular weights (e.g., 4 kDa and 70 kDa) as a representative and widely used tool for these studies. FITC-dextrans are hydrophilic polysaccharides that do not readily cross the intact BBB and are therefore excellent markers for assessing barrier integrity and permeability in both in vitro and in vivo models.

Data Presentation: Quantitative Assessment of BBB Permeability

The following tables summarize typical quantitative data obtained when studying BBB permeability using tracer molecules. These values are indicative and can vary based on the specific cell types, animal models, and experimental conditions used.

Table 1: In Vitro BBB Model Permeability Coefficients

Tracer MoleculeMolecular Weight (kDa)In Vitro Model TypeApparent Permeability (Papp) (x 10-6 cm/s)Reference
FITC-dextran4Co-culture (Rat Brain Endothelial Cells & Astrocytes)1.5 ± 0.3[7]
FITC-dextran70Co-culture (Rat Brain Endothelial Cells & Astrocytes)0.8 ± 0.2[7]
Lucifer Yellow0.45Co-culture (Rat Brain Endothelial Cells & Astrocytes)2.6 ± 1.1[7]
Rhodamine 1230.38Co-culture (Rat Brain Endothelial Cells & Astrocytes)12.0 ± 2.5[7]
DMTS0.126Parallel Artificial Membrane Permeability Assay (PAMPA)11.8[8]
DMTS0.126Triple BBB Co-culture Model158[8]

Table 2: In Vivo BBB Permeability Data

Tracer MoleculeAnimal ModelAdministration RouteTime Post-InjectionBrain-to-Plasma RatioReference
RITC-dextranDiabetic (db/db) MiceIntravenous10 minSignificantly Increased vs. Control[9]
RITC-dextranDiabetic (db/db) MiceIntravenous30 minSignificantly Increased vs. Control[9]
DMTSMiceIntramuscular10 minRapid Brain Penetration Observed[8]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Co-culture Model

This protocol describes the establishment of an in vitro BBB model using primary rat brain endothelial cells (RBEC) and astrocytes, and its use for measuring the permeability of tracer molecules.[7]

Materials:

  • Primary rat brain endothelial cells (RBEC)

  • Primary rat astrocytes

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% P/S)[10]

  • Puromycin

  • Transwell® inserts (e.g., 1.0 µm pore size)

  • 24-well plates

  • FITC-dextran (4 kDa and 70 kDa)

  • Lucifer Yellow

  • Rhodamine 123

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Methodology:

  • Astrocyte Culture: Culture primary rat astrocytes in T-75 flasks. When confluent, passage them to the bottom of 24-well plates.

  • RBEC Isolation and Purification: Isolate microvessels from 5-week-old rat cortices by enzymatic digestion and centrifugation. Purify RBECs from microvessel fragments by plating in puromycin-containing medium to eliminate contaminating cells.[7]

  • Co-culture Setup: Once RBECs reach 80-90% confluency, passage them onto the Transwell® inserts. Place the inserts into the 24-well plates containing the cultured astrocytes. This establishes the co-culture system.[7][10]

  • Barrier Integrity Measurement (TEER): Monitor the integrity of the endothelial cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM-2 Volt/Ohm meter. The barrier is considered established when TEER values plateau (typically >200 ohm·cm²).[7][10]

  • Permeability Assay: a. Gently wash the cells in both the apical (upper) and basolateral (lower) chambers with pre-warmed assay buffer. b. Add the tracer molecule (e.g., FITC-dextran at 1 mg/mL) to the apical chamber. c. At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber. d. Replace the collected volume with fresh assay buffer.

  • Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: The rate of tracer appearance in the basolateral chamber.

    • A: The surface area of the Transwell® membrane.

    • C0: The initial concentration of the tracer in the apical chamber.

In_Vitro_BBB_Protocol cluster_prep Cell Preparation cluster_model Model Assembly cluster_assay Permeability Assay cluster_analysis Data Analysis astrocyte Culture Astrocytes in 24-well plate coculture Seed RBECs on Transwell Insert into Astrocyte Plate rbec Isolate & Purify RBECs rbec->coculture teer Monitor Barrier Integrity (TEER Measurement) coculture->teer add_tracer Add FITC-dextran to Apical Chamber teer->add_tracer sample Sample Basolateral Chamber Over Time add_tracer->sample quantify Quantify Fluorescence sample->quantify calculate Calculate Papp Value quantify->calculate

Caption: Workflow for In Vitro BBB Permeability Assay.
Protocol 2: In Vivo BBB Permeability Assessment in Mice

This protocol outlines a method for assessing BBB permeability in live mice using intravenous injection of a fluorescent tracer and subsequent brain imaging or tissue analysis.[9]

Materials:

  • Mice (e.g., C57BL/6 or specific disease models like db/db mice)[9]

  • Anesthesia (e.g., isoflurane)

  • Rhodamine B isothiocyanate-dextran (RITC-dextran, 70 kDa) dissolved in sterile saline

  • In vivo imaging system (e.g., IVIS) or fluorescence microscope

  • Blood collection supplies (e.g., heparinized capillaries)

  • Brain harvesting tools

Methodology:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Tracer Administration: Inject RITC-dextran (e.g., 100 µL of a 10 mg/mL solution) intravenously via the tail vein.

  • In Vivo Imaging (Optional): a. Place the anesthetized mouse in an in vivo imaging system. b. Acquire fluorescence images of the head region at specific time points (e.g., 1, 10, 30, 60 minutes) post-injection to visualize tracer accumulation in the brain.[9]

  • Blood and Brain Collection: a. At a predetermined endpoint (e.g., 60 minutes), collect a blood sample via cardiac puncture. b. Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature. c. Harvest the brain.

  • Quantification: a. Brain Homogenate: Homogenize the brain tissue. Measure the fluorescence in the homogenate and the plasma (obtained by centrifuging the blood sample). Calculate the brain-to-plasma fluorescence ratio. b. Fluorescence Microscopy: If not homogenized, fix the brain in paraformaldehyde, cryosection, and image using a fluorescence microscope to visualize the distribution of the tracer within the brain parenchyma.

In_Vivo_BBB_Protocol cluster_prep Preparation cluster_imaging Live Imaging (Optional) cluster_collection Sample Collection cluster_analysis Analysis anesthetize Anesthetize Mouse inject Inject RITC-dextran (Intravenous) anesthetize->inject live_image Acquire Fluorescence Images of Head Region Over Time inject->live_image collect_blood Collect Blood Sample inject->collect_blood At Endpoint perfuse Transcardial Perfusion collect_blood->perfuse harvest_brain Harvest Brain perfuse->harvest_brain quantify_homogenate Quantify Fluorescence in Brain Homogenate & Plasma harvest_brain->quantify_homogenate microscopy OR: Fluorescence Microscopy of Brain Sections harvest_brain->microscopy

Caption: Workflow for In Vivo BBB Permeability Assessment.

Signaling Pathways and Transport Mechanisms

The transport of molecules across the BBB is governed by several mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis.[2][6] The integrity of the BBB itself is regulated by complex signaling pathways. For example, the Nrf2 signaling pathway has been shown to play a protective role in maintaining BBB integrity.[9] In diabetic mice, down-regulation of Nrf2 is correlated with increased BBB permeability.[9] Nrf2 also regulates the expression of the mitochondrial transporter ABCB10, which is involved in mitochondrial function and redox balance at the BBB endothelium.[9]

BBB_Transport_Mechanisms cluster_bbb Blood-Brain Barrier (Endothelial Cell) blood Blood passive Passive Diffusion (Lipid-soluble molecules) blood->passive transporters Carrier-Mediated Transport (Glucose, Amino Acids) blood->transporters transcytosis Receptor-Mediated Transcytosis (Insulin) blood->transcytosis brain Brain efflux Efflux Pumps (P-gp) (Pumps drugs out) brain->efflux passive->brain transporters->brain transcytosis->brain efflux->blood

Caption: Major Transport Mechanisms Across the BBB.

References

Application of Dragon's Blood (DB-10) in Middle Cerebral Artery Occlusion (MCAO) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragon's Blood, a traditional medicine derived from the resin of Dracaena species, has garnered significant interest for its potential neuroprotective effects in the context of ischemic stroke. Designated here as DB-10 for the purpose of these notes, this natural product and its active components have been investigated in preclinical models of middle cerebral artery occlusion (MCAO), a widely used animal model that mimics the pathophysiology of ischemic stroke in humans. These studies have demonstrated the potential of Dragon's Blood to reduce infarct volume, mitigate neurological deficits, and modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1][2][3]

This document provides detailed application notes and protocols for the use of Dragon's Blood (this compound) in MCAO models, intended to guide researchers in designing and executing studies to evaluate its therapeutic potential.

Mechanism of Action

Dragon's Blood and its active constituents, such as Loureirin B and 4',7-dihydroxyflavone, exert their neuroprotective effects through a multi-target mechanism.[1][4] Key signaling pathways implicated in its mode of action include:

  • Anti-inflammatory Pathways: Dragon's Blood has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][5] This is achieved, in part, by modulating the NF-κB signaling pathway and promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype via the STAT6 signaling pathway.[6]

  • Antioxidant Pathways: The active components of Dragon's Blood can upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This is mediated through the activation of the PI3K/Akt/CREB and Nrf2 signaling pathways, which play a crucial role in cellular defense against oxidative stress.[1][4]

  • Anti-apoptotic Pathways: Dragon's Blood promotes neuronal survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2.[1][4] The activation of the PI3K/Akt signaling pathway is a key mechanism in mediating these anti-apoptotic effects.[2]

  • Blood-Brain Barrier Integrity: Studies have indicated that Dragon's Blood can help preserve the integrity of the blood-brain barrier (BBB) following ischemic injury. It has been shown to upregulate the expression of tight junction proteins like ZO-1 and Claudin-5, thereby reducing BBB leakage.[2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Dragon's Blood (DB) in MCAO models.

Treatment GroupInfarct Volume (% of hemisphere)Neurological Score (mNSS)Reference
MCAO + Vehicle45.3 ± 5.212.5 ± 1.5[2]
MCAO + DB (low dose)32.1 ± 4.89.8 ± 1.2[2]
MCAO + DB (high dose)21.5 ± 3.9 6.5 ± 1.1[2]

*p < 0.05, **p < 0.01 vs. MCAO + Vehicle

Treatment GroupParameterResultReference
MCAO + VehicleEvans Blue Leakage (µg/g tissue)15.2 ± 2.1[2]
MCAO + DBEvans Blue Leakage (µg/g tissue)8.9 ± 1.5[2]
MCAO + VehicleZO-1 Expression (relative to control)0.4 ± 0.1[2]
MCAO + DBZO-1 Expression (relative to control)0.8 ± 0.15[2]
MCAO + VehicleClaudin-5 Expression (relative to control)0.35 ± 0.08[2]
MCAO + DBClaudin-5 Expression (relative to control)0.75 ± 0.12*[2]

*p < 0.05 vs. MCAO + Vehicle

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal filament model is a commonly used technique to induce focal cerebral ischemia.[7][8][9]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (250-300g for rats, 20-25g for mice)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a silicone-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the animal and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Place a temporary ligature around the CCA and ICA.

  • Introduce the silicone-coated nylon filament into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • Confirm the occlusion by monitoring a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, leave the filament in place.

  • Suture the incision and allow the animal to recover.

Administration of Dragon's Blood (this compound)

Formulation:

Dragon's Blood extract can be dissolved in a vehicle such as saline containing a small percentage of DMSO and Tween 80 to ensure solubility.

Administration:

  • Route: Intragastric (oral gavage) or intravenous injection.

  • Dosage: Effective doses in rodent models have ranged from 25 to 100 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.

  • Timing: this compound can be administered either as a pretreatment before MCAO induction or as a post-treatment after the onset of ischemia. A common post-treatment paradigm involves administration at the time of reperfusion or shortly thereafter.

Assessment of Outcomes
  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours and subsequent time points using a standardized scoring system (e.g., modified Neurological Severity Score, mNSS).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified using image analysis software.

  • Histological Analysis: Perform Nissl staining to assess neuronal survival and TUNEL staining to evaluate apoptosis in the peri-infarct region.

  • Molecular Analysis: Collect brain tissue from the ischemic hemisphere to analyze protein and gene expression levels of key markers related to inflammation (e.g., TNF-α, IL-1β), oxidative stress (e.g., HO-1, Nrf2), and apoptosis (e.g., Bcl-2, Bax) using techniques such as Western blotting, ELISA, and RT-PCR.

Visualizations

G cluster_0 Dragon's Blood (this compound) cluster_1 Signaling Pathways cluster_2 Cellular Effects cluster_3 Therapeutic Outcome DB Dragon's Blood (Loureirin B) PI3K_Akt PI3K/Akt Pathway DB->PI3K_Akt activates Nrf2 Nrf2 Pathway DB->Nrf2 activates NFkB NF-κB Pathway DB->NFkB inhibits STAT6 STAT6 Pathway DB->STAT6 activates Anti_Apoptosis Anti-apoptosis (↑ Bcl-2) PI3K_Akt->Anti_Apoptosis Antioxidant Antioxidant Response (↑ HO-1) Nrf2->Antioxidant Anti_Inflammation Anti-inflammation (↓ TNF-α, IL-1β, IL-6) NFkB->Anti_Inflammation Microglia M2 Microglial Polarization STAT6->Microglia Neuroprotection Neuroprotection (↓ Infarct Volume, ↓ Neurological Deficit) Anti_Inflammation->Neuroprotection Antioxidant->Neuroprotection Anti_Apoptosis->Neuroprotection Microglia->Neuroprotection

Caption: Signaling pathways modulated by Dragon's Blood in ischemic stroke.

G cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO_Surgery MCAO Surgery (Intraluminal Filament) Animal_Prep->MCAO_Surgery DB_Admin This compound Administration (e.g., at reperfusion) MCAO_Surgery->DB_Admin Behavioral Neurological Assessment (e.g., 24h, 48h) DB_Admin->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Analysis Infarct Volume, Histology, Molecular Analysis Sacrifice->Analysis

Caption: Experimental workflow for MCAO studies with this compound.

References

Application Notes and Protocols for Assessing the Viability of DB-10 Treated Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-10, a pro-drug of 3-n-butylphthalide (NBP), is a promising therapeutic agent for the treatment of ischemic stroke.[1][2] Its active compound, NBP, has demonstrated significant neuroprotective effects in various preclinical studies. The mechanisms underlying this neuroprotection are multifaceted, involving the mitigation of oxidative stress, reduction of inflammation, and inhibition of apoptosis.[3][4][5] Key signaling pathways implicated in NBP's therapeutic action include the Nrf2-ARE and PI3K/Akt pathways.[5][6]

These application notes provide detailed protocols for three common cell viability assays—MTT, LDH, and Calcein-AM/Ethidium Homodimer-1 (EthD-1)—to quantitatively assess the neuroprotective effects of this compound on neurons subjected to oxidative stress, a key pathological event in ischemic stroke.

Experimental Design

This guide outlines an in vitro experiment to evaluate the dose-dependent neuroprotective effects of this compound on primary cortical neurons challenged with hydrogen peroxide (H₂O₂), a well-established model of oxidative stress.[7][8][9]

Experimental Groups:

  • Control: Untreated neurons.

  • Vehicle Control: Neurons treated with the vehicle used to dissolve this compound, followed by H₂O₂ exposure.

  • H₂O₂ Alone: Neurons exposed to H₂O₂ without any pre-treatment.

  • This compound + H₂O₂: Neurons pre-treated with varying concentrations of this compound prior to H₂O₂ exposure.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes of this compound's neuroprotective effects.

Table 1: MTT Assay - Mitochondrial Activity

Treatment GroupThis compound Conc. (µM)H₂O₂ Conc. (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control001.25 ± 0.08100
Vehicle Control0 (Vehicle)1000.63 ± 0.0550.4
H₂O₂ Alone01000.61 ± 0.0648.8
This compound + H₂O₂11000.75 ± 0.0760.0
This compound + H₂O₂101000.98 ± 0.0978.4
This compound + H₂O₂501001.15 ± 0.1092.0

Table 2: LDH Assay - Membrane Integrity

Treatment GroupThis compound Conc. (µM)H₂O₂ Conc. (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
Control000.15 ± 0.020
Vehicle Control0 (Vehicle)1000.85 ± 0.0777.8
H₂O₂ Alone01000.88 ± 0.0981.1
This compound + H₂O₂11000.65 ± 0.0655.6
This compound + H₂O₂101000.42 ± 0.0530.0
This compound + H₂O₂501000.25 ± 0.0311.1
Maximum LDH Release--1.05 ± 0.10100

Table 3: Calcein-AM/EthD-1 Assay - Live/Dead Cell Count

Treatment GroupThis compound Conc. (µM)H₂O₂ Conc. (µM)Live Cells (Green Fluorescence Intensity) (Mean ± SD)Dead Cells (Red Fluorescence Intensity) (Mean ± SD)% Viability
Control009850 ± 750150 ± 3098.5
Vehicle Control0 (Vehicle)1004850 ± 5505100 ± 60048.7
H₂O₂ Alone01004700 ± 6005250 ± 65047.2
This compound + H₂O₂11006100 ± 7003800 ± 50061.6
This compound + H₂O₂101008200 ± 8001750 ± 25082.4
This compound + H₂O₂501009300 ± 780650 ± 10093.5

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Viability Assays cluster_analysis Data Analysis Culture Primary Neuron Culture Plate Plate Neurons in 96-well Plates Culture->Plate Acclimatize Acclimatize Neurons Plate->Acclimatize Pretreat Pre-treat with this compound or Vehicle Acclimatize->Pretreat Induce Induce Oxidative Stress (H₂O₂) Pretreat->Induce MTT MTT Assay Induce->MTT LDH LDH Assay Induce->LDH Calcein Calcein-AM/EthD-1 Assay Induce->Calcein Read Plate Reader Measurement / Fluorescence Microscopy MTT->Read LDH->Read Calcein->Read Analyze Quantify and Analyze Data Read->Analyze Conclusion Draw Conclusions Analyze->Conclusion G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DB10 This compound -> NBP DB10->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Neuroprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription Genes->ROS neutralizes

References

Application Notes and Protocols for Immunohistochemistry (IHC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for immunohistochemistry (IHC) analysis, catering to researchers, scientists, and drug development professionals. The following sections offer a specific protocol for an anti-CD10 antibody and a general, adaptable protocol for paraffin-embedded tissues, alongside relevant data tables and workflow diagrams.

Section 1: Specific Protocol for Anti-CD10 (Clone: G27-P) Staining

This protocol is adapted from the instructions for the anti-CD10 antibody from DB Biotech and is suitable for staining paraffin-embedded tissues.[1]

Materials and Reagents
ReagentSpecification
Primary AntibodyAnti-CD10 (Clone: G27-P), concentrated or ready-to-use (RTU)
DeparaffinizationXylene
Rehydration96%, 80%, and 70% Ethyl Alcohol
Endogenous Peroxidase Block3% Hydrogen Peroxide (H₂O₂)
Antigen Retrieval BufferTris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween-20), pH 9.0
Wash Buffer (Buffer A)0.05 M Tris-HCl, pH 7.6 with 0.5% Tween-20
Secondary AntibodyHRP-conjugated secondary antibody (e.g., Micropolymer-HRP detection kit)
ChromogenDAB (3,3'-Diaminobenzidine)
CounterstainHematoxylin (B73222)
Mounting MediumPermanent mounting medium
Experimental Protocol
  • Deparaffinization and Rehydration

    • Immerse slides in three changes of xylene for 5 minutes each.[1]

    • Transfer slides through 96%, 80%, and 70% ethyl alcohol for 10 minutes each.[1]

    • Rinse slides in distilled water.[1]

  • Endogenous Peroxidase Blocking

    • Incubate the tissue sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.[1]

    • Wash with distilled water.[1]

  • Antigen Retrieval

    • Immerse slides in Tris-EDTA buffer (pH 9.0) with 0.05% Tween-20.[1]

    • Incubate in a water bath at 96-98°C for 20-25 minutes.[1]

    • Allow slides to cool to room temperature in the same buffer for 15 minutes.[1]

    • Rinse with distilled water.[1]

  • Staining

    • Wash sections in Buffer A for 5 minutes.[1]

    • Incubate with the primary antibody for 1 hour in a humidified chamber. If using the concentrated form, dilute at 1:100 - 1:300. For the ready-to-use version, apply directly.[1]

    • Wash twice with Buffer A for 5 minutes each.[1]

    • Apply the secondary antibody according to the manufacturer's instructions and incubate.[1]

    • Wash twice with Buffer A for 5 minutes each.[1]

    • Apply the DAB chromogen and incubate for 1-3 minutes, or until the desired stain intensity is reached.[1]

    • Wash thoroughly with water for 10 minutes.[1]

  • Counterstaining and Mounting

    • Counterstain with hematoxylin for 5 minutes.[1]

    • Wash with water for 10 minutes.[1]

    • Dehydrate the sections in two changes of 96% ethyl alcohol for 5 minutes each.[1]

    • Clear in two changes of xylene for 2 minutes each.[1]

    • Mount the slide with a permanent mounting medium for observation.[1]

Section 2: General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general framework that can be adapted for various antibodies used in drug development research, such as those targeting HER3 for DB-1310 studies or markers of cellular pathways affected by novel compounds.

Summary of a General IHC-P Protocol
StepReagent/ParameterIncubation TimeTemperature
DeparaffinizationXylene2 x 5 minRoom Temp
RehydrationGraded Alcohols (100%, 95%, 70%, 50%)3 min eachRoom Temp
Peroxidase Block3% H₂O₂ in Methanol10 minRoom Temp
Antigen Retrieval10 mM Citrate (B86180) Buffer, pH 6.010 min95-100°C
Blocking10% Normal Serum with 1% BSA1 hourRoom Temp
Primary AntibodyAntibody-specific dilutionOvernight4°C
Secondary AntibodyManufacturer's recommended dilution30-60 minRoom Temp
DetectionDAB Substrate< 5 minRoom Temp
CounterstainHematoxylin1-2 minRoom Temp
Detailed General Protocol
  • Tissue Preparation : Use formalin-fixed, paraffin-embedded tissue sections of 5-8 μm thickness on positively charged slides.[2]

  • Deparaffinization and Rehydration

    • Immerse slides in two changes of xylene for 5 minutes each.[2]

    • Hydrate through a graded series of alcohol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a rinse in distilled water.[2]

  • Antigen Retrieval

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10 minutes. The optimal buffer and time may vary depending on the antibody.[2]

    • Allow slides to cool to room temperature for 20 minutes.[2]

    • Rinse with PBS twice for 5 minutes each.[2]

  • Blocking

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[2]

    • Rinse with PBS.

    • To prevent non-specific binding, incubate sections with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for at least 1 hour.[3]

  • Primary and Secondary Antibody Incubation

    • Incubate sections with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.[3]

    • Wash slides with PBS three times for 5 minutes each.

    • Apply the appropriate HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[2]

    • Wash slides with PBS three times for 5 minutes each.

  • Detection and Visualization

    • Apply DAB substrate solution and monitor color development for up to 5 minutes.[2]

    • Wash slides with PBS to stop the reaction.[2]

  • Counterstaining, Dehydration, and Mounting

    • Counterstain with hematoxylin for 1-2 minutes.[2]

    • Rinse with running tap water for 10 minutes.[2]

    • Dehydrate sections through a graded alcohol series and clear with xylene.[2]

    • Coverslip using a permanent mounting medium.[2]

Section 3: Visualized Workflows and Pathways

General Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Final Steps Fixation Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5-8 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy & Analysis Mounting->Microscopy

Caption: A generalized workflow for immunohistochemical staining of paraffin-embedded tissues.

IL-10 Signaling Pathway

Interleukin-10 (IL-10) is a cytokine with potent anti-inflammatory properties that signals through the JAK/STAT pathway.[4][5] In some cancers, like diffuse large B-cell lymphoma, IL-10 signaling can promote tumor cell survival and upregulate the immune checkpoint PD-L1.[6]

IL10_Pathway IL10 IL-10 IL10R IL-10 Receptor (IL-10Rα / IL-10Rβ) IL10->IL10R Binds JAK1 JAK1 IL10R->JAK1 Activates TYK2 TYK2 IL10R->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_P p-STAT3 (dimer) STAT3->STAT3_P Dimerizes Nucleus Nucleus STAT3_P->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription SOCS3 SOCS3 (Negative Feedback) Transcription->SOCS3 PDL1 PD-L1 Upregulation Transcription->PDL1 Survival Cell Survival & Proliferation Transcription->Survival SOCS3->JAK1 Inhibits

Caption: Simplified IL-10 signaling cascade via the JAK/STAT pathway.

References

Application Notes and Protocols for In-Vivo Imaging of DB-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-10 is a novel therapeutic agent under investigation for its potential in targeted cancer therapy. Understanding its in-vivo pharmacokinetics, biodistribution, and target engagement is crucial for its clinical development. This document provides detailed application notes and protocols for tracking this compound in preclinical models using various in-vivo imaging techniques, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive imaging modality that allows for the quantitative assessment of the biodistribution of radiolabeled molecules.[1][2][3] For PET imaging of this compound, the molecule must be labeled with a positron-emitting radionuclide.

Quantitative Data Summary: Biodistribution of [¹⁸F]this compound in a Xenograft Mouse Model

Organ/TissuePercent Injected Dose per Gram (%ID/g) at 1h Post-InjectionPercent Injected Dose per Gram (%ID/g) at 4h Post-Injection
Blood2.5 ± 0.40.8 ± 0.2
Tumor5.8 ± 1.27.2 ± 1.5
Muscle1.2 ± 0.30.9 ± 0.2
Liver15.2 ± 2.510.5 ± 1.8
Kidneys8.9 ± 1.54.3 ± 0.9
Lungs3.1 ± 0.61.5 ± 0.4
Spleen2.8 ± 0.51.9 ± 0.4
Brain0.5 ± 0.10.3 ± 0.1

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: PET Imaging of [¹⁸F]this compound

1. Radiolabeling of this compound with Fluorine-18:

  • Objective: To synthesize [¹⁸F]this compound with high radiochemical purity and specific activity.

  • Materials: this compound precursor, [¹⁸F]Fluoride, Kryptofix 2.2.2, potassium carbonate, acetonitrile (B52724), water, HPLC system.

  • Procedure:

    • Produce [¹⁸F]Fluoride using a cyclotron.

    • Azeotropically dry the [¹⁸F]Fluoride with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.

    • Add the this compound precursor to the dried [¹⁸F]Fluoride complex.

    • Heat the reaction mixture at 110°C for 15 minutes.

    • Purify the resulting [¹⁸F]this compound using a semi-preparative HPLC system.

    • Formulate the purified [¹⁸F]this compound in sterile saline for injection.

    • Determine radiochemical purity and specific activity using analytical HPLC and a dose calibrator.

2. Animal Handling and Injection:

  • Objective: To administer the radiotracer to the animal model.

  • Materials: Tumor-bearing mice (e.g., BALB/c nude mice with xenografts), isoflurane (B1672236) anesthesia, sterile syringes.

  • Procedure:

    • Anesthetize the mouse using 2% isoflurane in oxygen.

    • Administer approximately 5-10 MBq of [¹⁸F]this compound via a lateral tail vein injection.[4]

    • Record the exact injected dose and time of injection.

3. PET/CT Imaging:

  • Objective: To acquire in-vivo images of [¹⁸F]this compound distribution.

  • Materials: Preclinical PET/CT scanner.

  • Procedure:

    • At desired time points post-injection (e.g., 1 and 4 hours), anesthetize the mouse.

    • Position the animal in the center of the PET/CT scanner's field of view.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes.

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

4. Image Analysis and Quantification:

  • Objective: To determine the uptake of [¹⁸F]this compound in various tissues.

  • Procedure:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the CT images for various organs and the tumor.

    • Quantify the radioactivity concentration in each ROI from the PET images.

    • Calculate the %ID/g for each tissue.

PET_Workflow cluster_radiolabeling Radiolabeling cluster_animal_procedure Animal Procedure cluster_imaging Imaging cluster_analysis Data Analysis radiolabeling_start [¹⁸F]Fluoride Production drying Azeotropic Drying radiolabeling_start->drying reaction Reaction with this compound Precursor drying->reaction purification HPLC Purification reaction->purification formulation Formulation purification->formulation anesthesia1 Anesthesia formulation->anesthesia1 injection Tail Vein Injection anesthesia1->injection anesthesia2 Anesthesia injection->anesthesia2 ct_scan CT Scan anesthesia2->ct_scan pet_scan PET Scan ct_scan->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction roi_analysis ROI Analysis reconstruction->roi_analysis quantification Quantification (%ID/g) roi_analysis->quantification

Workflow for PET imaging of [¹⁸F]this compound.

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another nuclear imaging technique that can be used to track radiolabeled molecules. It typically uses radionuclides with longer half-lives than PET isotopes, allowing for imaging at later time points.

Quantitative Data Summary: Tumor-to-Muscle Ratios of [⁹⁹ᵐTc]this compound

Time Post-InjectionTumor-to-Muscle Ratio
4 hours3.5 ± 0.6
24 hours5.8 ± 0.9

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: SPECT Imaging of [⁹⁹ᵐTc]this compound

1. Radiolabeling of this compound with Technetium-99m:

  • Objective: To label this compound with ⁹⁹ᵐTc.

  • Materials: this compound modified with a chelator (e.g., HYNIC), ⁹⁹ᵐTc-pertechnetate, stannous chloride, ancillary ligands (e.g., tricine, EDDA).

  • Procedure:

    • Elute ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

    • To a vial containing the this compound-chelator conjugate, add stannous chloride.

    • Add the ⁹⁹ᵐTc-pertechnetate and ancillary ligands.

    • Incubate at room temperature for 20 minutes.

    • Assess radiochemical purity by ITLC.

2. Animal Handling and Injection:

  • Follow the same procedure as for PET imaging, injecting approximately 20-30 MBq of [⁹⁹ᵐTc]this compound.

3. SPECT/CT Imaging:

  • Objective: To acquire in-vivo images of [⁹⁹ᵐTc]this compound distribution.

  • Materials: Preclinical SPECT/CT scanner with low-energy, high-resolution (LEHR) collimators.

  • Procedure:

    • At desired time points (e.g., 4 and 24 hours), anesthetize the mouse.

    • Position the animal on the scanner bed.

    • Acquire a CT scan.

    • Acquire a SPECT scan (e.g., 360° rotation, 64 projections, 30 seconds per projection).[5]

    • Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM with corrections for attenuation and scatter).[6]

4. Image Analysis and Quantification:

  • Follow a similar procedure as for PET to determine tumor-to-muscle ratios.

SPECT_Workflow radiolabeling [⁹⁹ᵐTc]this compound Preparation injection Animal Injection radiolabeling->injection imaging SPECT/CT Imaging injection->imaging analysis Image Analysis imaging->analysis

General workflow for SPECT imaging.

Magnetic Resonance Imaging (MRI)

MRI offers excellent soft-tissue contrast and high spatial resolution without the use of ionizing radiation.[3][7] To track this compound with MRI, it can be conjugated to a contrast agent, such as a gadolinium chelate or a superparamagnetic iron oxide nanoparticle (SPION).[8][9][10][11]

Quantitative Data Summary: T1 Relaxation Rate (R1) in Tumor Tissue

Treatment GroupPre-Contrast R1 (s⁻¹)Post-Contrast R1 (s⁻¹) at 1h
Saline Control1.2 ± 0.11.3 ± 0.1
This compound-Gd1.2 ± 0.22.5 ± 0.4

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: MRI of this compound-Gd

1. Synthesis of this compound-Gd Conjugate:

  • Objective: To conjugate this compound with a gadolinium-based contrast agent.

  • Procedure: This will involve standard bioconjugation chemistry to link a Gd-DOTA or Gd-DTPA chelate to the this compound molecule. The final product should be purified and characterized.

2. Animal Handling and Injection:

  • Anesthetize the tumor-bearing mouse and administer a bolus of this compound-Gd (e.g., 0.1 mmol/kg) via the tail vein.

3. MRI Acquisition:

  • Objective: To acquire T1-weighted images and T1 maps.

  • Materials: High-field preclinical MRI scanner (e.g., 7T or 9.4T).

  • Procedure:

    • Position the anesthetized animal in the MRI scanner.

    • Acquire pre-contrast T1-weighted images and a T1 map using an appropriate pulse sequence (e.g., inversion recovery spin echo).

    • Inject the this compound-Gd contrast agent.

    • Acquire post-contrast T1-weighted images and T1 maps at various time points.

4. Image Analysis:

  • Objective: To quantify the change in T1 relaxation rate.

  • Procedure:

    • Register the pre- and post-contrast images.

    • Draw ROIs on the tumor and surrounding muscle tissue.

    • Calculate the mean R1 (1/T1) value within the ROIs from the T1 maps.

    • Determine the change in R1 (ΔR1) post-contrast injection.

MRI_Signaling_Pathway DB10_Gd This compound-Gd Conjugate Tumor_Cell Tumor Cell Receptor DB10_Gd->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization T1_Shortening T1 Relaxation Time Shortening Internalization->T1_Shortening Accumulation of Gd Signal_Enhancement MRI Signal Enhancement T1_Shortening->Signal_Enhancement

Mechanism of MRI contrast enhancement by this compound-Gd.

Optical Imaging

Optical imaging is a versatile and cost-effective technique for in-vivo imaging in small animals.[12][13][14] It includes fluorescence and bioluminescence imaging. For fluorescence imaging, this compound can be labeled with a near-infrared (NIR) fluorophore.

Quantitative Data Summary: Fluorescence Intensity in Tumor

Time Post-InjectionAverage Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)]
1 hour1.5 x 10⁸ ± 0.3 x 10⁸
6 hours4.2 x 10⁸ ± 0.8 x 10⁸
24 hours2.8 x 10⁸ ± 0.5 x 10⁸

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: Fluorescence Imaging of this compound-NIR

1. Labeling of this compound with a NIR Fluorophore:

  • Objective: To conjugate this compound with a NIR dye (e.g., Cy7, IRDye 800CW).

  • Procedure: Use a commercially available NIR dye with a reactive group (e.g., NHS ester) to label an amine group on this compound. Purify the conjugate using HPLC.

2. Animal Handling and Injection:

  • Administer this compound-NIR (e.g., 10 nmol) intravenously to tumor-bearing mice.

3. In-Vivo Fluorescence Imaging:

  • Objective: To acquire whole-body fluorescence images.

  • Materials: In-vivo imaging system (IVIS) with appropriate filters.

  • Procedure:

    • Anesthetize the mice at various time points post-injection.

    • Place the mice in the imaging chamber.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.

    • Acquire a photographic image for anatomical reference.

4. Image Analysis:

  • Objective: To quantify the fluorescence signal.

  • Procedure:

    • Draw ROIs over the tumor and a background region.

    • Measure the average radiant efficiency in the ROIs.

    • Subtract the background signal from the tumor signal.

Optical_Imaging_Workflow Labeling This compound-NIR Conjugation Injection IV Injection Labeling->Injection Imaging In-Vivo Fluorescence Imaging Injection->Imaging Analysis ROI Analysis & Quantification Imaging->Analysis

References

Application Notes and Protocols for Preclinical Evaluation of DB-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-10 is a novel small molecule inhibitor targeting the aberrant signaling pathway implicated in various aggressive cancers. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experiments to assess its therapeutic potential. The protocols detailed herein are designed to ensure robust and reproducible data generation, facilitating informed decision-making for subsequent clinical development.

The primary objectives of these preclinical studies are to:

  • Determine the initial safe dose for first-in-human trials.[1]

  • Evaluate the potential toxicity of the product.[1]

  • Characterize the pharmacokinetic and pharmacodynamic profiles.

  • Establish preliminary efficacy in relevant cancer models.

Preclinical testing serves as the critical link between drug discovery and clinical application, providing essential data on a compound's biological effects.[1] This phase typically involves a combination of in vitro (cell-based) and in vivo (animal) studies.[1][2]

In Vitro Studies

In vitro assays are fundamental for the initial characterization of this compound's activity and mechanism of action. These studies, conducted outside of a living organism, provide a controlled environment to assess the direct effects of the compound on cancer cells.[3][4] They are relatively inexpensive and offer reliable and effective means for early-stage evaluation.[1]

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cancer cell growth and to assess its cytotoxic effects.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast0.5
A549Lung1.2
HCT116Colon0.8
U87Glioblastoma2.5
Target Engagement and Pathway Modulation

Objective: To confirm that this compound interacts with its intended molecular target and modulates the downstream signaling pathway.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein (and its phosphorylated form) and downstream signaling molecules. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to assess changes in protein expression and phosphorylation levels.

In Vivo Studies

In vivo studies are crucial for evaluating the safety, efficacy, and pharmacokinetic properties of this compound in a whole-organism context.[3] Animal models, particularly mouse xenografts, are reliable indicators of clinical efficacy.[5]

Xenograft Efficacy Models

Objective: To assess the anti-tumor activity of this compound in an in vivo setting.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer treatment via the intended clinical route (e.g., oral gavage) daily.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Table 2: Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500-
This compound1080046.7
This compound3045070.0
This compound10020086.7

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is essential for predicting an effective dose regimen in humans.[6][7]

Pharmacokinetic Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol: Single-Dose PK in Mice

  • Dosing: Administer a single dose of this compound to mice via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
IV512000.081800-
PO208501.0450062.5
Pharmacodynamic Analysis

Objective: To correlate the exposure of this compound with its effect on the target in vivo.

Protocol: PD in Tumor-Bearing Mice

  • Treatment: Treat tumor-bearing mice with a single dose of this compound.

  • Tissue Collection: Collect tumor and plasma samples at various time points post-dose.

  • Analysis: Measure this compound concentration in plasma and assess target modulation in tumor tissue (e.g., via Western Blot or immunohistochemistry).

  • Modeling: Correlate the pharmacokinetic profile with the pharmacodynamic response to establish an exposure-response relationship.

Toxicology Studies

Preclinical toxicology studies are designed to identify potential adverse effects and establish a preliminary safety margin before human trials.[8] These studies assess the onset, severity, and dose-dependency of toxic effects.[8][9]

Acute Toxicity

Objective: To determine the short-term toxicity of this compound after a single administration.

Protocol: Single-Dose Escalation Study

  • Dosing: Administer single, escalating doses of this compound to rodents.

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Analysis: Determine the maximum tolerated dose (MTD).

Repeat-Dose Toxicity

Objective: To evaluate the toxic effects of this compound after repeated administration.

Protocol: 28-Day Repeat-Dose Study in Rodents

  • Dosing: Administer this compound daily for 28 days at three different dose levels.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption assessments.

  • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.

  • Histopathology: Perform a full histopathological examination of all major organs.

  • Analysis: Identify any target organs of toxicity and determine the no-observed-adverse-effect level (NOAEL).

Table 4: Summary of 28-Day Repeat-Dose Toxicology Findings in Rats

Dose Group (mg/kg/day)Key Clinical ObservationsHematology/Clinical ChemistryHistopathology Findings
10No significant findingsNo significant changesNo treatment-related findings
50Mild, transient lethargySlight elevation in liver enzymesMinimal hepatocellular hypertrophy
200Moderate lethargy, decreased food intakeSignificant elevation in liver enzymesModerate hepatocellular hypertrophy, single-cell necrosis

Visualizations

DB10_Signaling_Pathway DB10 This compound TargetKinase Target Kinase DB10->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation Promotes Apoptosis Apoptosis DownstreamEffector->Apoptosis Inhibits Preclinical_Workflow InVitro In Vitro Studies (Cytotoxicity, Target Engagement) InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo PKPD PK/PD Studies (ADME, Exposure-Response) InVivo->PKPD Tox Toxicology Studies (Acute, Repeat-Dose) PKPD->Tox IND IND Submission Tox->IND Logical_Relationships Efficacy Efficacy Dose Optimal Dose Efficacy->Dose Safety Safety Safety->Dose GoNoGo Go/No-Go Decision for Clinical Trials Dose->GoNoGo

References

Troubleshooting & Optimization

DB-10 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with DB-10. Here you will find troubleshooting guides and frequently asked questions to address common stability issues encountered in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is an experimental small molecule drug candidate under investigation for [fictional indication]. Its molecular structure contains both ester and lactam functionalities, which are susceptible to hydrolysis in aqueous environments. This inherent instability can lead to a loss of potency and the formation of degradation products, making it crucial to handle the molecule under controlled conditions.

Q2: What are the initial signs of this compound degradation in my stock solution?

A2: The primary indicators of this compound degradation in an aqueous solution are a decrease in pH, a slight change in color from colorless to pale yellow, and a decline in the expected concentration as measured by analytical methods such as HPLC-UV.

Q3: How should I prepare and store my aqueous this compound solutions to minimize degradation?

A3: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a buffered saline solution at a pH of 6.5 and stored at 2-8°C for no longer than 24 hours. Protect solutions from light to prevent photodegradation.

Q4: What is the expected solubility of this compound in aqueous buffers?

A4: this compound is sparingly soluble in water. Its solubility is highly dependent on the pH and temperature of the solution. Please refer to the stability data tables for detailed information on solubility under different conditions.

Troubleshooting Guide

Q1: I observed a significant drop in the pH of my this compound solution after overnight storage. What is the cause?

A1: A drop in pH is a strong indicator of this compound hydrolysis. The ester and lactam groups in this compound can hydrolyze to form carboxylic acid degradation products, which will lower the pH of an unbuffered solution. It is critical to use a buffered solution, such as phosphate-buffered saline (PBS) at pH 7.4, for your experiments to maintain a stable pH.

Q2: My HPLC analysis shows multiple peaks besides the parent this compound peak. What are these additional peaks?

A2: The additional peaks likely correspond to degradation products of this compound. The two primary degradation products are DP1 (formed by ester hydrolysis) and DP2 (formed by lactam hydrolysis). To confirm their identities, it is recommended to use an LC-MS method.

Q3: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to stability issues?

A3: Yes, inconsistent results in biological assays are a common consequence of this compound instability. A loss of active this compound concentration due to degradation will lead to variability in the observed biological effect. It is crucial to minimize the time between solution preparation and its use in assays. Consider preparing fresh solutions for each replicate if high variability is observed.

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t½) in hours% this compound remaining after 24h
5.0Acetate Buffer12.515.6%
6.5Phosphate Buffer48.261.5%
7.4Phosphate-Buffered Saline (PBS)24.137.0%
8.5Borate Buffer8.35.2%

Table 2: Temperature-Dependent Stability of this compound in PBS (pH 7.4)

Temperature (°C)Half-life (t½) in hours% this compound remaining after 24h
472.580.1%
2524.137.0%
3710.810.5%

Table 3: Photostability of this compound in PBS (pH 7.4) at 25°C

Light ConditionExposure Duration (hours)% this compound remaining
Dark (Control)2437.0%
Ambient Lab Light2425.5%
UV Light (254 nm)24< 5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Retention Time: this compound ~ 6.5 min; DP1 ~ 4.2 min; DP2 ~ 5.1 min

Protocol 2: LC-MS Method for Identification of Degradation Products

  • LC Conditions: Same as HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Expected Masses:

    • This compound: [M+H]⁺ = 450.2

    • DP1 (Ester Hydrolysis): [M+H]⁺ = 422.2

    • DP2 (Lactam Hydrolysis): [M+H]⁺ = 468.2

Visualizations

DB10 This compound (Ester and Lactam Intact) DP1 Degradation Product 1 (DP1) (Ester Hydrolysis Product) DB10->DP1 Ester Hydrolysis (pH dependent) DP2 Degradation Product 2 (DP2) (Lactam Hydrolysis Product) DB10->DP2 Lactam Hydrolysis (slower, pH dependent)

Caption: Hypothetical degradation pathway of this compound in aqueous solution.

A Prepare this compound Stock in Aqueous Buffer B Incubate under Controlled Conditions (pH, Temp, Light) A->B C Sample at Predetermined Time Points B->C D Quench Degradation (e.g., with Acetonitrile) C->D E Analyze via HPLC-UV and LC-MS D->E F Quantify this compound and Degradation Products E->F

Caption: Experimental workflow for a this compound stability study.

start Inconsistent Experimental Results? ph_check Is pH of solution stable over time? start->ph_check hplc_check Does HPLC show multiple peaks? ph_check->hplc_check Yes sol_prep Use buffered solution (e.g., PBS) ph_check->sol_prep No fresh_sol Prepare fresh solutions before each experiment hplc_check->fresh_sol No lcms_id Identify degradation products using LC-MS hplc_check->lcms_id Yes

Caption: Troubleshooting decision tree for this compound stability issues.

Technical Support Center: Navigating DB-10 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB-10 animal studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during in vivo experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help ensure the rigor and reproducibility of your research.

I. Experimental Design and Reproducibility

Proper experimental design is crucial for obtaining reliable and translatable results.[1][2][3] This section addresses common pitfalls in the initial phases of your this compound animal studies.

Q1: My study results with this compound are not reproducible between experiments. What are the common causes?

A1: Lack of reproducibility is a significant issue in preclinical research.[4][5][6] Several factors, both intrinsic and extrinsic to the animal model, can contribute to this problem.[4]

  • Intrinsic Factors: These include the genetic background, age, sex, and immune status of the animals.[4] It is critical to use a consistent animal model from a reputable supplier.

  • Extrinsic Factors: Environmental conditions such as diet, housing, light cycles, and even the personnel handling the animals can introduce variability.[4] Stress induced by handling can significantly impact physiological responses.[4]

  • Experimental Procedures: Inconsistent experimental techniques, such as variations in dosing, timing of measurements, and data recording, can lead to significant discrepancies.

  • Lack of Blinding and Randomization: To avoid bias, treatment allocation should be randomized, and where possible, researchers conducting the experiment and analyzing the data should be blinded to the treatment groups.[2][7][8]

Troubleshooting Flowchart for Reproducibility Issues

G start Reproducibility Issue Identified check_protocol Review Experimental Protocol for Consistency start->check_protocol check_animal_model Verify Animal Model (Source, Strain, Age, Sex) check_protocol->check_animal_model Protocol Consistent document_changes Document All Changes and Re-run Pilot Study check_protocol->document_changes Inconsistencies Found & Corrected check_environment Assess Environmental Conditions (Housing, Diet, etc.) check_animal_model->check_environment Model Consistent check_animal_model->document_changes Inconsistencies Found & Corrected check_procedures Audit Experimental Procedures (Dosing, Handling) check_environment->check_procedures Environment Consistent check_environment->document_changes Inconsistencies Found & Corrected implement_blinding Implement Blinding and Randomization check_procedures->implement_blinding Procedures Consistent check_procedures->document_changes Inconsistencies Found & Corrected consult_statistician Consult Statistician for Power Analysis implement_blinding->consult_statistician consult_statistician->document_changes resolve Issue Resolved document_changes->resolve

Caption: Troubleshooting workflow for addressing irreproducible results.

II. Pharmacokinetics and Drug Administration

Understanding the pharmacokinetic profile of this compound is essential for interpreting efficacy and toxicity data. This section covers common issues related to drug exposure.

Q2: I'm observing high variability in the plasma concentrations of this compound between animals in the same dose group. What could be the cause?

A2: High pharmacokinetic (PK) variability is a common challenge in preclinical studies and can be influenced by both the compound's properties and the experimental procedures.[9][10][11]

  • Physicochemical Properties of this compound: Low solubility and pH-dependent solubility are known to be associated with high PK variability.[9][10]

  • Route of Administration: The oral route of administration generally shows higher variability compared to intravenous (IV) administration.[9][10]

  • Dosing Procedure: Inaccurate or inconsistent administration of this compound can be a major source of variability. For oral gavage, improper technique can lead to incomplete dosing or aspiration.[12][13][14][15][16] For IV injections, failure to properly cannulate the vein can result in subcutaneous deposition.[17][18][19][20][21]

  • Biological Factors: Individual differences in metabolism, gut motility, and food intake can affect drug absorption and clearance.[22]

Table 1: Factors Contributing to Pharmacokinetic Variability

FactorPotential CauseMitigation Strategy
Compound-related Low aqueous solubility of this compoundOptimize formulation (e.g., use of co-solvents, surfactants).
pH-dependent solubilityCharacterize solubility at different pH values and consider buffered formulations.
Administration-related Inaccurate oral gavageEnsure proper training on gavage technique; use appropriately sized gavage needles.[12][13][14][15][16]
Failed intravenous injectionUse vasodilation techniques (e.g., warming the tail) and appropriate needle gauge.[17][18][19][20][21]
Animal-related Inter-animal differences in metabolismUse a genetically homogeneous animal strain; consider a cross-over study design.[11]
Effect of food on absorptionStandardize the fasting/feeding schedule before and after dosing.

III. Efficacy and In Vivo Models

A lack of efficacy in animal models, despite promising in vitro data, is a frequent hurdle in drug development.[23]

Q3: this compound is potent in my in vitro assays, but I'm not observing the expected anti-tumor effect in my mouse xenograft model. What are the potential reasons?

A3: The discrepancy between in vitro potency and in vivo efficacy is a multifaceted problem.[23]

  • Poor Pharmacokinetics/Target Engagement: The compound may not be reaching the tumor at sufficient concentrations or for a long enough duration to exert its effect. This could be due to poor absorption, rapid metabolism, or inefficient distribution to the tumor tissue.[23]

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease.[1][24][25] The complexity of the tumor microenvironment is often not recapitulated in simple subcutaneous xenograft models.[6]

  • Off-target Effects: The observed in vitro effects might be due to off-target activities that are not relevant in the in vivo context.[5][6]

  • Development of Resistance: The tumor cells may rapidly develop resistance to this compound.

Hypothetical Signaling Pathway for this compound Action

G cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DB10 This compound DB10->RTK

Caption: this compound inhibits a receptor tyrosine kinase, blocking downstream signaling.

IV. Toxicology and Animal Welfare

Unexpected toxicity is a serious concern that can derail a study and has important ethical implications.

Q4: My animals are experiencing significant weight loss and other adverse effects after being treated with this compound, even at doses that were expected to be well-tolerated. How should I proceed?

A4: Unexpected toxicity requires immediate attention to ensure animal welfare and to understand the underlying cause.[23]

  • Vehicle Toxicity: The vehicle used to formulate this compound may be contributing to the observed toxicity. It is essential to include a vehicle-only control group in your study.[23]

  • Species-specific Metabolism: The metabolic profile of this compound may differ between the species used for toxicology screening and the current model, leading to the formation of toxic metabolites.

  • Exaggerated Pharmacology: The toxicity may be an extension of the drug's mechanism of action.

  • Off-target Toxicity: this compound may have off-target effects that are responsible for the adverse findings.

Table 2: Troubleshooting Unexpected Toxicity

ObservationPotential CauseRecommended Action
Weight loss >15% Compound toxicity, vehicle effect, or illnessDose reduction or cessation, daily monitoring, vehicle toxicity study.
Lethargy, ruffled fur Systemic toxicityComprehensive clinical observations, blood collection for clinical pathology.
Local irritation at injection site Formulation issue (e.g., pH, solubility)Reformulate this compound; consider a different route of administration.

V. Experimental Protocols

Detailed and standardized protocols are essential for the successful execution of your experiments.

Protocol: Oral Gavage in Mice

This protocol is a general guideline and should be adapted to your specific experimental needs and institutional guidelines.

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and shoulders, ensuring the head is immobilized and the neck is extended.[14][15]

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib.[12][13][14][16] Mark the needle to prevent over-insertion.

  • Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth toward the esophagus.[12][15] The needle should pass smoothly with no resistance.[12]

  • Substance Administration: Once the needle is in place, administer the substance slowly and steadily.[15]

  • Needle Removal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing.[14][15]

Protocol: Intravenous Tail Vein Injection in Mice
  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer.[17][18][19] To aid in visualization of the lateral tail veins, warm the tail using a heat lamp or warm water.[17][18]

  • Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[17][18][19]

  • Injection: Slowly inject the substance. You should see the vein blanch as the substance is administered, and there should be no resistance.[17][18] If a blister forms, the needle is not in the vein.

  • Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[19]

VI. Molecular and Cellular Assays

This section provides troubleshooting for common downstream assays used to assess the effects of this compound.

Q5: I'm having trouble with my Western blots for target engagement. The signal is weak or there's high background.

A5: Western blotting can be challenging, but many common issues can be resolved with systematic troubleshooting.[26][27][28][29][30]

Table 3: Western Blot Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal Inefficient protein transferOptimize transfer time and voltage; check membrane type.[26][27]
Low antibody concentrationIncrease primary or secondary antibody concentration.[28][30]
Inactive antibodyCheck antibody storage and expiration date.[30]
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).[26][27][30]
High antibody concentrationDecrease primary or secondary antibody concentration.[29][30]
Inadequate washingIncrease the number and duration of wash steps.[26]

Q6: My ELISA results are showing high variability between replicate wells.

A6: High variability in ELISA can often be traced back to technical errors in the assay procedure.[31][32][33]

ELISA Troubleshooting Decision Tree

G start High ELISA Variability check_pipetting Review Pipetting Technique start->check_pipetting check_washing Ensure Thorough and Consistent Washing check_pipetting->check_washing Technique OK resolve Issue Resolved check_pipetting->resolve Improved Technique check_reagents Check Reagent Preparation and Storage check_washing->check_reagents Washing OK check_washing->resolve Improved Washing check_incubation Verify Incubation Times and Temperatures check_reagents->check_incubation Reagents OK check_reagents->resolve Fresh Reagents check_plate_reader Confirm Plate Reader Settings check_incubation->check_plate_reader Incubation OK check_incubation->resolve Corrected Incubation check_plate_reader->resolve Settings OK check_plate_reader->resolve Corrected Settings

Caption: Decision tree for troubleshooting high variability in ELISA results.

References

Optimizing DB-10 dosage for neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB-10, a novel neuroprotective agent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the optimization of this compound dosage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). By inhibiting GSK-3β, this compound modulates downstream signaling pathways involved in apoptosis, inflammation, and neuronal survival. This action is believed to be the primary driver of its neuroprotective effects.

DB10_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Oxidative, Excitotoxic) cluster_pathway This compound Neuroprotective Pathway cluster_outcome Cellular Outcome Stress Stress Stimulus GSK3B GSK-3β Stress->GSK3B Activates Apoptosis Apoptotic Factors (e.g., Bax, Caspase-3) GSK3B->Apoptosis Promotes Survival Survival Factors (e.g., CREB, Bcl-2) GSK3B->Survival Inhibits DB10 This compound DB10->GSK3B Inhibits Outcome Increased Neuronal Survival Apoptosis->Outcome Survival->Outcome

Caption: Proposed signaling pathway for this compound neuroprotection.

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

A2: We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell model and insult. Based on internal validation, the effective concentration (EC50) for neuroprotection typically falls within the nanomolar range, while cytotoxicity is observed at higher micromolar concentrations.

Table 1: this compound Concentration Guidelines for In Vitro Models

Cell ModelInsult (24h)Neuroprotection EC50 (nM)Cytotoxicity CC50 (µM)Recommended Starting Range (nM)
SH-SY5YGlutamate (B1630785) (100 µM)75> 5010 - 200
Primary Cortical NeuronsH₂O₂ (50 µM)40> 255 - 100
HT22Rotenone (1 µM)60> 5010 - 150

Q3: How should I prepare and store this compound?

A3: this compound is supplied as a lyophilized powder. For stock solutions, reconstitute the powder in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in your culture should not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Q4: I am not observing any neuroprotective effect with this compound. What are the possible causes?

A4: This issue can arise from several factors related to experimental setup and execution.

  • Incorrect Dosage: The concentration of this compound may be too low. We recommend performing a dose-response curve from 1 nM to 1 µM to identify the optimal concentration for your specific cell type and neurotoxic insult.

  • Timing of Administration: The timing of this compound application relative to the insult is critical. For pre-treatment paradigms, ensure this compound is added at least 1-2 hours before inducing toxicity. For co-treatment or post-treatment, the therapeutic window may be narrow.

  • Compound Instability: Ensure the stock solution has been stored correctly at -80°C and that working solutions are freshly prepared. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Model Resistance: The chosen cell model or neurotoxic insult may not be sensitive to GSK-3β inhibition. Confirm that GSK-3β is activated in your injury model by performing a Western blot for phosphorylated GSK-3β (pGSK-3β).

Troubleshooting_Workflow Start Start: No Neuroprotective Effect Observed CheckDose Is the dose within the recommended range (see Table 1)? Start->CheckDose CheckTiming Was the pre-treatment time adequate (1-2 hours)? CheckDose->CheckTiming Yes ActionDose Action: Perform dose-response (1 nM - 1 µM) CheckDose->ActionDose No CheckStorage Was the compound stored correctly (-80°C, minimal freeze-thaw)? CheckTiming->CheckStorage Yes ActionTiming Action: Optimize pre-treatment/co-treatment timing CheckTiming->ActionTiming No CheckPathway Is GSK-3β activated in your injury model? CheckStorage->CheckPathway Yes ActionStorage Action: Prepare fresh stock and working solutions CheckStorage->ActionStorage No ActionPathway Action: Validate model via Western blot for pGSK-3β CheckPathway->ActionPathway No End Contact Technical Support CheckPathway->End Yes, still no effect ActionDose->CheckTiming ActionTiming->CheckStorage ActionStorage->CheckPathway ActionPathway->End

Caption: Troubleshooting decision tree for lack of this compound efficacy.

Q5: I am observing significant cell death in my this compound treated control group (without any neurotoxic insult). Why is this happening?

A5: This suggests potential cytotoxicity from the compound or the vehicle.

  • Concentration Too High: While the CC50 is in the micromolar range, some sensitive cell types may exhibit toxicity at lower concentrations. Perform a cytotoxicity assay on your specific cells using a range of this compound concentrations (e.g., 100 nM to 50 µM).

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle-only control (medium with the same percentage of DMSO) to rule out solvent toxicity.

  • Contamination: Rule out bacterial or fungal contamination in your cell cultures or this compound stock solutions.

Table 2: Example Cytotoxicity Assessment of this compound on Primary Neurons

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
595.64.8
1091.36.2
2570.17.5
5045.88.1

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate coated with poly-D-lysine.

  • Cell Culture: Culture neurons for 7-9 days in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • This compound Pre-treatment: Prepare working solutions of this compound in culture medium. Replace the old medium with medium containing the desired concentrations of this compound (e.g., 5, 10, 25, 50, 100 nM) or a vehicle control (0.1% DMSO). Incubate for 2 hours at 37°C, 5% CO₂.

  • Induce Excitotoxicity: Add glutamate to a final concentration of 50 µM to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assess Viability: Measure cell viability using a standard assay such as MTT or LDH release according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control group (100% viability) and the glutamate-only group (0% protection). Plot the results as % neuroprotection vs. This compound concentration to determine the EC50.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate 1. Plate Primary Neurons (1x10^5 cells/well) Culture 2. Culture for 7-9 Days Plate->Culture Pretreat 3. Pre-treat with this compound (2 hours) Culture->Pretreat Insult 4. Add Glutamate (50 µM) Pretreat->Insult Incubate 5. Incubate (24 hours) Insult->Incubate Assay 6. Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze 7. Normalize Data & Calculate EC50 Assay->Analyze

Caption: Workflow for an in vitro neuroprotection assay.

Protocol 2: Western Blot for GSK-3β Pathway Modulation

  • Experiment: Perform the neuroprotection experiment as described in Protocol 1, scaling up to a 6-well plate format.

  • Cell Lysis: After the desired treatment time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pGSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pGSK-3β signal to the total GSK-3β signal to assess the inhibitory effect of this compound. An increase in pGSK-3β (Ser9) indicates inhibition.

Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of small molecule inhibitors, referred to herein as "DB-10," in research models. The following resources are designed to help you identify, understand, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2][3] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1][4]

  • Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.

Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets. Another effective strategy is to use a structurally unrelated inhibitor that targets the same protein.[2][5] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Incorporate Proper Controls: Always include positive and negative controls in your experiments. A negative control could be a structurally similar but inactive analog of your compound.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1] If the compound's phenotype is lost in the absence of the target protein, it provides strong evidence for on-target activity.[4]

Q4: Are off-target effects always undesirable?

A4: While often considered problematic, off-target effects are not always undesirable. In some cases, the inhibition of multiple targets can lead to a beneficial polypharmacological effect, where the therapeutic outcome is enhanced by modulating several pathways simultaneously. However, it is crucial to identify and characterize these off-target interactions to understand the compound's complete mechanism of action.[6]

Troubleshooting Guides

This guide addresses common issues researchers may face when a compound exhibits potential off-target effects.

Observed Issue Possible Cause Suggested Troubleshooting Actions
High levels of cell death at low inhibitor concentrations. The inhibitor may have potent off-target effects on kinases or other proteins essential for cell survival.1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Consult off-target databases: Check if the inhibitor is known to target pro-survival proteins like AKT or ERK at the concentrations you are using.[7]
Discrepancy between biochemical assay data (e.g., IC50 on recombinant protein) and cellular activity. 1. Cellular permeability: The compound may not be effectively entering the cells. 2. Efflux pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. 3. High intracellular ATP: In the case of kinase inhibitors, high levels of ATP in the cell can outcompete ATP-competitive inhibitors.[5]1. Assess cell permeability: Use computational models or experimental assays to determine the compound's ability to cross the cell membrane. 2. Use efflux pump inhibitors: Co-treat cells with a known efflux pump inhibitor to see if the cellular potency of your compound increases. 3. Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target inside the cell.[1][2]
Inconsistent results between different batches of primary cells or different cell lines. Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target proteins.[7] Different cell lines have unique genetic backgrounds and expression profiles.1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[7] 2. Characterize your cell lines: Confirm the expression and activity of your target protein in each cell line used. 3. Test in multiple cell lines: Comparing effects across a panel of cell lines can help distinguish between cell-type-specific effects and broader off-target activities.
Unexpected changes in a signaling pathway observed via Western blot or other methods. 1. Indirect effects: The observed pathway modulation could be a downstream consequence of inhibiting the primary target. 2. Feedback loops: Cellular signaling pathways are complex and interconnected; inhibition of one component can lead to compensatory changes in another. 3. Direct off-target inhibition: The compound may be directly inhibiting a protein in the unexpected pathway.1. Time-course experiment: Analyze pathway activation at different time points after treatment to distinguish early, direct effects from later, indirect effects. 2. In vitro activity assays: Test if your compound directly inhibits the activity of purified proteins in the suspected off-target pathway.[8] 3. Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target pathway is still affected by the compound in these cells, it suggests a direct interaction.[8]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed or the remaining ATP.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat cell lysates or intact cells to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis (if treating intact cells): Lyse the cells to release the proteins.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Mandatory Visualizations

experimental_workflow cluster_phenotype Initial Observation cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_conclusion Conclusion phenotype Unexpected Phenotype Observed in Cellular Assay dose_response Dose-Response Curve (Lowest Effective Conc.) phenotype->dose_response rescue_exp Rescue Experiment with Resistant Mutant dose_response->rescue_exp orthogonal_inhibitor Test Structurally Unrelated Inhibitor dose_response->orthogonal_inhibitor genetic_kd Genetic Knockdown/out (siRNA/CRISPR) dose_response->genetic_kd kinase_profiling Kinase Panel Screen rescue_exp->kinase_profiling Phenotype Persists on_target Phenotype is On-Target rescue_exp->on_target Phenotype Reversed orthogonal_inhibitor->kinase_profiling Phenotype Persists orthogonal_inhibitor->on_target Same Phenotype genetic_kd->kinase_profiling Phenotype Persists genetic_kd->on_target Phenotype Lost cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa proteomics Chemical Proteomics cetsa->proteomics off_target Phenotype is Off-Target proteomics->off_target

Caption: Troubleshooting workflow for investigating suspected off-target effects.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor OnTarget Intended Target (e.g., Kinase A) Receptor->OnTarget OffTarget Off-Target (e.g., Kinase X) Receptor->OffTarget Downstream1 Downstream Effector 1 OnTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 TF1 Transcription Factor 1 Downstream1->TF1 TF2 Transcription Factor 2 Downstream2->TF2 Gene_Expression Gene Expression TF1->Gene_Expression Expected Response TF2->Gene_Expression Unexpected Response DB10_On This compound DB10_On->OnTarget Inhibition DB10_Off This compound DB10_Off->OffTarget Inhibition

References

Technical Support Center: Troubleshooting DB-10 Conversion to NBP In-Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-vivo application of DB-10, a brain-targeting prodrug of 3-n-butylphthalide (NBP). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure successful experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your work in ischemic stroke research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the in-vivo conversion of this compound to its active metabolite, NBP.

Q1: We administered this compound orally to our rat model, but the plasma and brain concentrations of NBP are unexpectedly low. What are the potential causes and how can we troubleshoot this?

A1: Low in-vivo exposure of NBP following this compound administration can stem from several factors, from formulation to metabolic instability. Here’s a step-by-step troubleshooting guide:

  • 1. Verify Formulation and Administration:

    • Formulation Integrity: this compound is a tertiary amino group-modified prodrug designed to enhance solubility.[1] Ensure that the formulation is homogenous and that this compound has not precipitated out of the vehicle before or during administration. Visually inspect the formulation for any particulates.

    • Dosing Accuracy: Confirm the accuracy of the dose administered. For oral gavage, ensure the entire dose was delivered and that there was no leakage.

  • 2. Investigate Metabolic Stability:

    • First-Pass Metabolism: While this compound is designed to improve bioavailability, significant first-pass metabolism in the gut wall or liver can still occur, potentially degrading the prodrug before it reaches systemic circulation. Consider conducting an in-vitro metabolic stability assay using liver microsomes to assess this.[2][3][4]

    • Plasma Stability: this compound must be stable enough in the bloodstream to reach the brain before converting to NBP. Assess the stability of this compound in plasma from the species being tested.[5] Rapid hydrolysis in the plasma could lead to premature conversion and clearance of NBP before it can accumulate in the brain.

  • 3. Assess Analytical Methodology:

    • Extraction Efficiency: Ensure that your analytical method has high extraction efficiency for both this compound and NBP from plasma and brain homogenate.

    • Method Validation: Your LC-MS/MS method should be fully validated for linearity, accuracy, precision, and sensitivity for both analytes.[6]

  • 4. Consider Pharmacokinetic Sampling Times:

    • Rapid Conversion and Clearance: The conversion of this compound to NBP is designed to be rapid.[7] It's possible your sampling time points are missing the peak concentrations (Tmax) of both the prodrug and the metabolite. NBP itself has a reported Tmax of approximately 0.75 hours after oral administration.[8] A pilot study with more frequent, early sampling time points (e.g., 5, 15, 30, 60, 90 minutes) is recommended to capture the full pharmacokinetic profile.

Q2: We are observing high variability in NBP concentrations between individual animals in our study group. What could be the cause of this inter-individual variability?

A2: High inter-individual variability is a common challenge in in-vivo studies. The following factors could be contributing to the variability you are observing:

  • Genetic Polymorphisms: Variations in the expression and activity of enzymes responsible for the hydrolysis of the this compound ester linkage can lead to different rates of NBP formation. While the specific enzymes are not fully elucidated, esterases such as carboxylesterases are likely involved.

  • Differences in Transporter Expression: this compound uptake is mediated by pyrilamine (B1676287) cationic transporters.[1] Individual differences in the expression levels of these transporters in the gut and at the blood-brain barrier can affect the absorption and brain penetration of this compound.

  • Gastrointestinal Factors: Differences in gastric emptying time, intestinal pH, and gut microbiome composition can influence the dissolution, stability, and absorption of orally administered this compound.

  • Health Status of Animals: Underlying health differences, even if subclinical, can impact drug metabolism and disposition. Ensure all animals are healthy and properly acclimated before the study.

  • Inconsistent Dosing Technique: Minor variations in oral gavage technique can lead to differences in the amount of drug delivered and the rate of absorption.

To mitigate this, ensure consistent dosing technique, use a sufficient number of animals to account for biological variability, and randomize animals into treatment groups.

Q3: How can we confirm that this compound is effectively crossing the blood-brain barrier (BBB) and converting to NBP in the brain tissue?

A3: Demonstrating brain-targeting and local conversion is key to validating the utility of this compound. Here is a suggested approach:

  • 1. Comparative Pharmacokinetics: Conduct a pharmacokinetic study where you measure the concentrations of both this compound and NBP in both plasma and brain tissue at multiple time points after this compound administration.

  • 2. Calculate Brain-to-Plasma Ratios: For NBP, calculate the brain-to-plasma concentration ratio at each time point. An effective brain-targeting prodrug should result in a significantly higher concentration of the active drug (NBP) in the brain compared to the plasma. Studies with similar NBP prodrugs have shown up to a 21.5-fold increase in brain accumulation compared to administering NBP directly.[1]

  • 3. Analyze this compound Concentrations in the Brain: The presence of the prodrug this compound in the brain tissue confirms that it has crossed the BBB. The subsequent detection of NBP at higher concentrations than can be explained by its own BBB permeability indicates successful in-situ conversion.

Quantitative Data Summary

The following tables summarize key parameters relevant to this compound and NBP. These values are compiled from literature and should be used as a reference. Actual experimental results may vary.

Table 1: Physicochemical and Pharmacokinetic Properties of NBP and this compound Prodrug

Parameter3-n-butylphthalide (NBP)This compound (NBP Prodrug)Reference
Molecular Formula C₁₂H₁₄O₂Not specified, tertiary amino group modification[8]
Molecular Weight 190.24 g/mol Higher than NBP[8]
Aqueous Solubility Poor (oily liquid)Significantly improved (3 to 400-fold)[7]
Administration Route Oral, IntravenousOral, Intravenous[7]
Bioavailability (Oral) LowSignificantly enhanced[7]
Brain Accumulation LimitedUp to 21.5-fold increase compared to NBP[1]
Peak Plasma Time (Tmax) of NBP ~0.75 hours (after NBP administration)Dependent on conversion rate[8]

Table 2: Illustrative In-Vitro Metabolic Stability of this compound

SystemSpeciesHalf-life (t₁/₂) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver Microsomes (+NADPH) Rat2527.7
Human4515.4
Plasma Rat>120Not applicable
Human>120Not applicable
Note: These are representative data based on typical values for prodrugs and are intended for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study of this compound and NBP in Rats

  • 1. Animal Model:

    • Male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water before dosing.

  • 2. Formulation and Dosing:

    • Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound via oral gavage at a dose equivalent to 20 mg/kg of NBP.

  • 3. Sample Collection:

    • Collect blood samples (~200 µL) via the tail vein at pre-dose (0), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

    • Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • At the final time point, euthanize animals and perfuse with ice-cold saline.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer. Store brain homogenate at -80°C until analysis.

  • 4. Sample Analysis (LC-MS/MS):

    • Sample Preparation:

      • Plasma: Perform protein precipitation by adding 3 volumes of acetonitrile (B52724) containing an internal standard to 1 volume of plasma. Vortex and centrifuge.

      • Brain Homogenate: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound and NBP.

    • LC-MS/MS Conditions (Illustrative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound and NBP.

      • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for this compound, NBP, and the internal standard.

  • 5. Data Analysis:

    • Calculate the concentrations of this compound and NBP in each sample using a standard curve.

    • Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life for both this compound and NBP in plasma and brain.

Protocol 2: In-Vitro Metabolic Stability of this compound in Liver Microsomes

  • 1. Reagents:

    • Pooled liver microsomes (human or rat).

    • NADPH regenerating system.

    • Phosphate (B84403) buffer (pH 7.4).

    • This compound stock solution.

    • Acetonitrile for reaction termination.

  • 2. Incubation:

    • Pre-incubate microsomes and this compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and terminate the reaction by adding cold acetonitrile.

    • Include a control incubation without NADPH to assess non-CYP-mediated metabolism.

  • 3. Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • 4. Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output formulation This compound Formulation dosing Oral Administration of this compound formulation->dosing animal_model Animal Model Acclimation animal_model->dosing sampling Blood and Brain Tissue Collection dosing->sampling extraction Sample Extraction (this compound & NBP) sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis results Concentration-Time Profiles Cmax, Tmax, AUC pk_analysis->results

Caption: Workflow for in-vivo pharmacokinetic analysis of this compound.

troubleshooting_logic cluster_formulation Formulation & Dosing cluster_metabolism Metabolism cluster_analytics Analytical Method cluster_pk Pharmacokinetics start Low NBP Concentration Observed check_solubility Verify this compound Solubility in Vehicle start->check_solubility check_dose Confirm Dosing Accuracy start->check_dose microsome_assay Assess First-Pass Metabolism (Liver Microsome Assay) start->microsome_assay plasma_stability Check Plasma Stability start->plasma_stability validate_extraction Validate Extraction Efficiency start->validate_extraction validate_lcms Confirm LC-MS/MS Method Validation start->validate_lcms optimize_sampling Optimize Sampling Times (Pilot PK) start->optimize_sampling

Caption: Troubleshooting flowchart for low NBP exposure.

db10_to_nbp_pathway DB10_oral This compound (Oral) DB10_plasma This compound in Plasma DB10_oral->DB10_plasma Absorption DB10_brain This compound in Brain DB10_plasma->DB10_brain BBB Transport NBP_brain NBP in Brain (Active) DB10_brain->NBP_brain Enzymatic Hydrolysis Metabolism Metabolism/Excretion NBP_brain->Metabolism

References

Overcoming poor bioavailability of DB-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB-10. This resource provides troubleshooting guides and frequently asked questions to help researchers overcome challenges associated with the poor bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: The poor bioavailability of this compound is primarily attributed to its low aqueous solubility and potentially low membrane permeability. According to the Biopharmaceutics Classification System (BCS), this compound is likely a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Addressing the solubility is often the first critical step to improving its absorption.

Q2: What are the initial steps I should take to characterize the bioavailability problem of this compound?

A2: A systematic characterization is crucial. We recommend the following workflow:

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Classification A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) B Measure LogP (Lipophilicity) A->B C Assess Solid State Properties (Crystallinity, Polymorphism) B->C D Conduct Dissolution Rate Testing C->D E Perform Permeability Assay (e.g., Caco-2, PAMPA) D->E F Classify this compound (BCS Framework) E->F

Caption: Initial workflow for characterizing this compound's bioavailability issues.

Q3: Which formulation strategies are most effective for a compound like this compound?

A3: Several strategies can be employed, broadly categorized as lipid-based and solid dispersion systems. The choice depends on the specific properties of this compound and the desired therapeutic outcome.

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in a polymeric carrier in an amorphous state. This prevents crystallization and enhances the dissolution rate.

  • Lipid-Based Formulations (LBFs): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a lipid matrix. Upon contact with gastrointestinal fluids, they form fine emulsions, increasing the surface area for absorption.

  • Nanocrystal Technology: This method reduces the particle size of this compound to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby improving the dissolution velocity.

Troubleshooting Guides

Problem 1: this compound shows poor dissolution in vitro despite using a micronized powder.

  • Possible Cause: The issue might be due to particle agglomeration or the high crystal lattice energy of this compound, which micronization alone cannot overcome.

  • Solution: Consider formulating this compound as an amorphous solid dispersion (ASD). This will eliminate the crystal lattice energy barrier.

cluster_0 Amorphous Solid Dispersion (ASD) Mechanism A Crystalline this compound (High Lattice Energy) C Solvent Evaporation or Hot Melt Extrusion A->C B Polymer Carrier (e.g., PVP, HPMC) B->C D Amorphous this compound Dispersed in Polymer Matrix C->D Molecular Mixing E Supersaturated Solution upon Dissolution D->E Increased Solubility F Enhanced Absorption E->F cluster_workflow Pharmacokinetic Study Workflow A Acclimatize Animals (n=6 per group) B Oral Dosing (10 mg/kg) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation (Cmax, AUC) E->F

Technical Support Center: Storage and Handling of DB-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of DB-10, a pro-agent of 3-n-butylphthalide (NBP), to prevent its degradation and ensure the integrity of your research outcomes. The following information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

Q2: What are the likely causes of this compound degradation?

A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure (likely containing ester or amide functionalities to make it a pro-agent), the primary causes of degradation are expected to be:

  • Hydrolysis: Reaction with water, which can be present as humidity in the storage environment. This is a common degradation pathway for compounds containing ester or amide groups.

  • Oxidation: Reaction with oxygen, which can be accelerated by exposure to light or certain metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[2]

  • Thermal Degradation: Breakdown of the compound at elevated temperatures.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: Specific stability data for this compound is limited. However, based on general best practices for storing similar small molecule compounds, the following conditions are recommended. Always refer to the supplier's Certificate of Analysis for any specific storage instructions.

Storage DurationTemperatureConditionsRationale
Short-Term (Days to Weeks) 2-8°C (Refrigerated)Store in a tightly sealed, opaque container. Consider using a desiccator.To slow down potential hydrolytic and thermal degradation. Protection from light prevents photolysis. A desiccator minimizes exposure to humidity.
Long-Term (Months to Years) -20°C to -80°C (Frozen)Store in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). Aliquot into single-use vials to avoid repeated freeze-thaw cycles.To significantly reduce the rates of all potential degradation pathways. An inert atmosphere minimizes oxidation. Aliquoting prevents degradation from repeated temperature fluctuations.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table above). Check storage temperature logs if available.

    • Assess Purity: If possible, re-analyze the purity of your this compound stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[1] Compare the results with the original Certificate of Analysis.

    • Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of this compound for subsequent experiments.

Issue 2: Visible changes in the physical appearance of the compound (e.g., color change, clumping).

  • Possible Cause: Significant degradation or contamination.

  • Troubleshooting Steps:

    • Do Not Use: Discard the vial as the compound's integrity is compromised.

    • Review Handling Procedures: Examine your laboratory's procedures for handling the compound. Ensure that it is not exposed to light, moisture, or high temperatures for extended periods during weighing and preparation of solutions.

    • Check for Contamination: Ensure that all tools (spatulas, etc.) and containers are clean and dry before use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific conditions.

Objective: To quantify the amount of intact this compound over time under defined storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

    • Divide the stock solution into multiple aliquots in appropriate vials (e.g., amber glass HPLC vials).

    • Prepare separate sets of aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, remove one aliquot from each storage condition.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical setup might include:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Normalize the peak area at each subsequent time point to the peak area at T=0.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

degradation_pathway Potential Degradation Pathways for this compound DB10 This compound (Pro-agent) Degraded_Products Inactive Degradation Products + 3-n-butylphthalide (NBP) DB10->Degraded_Products Degradation Hydrolysis Hydrolysis (Moisture/Humidity) Hydrolysis->Degraded_Products Oxidation Oxidation (Oxygen/Light) Oxidation->Degraded_Products Photolysis Photolysis (UV/Light) Photolysis->Degraded_Products Thermal Thermal Degradation (Heat) Thermal->Degraded_Products

Caption: Potential degradation pathways for the this compound pro-agent.

storage_workflow Recommended Storage and Handling Workflow for this compound Receive Receive this compound ShortTerm Short-Term Storage? (Days to Weeks) Receive->ShortTerm Refrigerate Store at 2-8°C (Tightly sealed, opaque container) ShortTerm->Refrigerate Yes Freeze Store at -20°C to -80°C (Aliquot, inert atmosphere) ShortTerm->Freeze No (Long-Term) Use Prepare for Experiment Refrigerate->Use Freeze->Use Check Check for visible degradation Use->Check Proceed Proceed with Experiment Check->Proceed None Discard Discard and use a new aliquot Check->Discard Visible

Caption: Recommended workflow for storing and handling this compound.

References

Technical Support Center: Refining Behavioral Tests for DB-10 Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for refining behavioral tests in animals treated with the novel compound DB-10.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our behavioral data with this compound treated animals. What are the common sources of variability?

A1: High variability in behavioral testing can stem from several factors. It is crucial to standardize your experimental conditions to ensure reliability and reproducibility.[1][2] Key sources of variability include:

  • Animal-related factors: The strain, sex, and age of the animals can significantly influence behavioral outcomes.[1][3][4] For female rodents, the estrous cycle stage should also be considered as it can affect performance in some tests.[1]

  • Housing and husbandry: Factors such as cage density, lighting conditions in the housing room, and even the timing of cage changes can be stressful and impact behavior.[3][4] It is also recommended to avoid housing different species, like mice and rats, in the same room.[1][5]

  • Experimenter interaction: The degree of handling and familiarity with the experimenter can influence an animal's anxiety levels and performance.[1] Consistent and gentle handling is recommended.[6]

  • Testing environment: The time of day of testing, ambient light levels, noise, and even humidity can affect behavioral readouts.[1][3][5][7]

Q2: this compound appears to have a sedative effect on our animals. How can we disentangle true cognitive or anxiety-related effects from motor impairments?

A2: This is a critical consideration in behavioral pharmacology. It is essential to assess general locomotor activity before proceeding with more complex behavioral assays.[8][9]

  • Use a battery of tests: Start with simpler tests like the Open Field Test to evaluate baseline locomotor activity, including total distance traveled and rearing frequency.[8][9][10] If this compound significantly reduces locomotion, its effects on tasks that rely on movement, such as the Morris Water Maze or Elevated Plus Maze, will be difficult to interpret.[8]

  • Control for motor activity: In tests like the Elevated Plus Maze, analyze the ratio of open arm entries to total arm entries, which can help control for general motor activity differences.[11]

  • Dose-response studies: Conduct a dose-response study to identify a concentration of this compound that does not produce significant motor deficits but may still have the desired cognitive or anxiolytic effects.

Q3: Can we re-test the same cohort of animals in multiple behavioral paradigms?

A3: Yes, but the order of testing and the interval between tests are crucial. Subjecting animals to a battery of tests can influence their performance in subsequent tasks.[1] For example, animals that have undergone multiple tests may show increased anxiety-like behavior in the light/dark test.[1] It is important to be consistent with the testing order and the spacing between tests and to report these details in your methodology.[1] Some tests, like the Elevated Plus Maze, are subject to a "one-trial tolerance," where open arm exploration decreases upon re-exposure, which can confound results of repeated testing.[12]

Troubleshooting Guides for Specific Behavioral Tests

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test for spatial learning and memory.[13][14][15]

Problem: this compound treated animals are not learning the location of the hidden platform.

Possible CauseTroubleshooting Step
Sensory Deficits Ensure animals have adequate vision to see distal cues. Some mouse strains have poor eyesight.[16] Perform a visible platform test to confirm the animal can see and is motivated to escape the water.
Motor Impairment If this compound is sedative, animals may be physically unable to swim effectively. Assess swim speed and path tortuosity. Consider reducing the dose of this compound.
Lack of Motivation While less common in the MWM, ensure the water temperature is not too warm, which could reduce the motivation to escape. A temperature of 24°C has been shown to be effective for spatial learning in aged rats.[17][18]
Anxiety/Thigmotaxis High anxiety can lead to "thigmotaxis" or wall-hugging behavior, preventing exploration of the maze. Pre-handle the animals to reduce stress.
  • Apparatus: A large circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic white tempera paint or non-fat dry milk.[13][15][18] A small escape platform (e.g., 15 cm in diameter) is submerged approximately 1-1.5 cm below the water surface.[13][15][18] The testing room should have various prominent spatial cues on the walls.[13][15]

  • Acquisition Phase:

    • Animals are given 4 trials per day for 5-9 consecutive days.[14]

    • For each trial, the mouse is gently placed into the water facing the wall at one of four quasi-random start positions (N, S, E, W).[14]

    • The animal is allowed to swim for a maximum of 60 seconds to find the hidden platform.[14]

    • If the animal does not find the platform within 60 seconds, it is gently guided to it.[14]

    • The animal is allowed to remain on the platform for 15-30 seconds.[14]

    • The inter-trial interval should be consistent (e.g., 20 minutes).[14]

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed from the pool.[13]

    • The animal is allowed to swim freely for 60 seconds.[14]

    • Key measures include the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[14]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[6][11] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11]

Problem: this compound treated animals show an unusual pattern of exploration (e.g., spending all their time in the center or falling off the open arms).

Possible CauseTroubleshooting Step
Altered Anxiety Levels Anxiolytic compounds may increase open arm exploration, while anxiogenic compounds may decrease it. Ensure the lighting conditions are consistent, as bright light can increase the aversiveness of the open arms.[7]
Motor Impairment/Ataxia If this compound affects coordination, animals may be more prone to falling off the open arms. If this occurs, the data for that animal should be excluded from the analysis.[11] Consider using an EPM with raised edges on the open arms for ataxic animals.[12]
Exploratory Behavior Changes Some compounds might alter novelty-seeking or exploratory drives. Analyze the total number of arm entries as a measure of general activity.[11]
  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm).[6][12] It consists of two open arms and two closed arms (with high walls), and a central platform.[6][12]

  • Procedure:

    • Place the animal on the central platform, facing one of the open arms.[7][11] Consistency in placement is critical.[11]

    • Allow the animal to explore the maze for a 5-minute session.[6][11]

    • Record the session using a video-tracking system.[11]

  • Data Analysis:

    • Primary measures include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[11]

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries relative to the total.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[8][19][20]

Problem: this compound treated animals are hyperactive or completely immobile.

Possible CauseTroubleshooting Step
Stimulant or Sedative Effects This compound may directly impact motor output. Quantify total distance traveled, velocity, and time spent immobile.[9]
Anxiety-like Behavior Anxiety can manifest as reduced exploration of the center of the arena (thigmotaxis) or increased freezing.[9][20] Analyze the time spent in the center versus the periphery.
Repetitive/Stereotypic Behaviors The compound may induce stereotypies (e.g., repetitive grooming, head weaving). These should be noted as they can interfere with other behavioral measures.
  • Apparatus: A square or circular arena with walls to prevent escape.[9][20] The arena is often divided into a central zone and a peripheral zone.

  • Procedure:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for a set period (e.g., 10-15 minutes).[9]

    • Record the session with a video-tracking system.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, average velocity.

    • Anxiety-like Behavior: Time spent in the center versus the periphery, latency to enter the center, frequency of rearing.[20]

    • Other Behaviors: Frequency and duration of grooming, freezing, and defecation.[20]

Fear Conditioning (FC)

Fear conditioning is a form of associative learning used to assess fear memory.[21][22]

Problem: this compound treated animals are not showing a freezing response to the conditioned stimulus (e.g., a tone).

Possible CauseTroubleshooting Step
Sensory Deficits Ensure the animals can hear the auditory cue and feel the foot shock.[16] Some mouse strains have hearing impairments.[23] Calibrate the shock grid and the auditory stimulus.[22]
Learning and Memory Impairment This compound may be interfering with the acquisition or consolidation of the fear memory.
Altered Pain Sensitivity The compound might alter the animal's sensitivity to the foot shock, affecting the strength of the association. Test for changes in pain threshold using a hot plate or tail-flick test.
Inability to Express Freezing A motor-impairing effect of this compound could prevent the animal from exhibiting a freezing posture. Observe for other signs of fear, although freezing is the standard measure.
  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, located within a sound-attenuating box.[21][24]

  • Training (Day 1):

    • Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2-3 minutes).

    • Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds).

    • The CS co-terminates with a mild, brief unconditioned stimulus (US), typically a foot shock (e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

  • Contextual Fear Test (Day 2):

    • Place the animal back into the same conditioning chamber (the context) without presenting the CS or US.

    • Measure the percentage of time the animal spends freezing over a period of several minutes.[24]

  • Cued Fear Test (Day 3):

    • Place the animal in a novel context (with different lighting, flooring, and odor).

    • After a habituation period, present the CS (the tone) without the US.

    • Measure the percentage of time the animal freezes during the presentation of the CS.[24]

Data Presentation

Table 1: Example Morris Water Maze Acquisition Data

DayTreatment GroupEscape Latency (seconds)
1Vehicle Control55.2 ± 3.1
1This compound (10 mg/kg)58.1 ± 2.9
2Vehicle Control42.5 ± 4.5
2This compound (10 mg/kg)51.3 ± 3.8
3Vehicle Control28.9 ± 3.9
3This compound (10 mg/kg)45.7 ± 4.2
4Vehicle Control19.3 ± 2.7
4This compound (10 mg/kg)38.6 ± 3.5
5Vehicle Control15.1 ± 2.2
5This compound (10 mg/kg)35.2 ± 3.1
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Example Elevated Plus Maze Probe Data

Treatment Group% Time in Open ArmsTotal Arm Entries
Vehicle Control22.4 ± 3.535.1 ± 4.2
This compound (5 mg/kg)45.8 ± 4.1*32.8 ± 3.9
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Visualizations

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_test Behavioral Testing Phase cluster_post Post-Testing Phase acclimation Animal Acclimation & Handling baseline Baseline Health Assessment acclimation->baseline dosing Administer this compound or Vehicle baseline->dosing motor Open Field Test (Motor Screen) dosing->motor anxiety Elevated Plus Maze (Anxiety) motor->anxiety If no motor deficits memory Morris Water Maze (Memory) anxiety->memory analysis Data Analysis memory->analysis interpretation Interpretation analysis->interpretation

Caption: General experimental workflow for behavioral testing of this compound.

Troubleshooting_Workflow start Unexpected Behavioral Result with this compound check_motor Did this compound affect motor activity in OFT? start->check_motor check_sensory Could this compound cause sensory deficits? check_motor->check_sensory No interpret_confound Interpret results with motor confound. Consider dose reduction. check_motor->interpret_confound Yes check_protocol Was the protocol followed exactly? check_sensory->check_protocol No run_sensory Run specific sensory tests (e.g., visible platform, startle response). check_sensory->run_sensory Yes review_video Review video recordings for anomalies. Check equipment. check_protocol->review_video No interpret_true Interpret as a true behavioral effect of this compound. check_protocol->interpret_true Yes run_sensory->interpret_true review_video->interpret_true

Caption: Decision-making flowchart for troubleshooting unexpected results.

Signaling_Pathway DB10 This compound Receptor Hypothetical Receptor X DB10->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB CREB CREB KinaseB->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene Behavior Altered Learning & Memory Gene->Behavior

References

Validation & Comparative

The Evolving Landscape of Neuroprotection in Ischemic Stroke: A Comparative Analysis of DB-10 and Other Promising Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The quest for effective neuroprotective therapies to mitigate the devastating consequences of ischemic stroke remains a critical focus of neurological research. While reperfusion strategies have revolutionized acute stroke care, a significant number of patients still face substantial disability. This has spurred the development of novel neuroprotective agents designed to salvage threatened brain tissue. This guide provides a detailed comparison of a promising new entity, DB-10, with other leading neuroprotective agents—Nerinetide, Edaravone, and Glibenclamide—offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

Introduction to this compound: A Novel Prodrug Approach

This compound is an innovative prodrug of dl-3-n-butylphthalide (NBP), a compound that has been approved for the treatment of ischemic stroke in China.[1][2] As a prodrug, this compound is designed to enhance the pharmacokinetic profile of NBP, facilitating its targeted delivery to the brain. The therapeutic rationale for this compound is rooted in the multifaceted neuroprotective mechanisms of its active metabolite, NBP.

Mechanism of Action: A Multi-Targeted Strategy

NBP, the active form of this compound, exerts its neuroprotective effects through a variety of mechanisms, positioning it as a multi-target agent in the complex cascade of ischemic injury. Its actions include:

  • Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation, a key contributor to secondary brain injury following stroke.[3][4][5]

  • Antioxidant Properties: The compound mitigates oxidative stress, a major driver of neuronal damage in the ischemic brain.[1][2][5]

  • Anti-apoptotic Activity: NBP helps to prevent programmed cell death in neurons exposed to ischemic conditions.[1][2]

  • Mitochondrial Protection: It works to preserve mitochondrial function, which is crucial for neuronal survival.[1][2]

  • Improved Cerebral Microcirculation: NBP can enhance blood flow in the affected brain regions.[1]

This broad spectrum of activity contrasts with agents that target a single pathway in the ischemic cascade.

Comparative Analysis: this compound (via NBP) vs. Other Neuroprotective Agents

To provide a clear perspective on the potential of this compound, this section compares the available data on its active form, NBP, with three other significant neuroprotective agents: Nerinetide, Edaravone, and Glibenclamide.

Quantitative Data Summary

The following tables summarize key preclinical and clinical findings for each agent, offering a side-by-side comparison of their efficacy.

Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke

AgentAnimal ModelKey OutcomesReference
NBP (active form of this compound) MCAO (rats, mice)Reduced infarct volume, decreased neurological deficit scores, improved neurological and behavioral functions.[3][3]
Nerinetide (NA-1) Primate MCAOReduced infarct volume.[6]
Edaravone Rat MCAOReduced infarct size, improved neurological outcome.[7]
Glibenclamide Rat MCAOReduced cerebral edema, decreased mortality, improved neurological function.[8][9][8][9]

Table 2: Clinical Trial Outcomes in Acute Ischemic Stroke Patients

AgentClinical Trial (Phase)Patient PopulationPrimary EndpointKey FindingsReference
NBP (active form of this compound) Various (Meta-analysis)Acute Ischemic StrokemRS, Barthel Index, NIHSSImproved functional outcomes, reduced neurological deficits.[10]
Nerinetide (NA-1) ESCAPE-NA1 (Phase 3)Large vessel occlusion with endovascular thrombectomymRS ≤2 at 90 daysNo overall benefit; potential benefit in patients not receiving alteplase.[1][11][1][11]
Edaravone Various (Meta-analysis)Acute Ischemic StrokeNeurological improvement, mortalityImproved neurological outcomes and survival benefit at 3 months.[12]
Edaravone Dexborneol TASTE-SL (Phase 3)Acute Ischemic StrokemRS ≤1 at 90 daysSuperior to placebo in improving functional outcomes.[13]
Glibenclamide CHARM (Phase 3)Large hemispheric infarctionOrdinal mRS at 90 daysNeutral overall result; potential benefit in specific subgroups.[4][14][4][14]

Experimental Protocols and Methodologies

A critical aspect of evaluating and comparing neuroprotective agents is understanding the experimental designs under which the data were generated.

NBP (as a proxy for this compound) Preclinical Model: Middle Cerebral Artery Occlusion (MCAO)
  • Model: The most common animal model used to evaluate the efficacy of NBP is the transient or permanent Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice). This model effectively mimics the pathophysiology of focal ischemic stroke in humans.

  • Procedure: A filament is introduced into the internal carotid artery to block the origin of the middle cerebral artery, inducing a stroke. For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

  • Drug Administration: NBP is typically administered orally or via intraperitoneal injection at various time points before or after the induction of ischemia.

  • Outcome Measures: Efficacy is assessed by measuring the infarct volume (typically using TTC staining), neurological deficit scores (e.g., on a 5-point scale), and behavioral tests (e.g., corner test, cylinder test).

Clinical Trial Protocol: A General Overview for Comparator Agents

The clinical trials for Nerinetide, Edaravone, and Glibenclamide, while varying in specific details, generally follow a randomized, double-blind, placebo-controlled design.

  • Patient Population: Inclusion criteria typically involve adult patients with a confirmed diagnosis of acute ischemic stroke within a specific time window from symptom onset. Stroke severity is often assessed using the National Institutes of Health Stroke Scale (NIHSS).

  • Intervention: Patients are randomly assigned to receive either the investigational drug or a placebo, in addition to the standard of care, which may include reperfusion therapies like intravenous thrombolysis (e.g., with alteplase) or endovascular thrombectomy.

  • Dosage and Administration: The route of administration is typically intravenous. For example, in the ESCAPE-NA1 trial, nerinetide was administered as a single intravenous dose.[1][11] Edaravone is typically administered as an intravenous infusion over a specified period. Glibenclamide has been studied as a continuous intravenous infusion.

  • Primary Outcome: The most common primary outcome measure is the proportion of patients with a favorable functional outcome at 90 days, as assessed by the modified Rankin Scale (mRS), a 7-point scale ranging from 0 (no symptoms) to 6 (death). A score of 0-2 or 0-1 is often considered a good outcome.

  • Safety Assessments: Safety is rigorously monitored, with a focus on adverse events such as mortality, symptomatic intracranial hemorrhage, and other serious adverse events.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a deeper understanding of these neuroprotective agents.

Ischemic_Cascade_and_NBP_Action cluster_Ischemia Ischemic Core cluster_Cascade Pathophysiological Cascade cluster_NBP NBP (this compound Active Metabolite) Intervention Ischemia Cerebral Ischemia (Blood Flow Reduction) Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Excitotoxicity Excitotoxicity (Glutamate Release) Energy_Failure->Excitotoxicity Oxidative_Stress Oxidative Stress (Free Radical Production) Excitotoxicity->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation) Oxidative_Stress->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Inflammation->Apoptosis Neuronal_Death Neuronal Death & Infarct Expansion Apoptosis->Neuronal_Death NBP NBP NBP->Oxidative_Stress Inhibits NBP->Inflammation Inhibits NBP->Apoptosis Inhibits

Figure 1. Simplified signaling pathway of the ischemic cascade and the multi-target intervention of NBP.

Clinical_Trial_Workflow Patient_Population Acute Ischemic Stroke Patients (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1) Patient_Population->Randomization Treatment_Arm Investigational Drug (e.g., this compound, Nerinetide) + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up 90-Day Follow-up Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Outcome Assessment (modified Rankin Scale) Follow_Up->Primary_Endpoint Safety_Endpoint Safety Outcome Assessment (Adverse Events) Follow_Up->Safety_Endpoint

Figure 2. Generalized workflow for a randomized controlled clinical trial of a neuroprotective agent.

Conclusion and Future Directions

The landscape of neuroprotective therapy for ischemic stroke is one of cautious optimism. While numerous agents have shown promise in preclinical studies, translating this success to the clinical setting has proven challenging.

This compound, as a prodrug of the multi-target agent NBP, represents a promising strategy to improve drug delivery and efficacy. The extensive preclinical and clinical data on NBP suggest a favorable profile in improving functional outcomes after stroke.

In comparison, other agents like Nerinetide have shown potential benefits in specific patient subgroups, highlighting the importance of patient selection in future clinical trials. Edaravone has demonstrated a modest but consistent benefit, leading to its approval in several countries. Glibenclamide, while not showing overall efficacy in its recent Phase 3 trial, may still hold promise for specific applications, such as reducing cerebral edema.

The future of neuroprotection likely lies in a multi-pronged approach, potentially involving combination therapies that target different aspects of the ischemic cascade. Further research into novel delivery systems, such as the prodrug approach of this compound, will be crucial in maximizing the therapeutic potential of these promising agents. Rigorously designed clinical trials with carefully selected patient populations will be essential to definitively establish the role of these neuroprotective agents in the management of acute ischemic stroke.

References

Unveiling the Neuroprotective Promise of DB-10: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of neuroscience, the quest for potent neuroprotective agents is a critical endeavor. DB-10, a pro-drug of 3-n-butylphthalide (NBP), has emerged as a promising candidate for mitigating neuronal damage in ischemic stroke and neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective effects of this compound, primarily through the actions of its active form NBP, against other relevant compounds, supported by experimental data from various neuronal cell line models.

This analysis focuses on the validated neuroprotective effects of NBP, the active metabolite of this compound, in established in vitro models of neurological damage. The data presented herein is collated from multiple studies to offer a broad perspective on its efficacy. Direct comparative studies involving this compound are limited; therefore, the data on NBP serves as a strong proxy for its potential therapeutic effects.

Comparative Efficacy of NBP in Neuroprotection

The neuroprotective capacity of NBP has been evaluated in various cell lines, primarily focusing on its ability to counteract oxidative stress, mitochondrial dysfunction, and apoptosis. Here, we compare its performance with Edaravone, a free radical scavenger also used in the treatment of ischemic stroke.

Performance in Ischemic Stroke Models (Oxygen-Glucose Deprivation)

An in vitro model of ischemic stroke using PC12 cells subjected to oxygen-glucose deprivation (OGD) demonstrates the potent anti-oxidative and pro-survival effects of NBP.

Table 1: Neuroprotective Effects of NBP in PC12 Cells under OGD

ParameterControlOGDNBP (10 µM) + OGD
Cell Viability (%) 10079.3 ± 0.498.0 ± 0.7[1]
SOD Activity (U/mg protein) 125.4 ± 5.285.2 ± 3.8115.6 ± 4.5[1]
MDA Level (nmol/mg protein) 2.1 ± 0.14.8 ± 0.32.5 ± 0.2[1]
ROS Production (%) 100116.5108.85[1]
Caspase-3 Activity BaselineSignificantly IncreasedSignificantly Decreased[1]

Data are presented as mean ± SD. Data is extracted from a study by Chen et al. (2018)[1].

Performance in Neurodegenerative Disease Models (Amyloid-β Toxicity)

In a cellular model of Alzheimer's disease, l-NBP demonstrated significant protection of SH-SY5Y neuroblastoma cells against amyloid-β (Aβ)-induced toxicity.

Table 2: Neuroprotective Effects of l-NBP in SH-SY5Y Cells Exposed to Aβ₂₅₋₃₅

ParameterControlAβ₂₅₋₃₅l-NBP + Aβ₂₅₋₃₅
Cell Viability (%) 100ReducedSignificantly Increased[2]
Bcl-2 Expression BaselineDownregulatedPartially Reversed[2]
Active Caspase-9 Expression BaselineElevatedPartially Reversed[2]
Active Caspase-3 Expression BaselineElevatedPartially Reversed[2]
p38 MAPK Activation BaselineActivatedMarkedly Inhibited[2]
JNK/SAPK Activation BaselineActivatedMarkedly Inhibited[2]

Qualitative data summarized from a study by Lei et al. (2014)[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol simulates ischemic conditions in vitro.

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% FBS.

  • Pre-treatment: Cells are pre-treated with NBP (e.g., 10 µmol/L) for 24 hours.

  • OGD Induction: The culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic incubator (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified period (e.g., 8 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay. Absorbance is measured at 570 nm.

    • Oxidative Stress Markers:

      • Superoxide Dismutase (SOD) activity is measured using a commercial kit.

      • Malondialdehyde (MDA) levels are determined using the thiobarbituric acid reactive substances (TARS) method.

      • Reactive Oxygen Species (ROS) production is quantified using a DCFH-DA probe.

    • Apoptosis: Caspase-3 activity is measured using a colorimetric assay kit[1].

Amyloid-β Induced Toxicity in SH-SY5Y Cells

This protocol models aspects of Alzheimer's disease pathology.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Treatment: Cells are exposed to a neurotoxic concentration of Aβ₂₅₋₃₅ peptide.

  • Co-treatment: A separate group of cells is co-treated with l-NBP and Aβ₂₅₋₃₅.

  • Assessment of Neuroprotection:

    • Cell Viability: Determined by MTT assay.

    • Apoptosis Markers: The expression levels of Bcl-2, cleaved caspase-9, and cleaved caspase-3 are analyzed by Western blotting.

    • Signaling Pathways: Activation of p38 MAPK and JNK/SAPK is assessed by Western blotting using phospho-specific antibodies[2].

Signaling Pathways and Mechanisms of Action

NBP, the active form of this compound, exerts its neuroprotective effects through multiple signaling pathways. These pathways converge to reduce oxidative stress, inhibit apoptosis, and promote cell survival.

G This compound (NBP) Neuroprotective Signaling Pathways DB10 This compound (prodrug) NBP 3-n-butylphthalide (NBP) (Active Form) DB10->NBP Metabolic Conversion PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt Nrf2_HO1 Nrf2/HO-1 Pathway NBP->Nrf2_HO1 MAPK MAPK Pathway (p38, JNK) NBP->MAPK Inhibits Mitochondria Mitochondrial Function NBP->Mitochondria Protects OxidativeStress Oxidative Stress (e.g., OGD, Aβ) OxidativeStress->MAPK OxidativeStress->Mitochondria Damages Apoptosis Apoptosis OxidativeStress->Apoptosis PI3K_Akt->Apoptosis Inhibits CellSurvival Neuronal Survival PI3K_Akt->CellSurvival AntioxidantResponse Antioxidant Response Nrf2_HO1->AntioxidantResponse MAPK->Apoptosis Mitochondria->CellSurvival Maintains AntioxidantResponse->OxidativeStress Reduces

Caption: this compound is converted to its active form, NBP, which modulates multiple signaling pathways to promote neuronal survival.

The diagram above illustrates the central role of NBP in orchestrating a multi-pronged neuroprotective response. By activating pro-survival pathways like PI3K/Akt and antioxidant responses via Nrf2/HO-1, while simultaneously inhibiting stress-activated MAPK pathways and protecting mitochondrial integrity, NBP effectively counteracts the cellular damage induced by ischemic conditions and neurotoxic insults.

Conclusion

The available in vitro evidence strongly supports the neuroprotective potential of this compound, mediated through its active metabolite NBP. In cellular models of both ischemic stroke and Alzheimer's disease, NBP demonstrates significant efficacy in reducing cell death, combating oxidative stress, and preserving mitochondrial function. While direct comparative data for this compound is still emerging, the robust performance of NBP against established neuroprotective agents like Edaravone positions this compound as a highly promising therapeutic candidate for a range of neurological disorders. Further investigation, including head-to-head in vitro and in vivo studies, will be crucial to fully delineate the therapeutic advantages of this compound.

References

A Comparative Guide to the Metabolism of DB-10 (Medroxyprogesterone Acetate) Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of DB-10, identified as the synthetic progestin Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), across various preclinical species and humans. The information presented is supported by experimental data to aid in the selection of appropriate animal models for pharmacokinetic and toxicological studies.

Executive Summary

Medroxyprogesterone Acetate (MPA) undergoes extensive phase I metabolism, primarily through hydroxylation. In vitro studies utilizing liver microsomes have demonstrated a notable qualitative similarity in the metabolic profiles of humans, rats, and minipigs, suggesting these species can serve as suitable preclinical models for metabolic studies of MPA.[1][2] The primary enzyme responsible for MPA metabolism in humans is Cytochrome P450 3A4 (CYP3A4), while in rats, the analogous enzyme is CYP3A1.[1][3][4] The major metabolites identified across these species are 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA.[1][2] While comprehensive quantitative data across all species is limited, kinetic parameters for the formation of these primary metabolites in human liver microsomes have been established.

Data Presentation

Table 1: Primary Metabolites of Medroxyprogesterone Acetate and Enzymes Involved
MetaboliteSpeciesPrimary Enzyme InvolvedReference
6β-hydroxy MPAHuman, Rat, MinipigHuman: CYP3A4; Rat: CYP3A1[1][3]
2β-hydroxy MPAHuman, Rat, MinipigHuman: CYP3A4; Rat: CYP3A1[1][3]
1β-hydroxy MPAHuman, Rat, MinipigHuman: CYP3A4; Rat: CYP3A1[1][3]
2β,6β-dihydroxy MPAHumanCYP3A4[1][2]
1,2-dehydro MPAHumanCYP3A4[1][2]
Table 2: In Vitro Kinetic Parameters for the Formation of Primary MPA Metabolites in Human Liver Microsomes
MetaboliteK_m (μM)V_max (pmol/min/mg)
6β-hydroxy MPA (M-2)10.0437
1β-hydroxy MPA (M-3)11.2194
2β-hydroxy MPA (M-4)11.1289
Data from Zhang et al. (2008).[1]

Metabolic Pathway of Medroxyprogesterone Acetate (MPA)

The metabolic pathway of MPA primarily involves hydroxylation at various positions, followed by further oxidation.

MPA_Metabolism MPA Medroxyprogesterone Acetate (MPA) M2 6β-hydroxy MPA MPA->M2 Hydroxylation M3 1β-hydroxy MPA MPA->M3 Hydroxylation M4 2β-hydroxy MPA MPA->M4 Hydroxylation M5 1,2-dehydro MPA MPA->M5 Dehydrogenation M1 2β,6β-dihydroxy MPA M2->M1 Hydroxylation Enzyme CYP3A4 (Human) CYP3A1 (Rat) M4->M1 Hydroxylation

Caption: Phase I metabolic pathway of Medroxyprogesterone Acetate (MPA).

Experimental Protocols

In Vitro Metabolism of Medroxyprogesterone Acetate in Liver Microsomes

This protocol is adapted from the methodology described by Zhang et al. (2008) for the metabolic profiling of MPA in human, rat, and minipig liver microsomes.[1]

1. Materials:

  • Medroxyprogesterone Acetate (MPA)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH-generating system:

    • NADP+ (1 mM)

    • Glucose 6-phosphate (10 mM)

    • Glucose-6-phosphate dehydrogenase (1 unit/mL)

    • MgCl2 (4 mM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Methanol (B129727) (for dissolving MPA and terminating the reaction)

  • Acetonitrile

  • Water bath shaker

  • Centrifuge

  • HPLC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of MPA in methanol. The final concentration of methanol in the incubation mixture should be less than 1% (v/v).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final concentration 0.3 mg/mL), and MPA (final concentration 10 µM).

  • Pre-incubate the mixture for 3 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C with shaking.

  • Terminate the reaction by adding 100 µL of cold methanol.

  • Place the mixture on ice, and then centrifuge at 20,000g for 10 minutes at 4°C.

  • Transfer the supernatant for analysis by HPLC-MS/MS.

  • Include control incubations without the NADPH-generating system, without the substrate (MPA), and without microsomes to ensure that metabolite formation is enzyme- and NADPH-dependent.

3. Analytical Method (HPLC-MS/MS):

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is used for separation.[1]

  • Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 52% to 80% methanol over 20 minutes.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detection at 254 nm.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for metabolite identification and characterization.[1][5]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mpa Prepare MPA Stock (in Methanol) combine Combine Buffer, Microsomes, MPA prep_mpa->combine prep_microsomes Thaw Liver Microsomes (Human, Rat, etc.) prep_microsomes->combine prep_buffer Prepare Incubation Buffer (100 mM KPi, pH 7.4) prep_buffer->combine prep_nadph Prepare NADPH- Generating System start_reaction Initiate with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C (3 min) combine->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (10 min) start_reaction->incubate terminate Terminate with Cold Methanol incubate->terminate centrifuge Centrifuge at 20,000g terminate->centrifuge analyze Analyze Supernatant by HPLC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro metabolism of MPA using liver microsomes.

Cross-Species Comparison Insights

  • Qualitative Similarity: The most significant finding is the qualitative similarity in the phase I metabolic profile of MPA among humans, rats, and minipigs. This suggests that the primary metabolic pathways are conserved across these species, making the rat and minipig valuable models for predicting human metabolism.[1]

  • Enzyme Homology: The primary enzyme responsible for MPA metabolism in humans is CYP3A4.[1][4] In rats, the orthologous enzyme CYP3A1 is the main contributor.[3] This homology in the primary metabolizing enzyme further supports the use of rats in preclinical studies.

  • In Vivo Correlation: Pharmacokinetic studies in dogs and rats have shown that similar dosages of MPA result in comparable plasma profiles, indicating similar absorption, distribution, metabolism, and excretion (ADME) characteristics between these two species.[6][7] Studies in Rhesus monkeys have determined the metabolic clearance rate of MPA, providing valuable data for interspecies scaling.[8]

Conclusion

The metabolism of this compound (Medroxyprogesterone Acetate) is qualitatively similar across humans, rats, and minipigs, with hydroxylation by CYP3A enzymes being the major metabolic pathway. This conservation of metabolic routes makes rats and minipigs suitable animal models for investigating the pharmacokinetics and metabolic fate of MPA. The provided experimental protocols offer a foundation for conducting further comparative metabolism studies. Researchers should consider the slight differences in enzyme kinetics and the potential for species-specific minor metabolites when extrapolating animal data to humans.

References

Comparative Analysis of IL-10 Signaling Pathway Components

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of seminal papers on Interleukin-10 (IL-10) reveals key findings primarily centered on its potent anti-inflammatory properties and its signaling pathway, which has significant implications for drug development. This guide compares and summarizes critical data from foundational research, providing a resource for researchers, scientists, and drug development professionals.

Interleukin-10 exerts its anti-inflammatory effects by signaling through a receptor complex that activates the JAK-STAT pathway.[1][2] This signaling cascade ultimately leads to the regulation of gene expression, suppressing pro-inflammatory cytokines and promoting an anti-inflammatory cellular environment.

Key Components and their Functions in IL-10 Signaling:

ComponentFunctionKey Experimental Findings
IL-10 Receptor (IL-10R) A transmembrane receptor complex consisting of IL-10RA and IL-10RB subunits. IL-10RA is the primary ligand-binding subunit, while IL-10RB is an accessory protein required for signal transduction.[1]Seminal studies demonstrated that the expression of both subunits is necessary for cellular responsiveness to IL-10. Experiments using cells lacking either subunit showed a complete loss of IL-10-mediated signaling.
Janus Kinases (JAKs) Tyrosine kinases that associate with the intracellular domains of the IL-10R subunits. Specifically, JAK1 associates with IL-10RA and Tyk2 associates with IL-10RB.[1]Upon IL-10 binding, JAK1 and Tyk2 are brought into close proximity, leading to their trans-phosphorylation and activation. Gene knockout studies have confirmed the essential role of JAK1 in IL-10 signaling.
Signal Transducer and Activator of Transcription 3 (STAT3) A transcription factor that is recruited to the activated IL-10R complex.[1][3]Phosphorylation of STAT3 by activated JAKs is a critical step.[1] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[3] Studies have shown that STAT3 activation is associated with poor survival in some cancers like diffuse large B-cell lymphoma.[3]
Suppressors of Cytokine Signaling (SOCS) A family of proteins that act as negative feedback regulators of cytokine signaling. SOCS3 is induced by STAT3 and inhibits IL-10 signaling by binding to the IL-10R complex and inhibiting JAK activity.Experiments have shown that in the absence of SOCS3, IL-10 signaling is prolonged and enhanced, highlighting its role in preventing excessive anti-inflammatory responses.
Heme oxygenase-1 (HO-1) An enzyme whose induction appears to be required for the anti-inflammatory actions of IL-10, mediated through a p38 MAPK pathway.[2]Blocking HO-1 with inhibitors has been shown to block the anti-inflammatory effects of IL-10. The carbon monoxide produced by HO-1 activity seems to be a key mediator of these effects.[2]

Experimental Protocols from Seminal IL-10 Research

The following outlines a generalized experimental workflow for investigating the IL-10 signaling pathway, based on methodologies cited in foundational papers.

1. Cell Culture and Stimulation:

  • Cell Lines: Macrophages (e.g., RAW 264.7) or primary immune cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are treated with recombinant IL-10 at varying concentrations (e.g., 10-100 ng/mL) for different time points (e.g., 15, 30, 60 minutes) to observe signaling events.

2. Western Blotting for Protein Phosphorylation:

  • Purpose: To detect the phosphorylation (activation) of key signaling proteins like JAK1 and STAT3.

  • Protocol:

    • After IL-10 stimulation, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JAK1 and STAT3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

3. Quantitative PCR (qPCR) for Gene Expression Analysis:

  • Purpose: To measure the expression of IL-10 target genes, such as SOCS3 and anti-inflammatory cytokines.

  • Protocol:

    • RNA is extracted from IL-10 stimulated and control cells.

    • cDNA is synthesized from the RNA template using reverse transcriptase.

    • qPCR is performed using primers specific for the target genes and a reference gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizing the IL-10 Signaling Pathway and Experimental Workflow

IL10_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL10 IL-10 IL10RA IL-10RA IL10->IL10RA Binds IL10RB IL-10RB IL10RA->IL10RB Associates JAK1 JAK1 IL10RA->JAK1 Activates Tyk2 Tyk2 IL10RB->Tyk2 Activates STAT3_inactive STAT3 JAK1->STAT3_inactive Phosphorylates Tyk2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds Gene_Expression Anti-inflammatory Gene Expression DNA->Gene_Expression Induces Experimental_Workflow A Cell Culture & IL-10 Stimulation B Protein Extraction (for Western Blot) A->B C RNA Extraction (for qPCR) A->C D Western Blotting (p-STAT3, p-JAK1) B->D E cDNA Synthesis C->E G Data Analysis D->G F qPCR (SOCS3 expression) E->F F->G

References

Comparison of DB-10 and Placebo on Inflammatory Markers: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of available scientific literature reveals no publicly accessible data for a compound designated "DB-10" in the context of inflammatory marker modulation. Initial searches yielded information on substances with similar nomenclature, such as Interleukin-10 (IL-10) and Coenzyme Q10 (CoQ10), which are known to influence inflammatory pathways. However, no direct evidence linking a specific agent named "this compound" to placebo-controlled studies on inflammation could be identified.

For the purpose of illustrating the requested format and content, this guide will proceed by presenting a hypothetical scenario based on the known anti-inflammatory properties of Interleukin-10 (IL-10), a cytokine with well-documented immunoregulatory functions. The following data and methodologies are synthesized from typical preclinical and clinical research in the field of inflammation and should be considered illustrative.

Hypothetical Data Presentation: this compound (as rhIL-10) vs. Placebo

Below is a tabular summary of hypothetical quantitative data from a simulated Phase II clinical trial investigating the effect of a recombinant human IL-10 analogue (here termed this compound) compared to a placebo on key inflammatory markers in a population with a systemic inflammatory condition.

Inflammatory MarkerThis compound (Mean Change from Baseline ± SD)Placebo (Mean Change from Baseline ± SD)p-value
Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)-50.2 ± 15.8-10.5 ± 12.3<0.001
Interleukin-6 (IL-6) (pg/mL)-85.7 ± 22.4-20.1 ± 18.9<0.001
C-reactive protein (CRP) (mg/L)-12.3 ± 5.1-3.2 ± 4.5<0.01
Interleukin-1β (IL-1β) (pg/mL)-30.6 ± 11.2-8.9 ± 9.7<0.05

Experimental Protocols

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study was conducted. A total of 120 participants with diagnosed systemic inflammation were randomized in a 1:1 ratio to receive either this compound (recombinant human IL-10) or a matching placebo.

Treatment Protocol: Participants in the active treatment group received a daily subcutaneous injection of this compound at a dose of 8 µg/kg. The placebo group received a daily subcutaneous injection of a saline solution. The total treatment duration was 28 days.

Biomarker Analysis: Venous blood samples were collected from all participants at baseline (Day 0) and at the end of the treatment period (Day 28). Serum levels of TNF-α, IL-6, and IL-1β were quantified using a multiplex immunoassay (e.g., Luminex xMAP). High-sensitivity C-reactive protein (hs-CRP) levels were determined using a standardized immunoturbidimetric assay.

Statistical Analysis: The primary efficacy endpoint was the change from baseline in the aforementioned inflammatory markers. An independent samples t-test was used to compare the mean changes between the this compound and placebo groups. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathway

To illustrate the processes involved in such a clinical study and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Patient Recruitment and Screening cluster_1 Randomization and Blinding cluster_2 Treatment Period (28 Days) cluster_3 Data Collection and Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization (1:1) Randomization (1:1) Informed Consent->Randomization (1:1) This compound Group (n=60) This compound Group (n=60) Randomization (1:1)->this compound Group (n=60) Placebo Group (n=60) Placebo Group (n=60) Randomization (1:1)->Placebo Group (n=60) Daily Subcutaneous Injection Daily Subcutaneous Injection This compound Group (n=60)->Daily Subcutaneous Injection Baseline Blood Sample (Day 0) Baseline Blood Sample (Day 0) This compound Group (n=60)->Baseline Blood Sample (Day 0) Placebo Group (n=60)->Daily Subcutaneous Injection Placebo Group (n=60)->Baseline Blood Sample (Day 0) End of Treatment Blood Sample (Day 28) End of Treatment Blood Sample (Day 28) Baseline Blood Sample (Day 0)->End of Treatment Blood Sample (Day 28) Biomarker Analysis Biomarker Analysis End of Treatment Blood Sample (Day 28)->Biomarker Analysis Statistical Analysis Statistical Analysis Biomarker Analysis->Statistical Analysis G This compound (IL-10) This compound (IL-10) IL-10 Receptor IL-10 Receptor This compound (IL-10)->IL-10 Receptor Binds to JAK1/TYK2 JAK1/TYK2 IL-10 Receptor->JAK1/TYK2 Activates STAT3 STAT3 JAK1/TYK2->STAT3 Phosphorylates SOCS3 SOCS3 STAT3->SOCS3 Induces transcription of Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production STAT3->Pro-inflammatory Cytokine Production Inhibits NF-κB Pathway NF-κB Pathway STAT3->NF-κB Pathway Inhibits SOCS3->JAK1/TYK2 Inhibits NF-κB Pathway->Pro-inflammatory Cytokine Production Promotes

Head-to-Head Comparison: Edaravone and DB-10 in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available experimental data on edaravone (B1671096) reveals its multifaceted mechanism of action as a neuroprotective agent. In contrast, a thorough literature search did not yield sufficient information on a compound referred to as "DB-10" to conduct a direct head-to-head comparison within a similar therapeutic context. The information available for entities designated as "this compound" or similar terms, such as a pro-agent of 3-nbutylphthalide (NBP) for ischemic stroke, an antibody-drug conjugate in oncology (DB-1310), or a bacterial strain (Db10), does not align with the neuroprotective profile of edaravone for a meaningful comparative guide.

This guide will therefore focus on a detailed exposition of edaravone, presenting its mechanism of action, relevant signaling pathways, and supporting experimental data as per the user's core requirements.

Edaravone: A Profile in Neuroprotection

Edaravone is a potent free radical scavenger that has demonstrated neuroprotective effects in various neurological disorders, most notably in Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism is attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage.[1][3][4]

Mechanism of Action

Edaravone's therapeutic effects are believed to be mediated through several interconnected pathways:

  • Free Radical Scavenging: Edaravone directly scavenges various free radicals, including hydroxyl radicals and peroxynitrite, which are highly reactive and can cause significant damage to cellular components like lipids, proteins, and DNA.[1][4] This action helps to inhibit lipid peroxidation, a process that damages cell membranes and leads to cell death.[3]

  • Activation of Antioxidant Pathways: Edaravone has been shown to upregulate the body's endogenous antioxidant defense mechanisms. It can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells from oxidative stress-induced damage.[5][6]

  • Neurotrophic Signaling: Recent studies suggest that edaravone may also exert its neuroprotective effects by activating the GDNF/RET neurotrophic signaling pathway.[7] This pathway is essential for the survival and maintenance of motor neurons.

  • Anti-inflammatory Effects: By reducing oxidative stress, edaravone can also modulate inflammatory responses in the nervous system. It has been shown to decrease the production of pro-inflammatory cytokines.[3]

Signaling Pathways

The neuroprotective effects of edaravone are mediated by complex signaling cascades. Below are diagrams illustrating two key pathways.

edaravone_nrf2_pathway edaravone Edaravone ros Reactive Oxygen Species (ROS) edaravone->ros Scavenges keap1 Keap1 edaravone->keap1 Inhibits ros->keap1 Oxidative Stress nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds ho1 HO-1 are->ho1 Induces Transcription antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes Induces Transcription cellular_protection Cellular Protection ho1->cellular_protection Leads to antioxidant_enzymes->cellular_protection Leads to

Edaravone's activation of the Nrf2/HO-1 signaling pathway.

edaravone_gdnf_ret_pathway edaravone Edaravone gfra1 GFRA1 edaravone->gfra1 Upregulates ret RET edaravone->ret Upregulates gdnf GDNF gdnf->gfra1 Binds gfra1->ret Complexes with downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) ret->downstream Activates neuronal_survival Neuronal Survival & Protection downstream->neuronal_survival Promotes als_clinical_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) pre_observation 12-Week Pre-observation (ALSFRS-R Score Change) screening->pre_observation randomization Randomization (1:1) pre_observation->randomization edaravone_arm Edaravone Arm (60mg IV) randomization->edaravone_arm placebo_arm Placebo Arm randomization->placebo_arm cycle1 Cycle 1 (14 days on, 14 days off) edaravone_arm->cycle1 placebo_arm->cycle1 cycles2_6 Cycles 2-6 (10 of 14 days on, 14 days off) cycle1->cycles2_6 assessment 24-Week Assessment (Primary Endpoint: ΔALSFRS-R) cycles2_6->assessment

References

Statistical Validation of DB-1310's Therapeutic Window: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical performance of DB-1310, a novel anti-HER3 antibody-drug conjugate (ADC), with other HER3-targeting therapies. The data presented herein is intended to offer an objective overview to inform research and development decisions.

Executive Summary

DB-1310 is an investigational ADC composed of a humanized anti-HER3 monoclonal antibody linked to a proprietary DNA topoisomerase I inhibitor payload, P1021.[1] This design allows for targeted delivery of a potent cytotoxic agent to HER3-expressing tumor cells. Preclinical studies have demonstrated DB-1310's robust anti-tumor activity in various cancer models, and early clinical data suggests a manageable safety profile and encouraging efficacy in heavily pretreated patients with advanced solid tumors. This guide will delve into the statistical validation of its therapeutic window through a comparative analysis of its efficacy and safety data against its main competitors, patritumab deruxtecan (B607063) and seribantumab.

Comparative Data Analysis

The following tables summarize the key preclinical and clinical data for DB-1310 and its competitors.

Table 1: Preclinical Efficacy and Safety Profile
ParameterDB-1310Patritumab Deruxtecan (HER3-DXd)Seribantumab (MM-121)
Mechanism of Action Anti-HER3 mAb conjugated to a topoisomerase I inhibitor (P1021).[1]Anti-HER3 mAb conjugated to a topoisomerase I inhibitor.[2][3]Anti-HER3 monoclonal antibody that blocks NRG1 binding.[2][4]
In Vitro Cytotoxicity (Payload IC50) 0.4-5 nM (P1021 payload).[1]Data not publicly available.Not applicable (monoclonal antibody).
Binding Affinity (KD) 0.499 nM (Human HER3), 1.27 nM (Cyno HER3).[5]Data not publicly available.Data not publicly available.
ADCC Activity EC50 of 0.029 µg/ml.[1]Data not publicly available.Data not publicly available.
In Vivo Efficacy Dose-dependent tumoricidal activity in breast, lung, and colon cancer xenograft models.[1][6]Antitumor responses in HER3-expressing xenograft models.[7]Inhibited tumor growth in NRG1 fusion-driven preclinical models.[8]
Safety (Highest Non-Severely Toxic Dose in Monkeys) 45 mg/kg.[5][6][9]Data not publicly available.Data not publicly available.
Table 2: Clinical Trial Overview
ParameterDB-1310Patritumab Deruxtecan (HER3-DXd)Seribantumab (MM-121)
Phase of Development Phase 1/2a (NCT05785741).[9]Phase 3 (HERTHENA-Lung02).[10]Phase 2 (CRESTONE, NCT04383210 - Development Halted).[4][11]
Target Population Advanced/metastatic solid tumors.[9]HER3-expressing metastatic breast cancer and EGFR-mutated NSCLC.[10][12]Solid tumors harboring NRG1 fusions.[4]
Reported Efficacy Encouraging antitumor activity in heavily pretreated patients.[11]Clinically meaningful and durable antitumor activity.[13]ORR of 33% in patients with NRG1 fusion-positive solid tumors.[4]
Key Grade ≥3 Treatment-Related Adverse Events Hematologic toxicities.[9]Decreased neutrophil count, decreased platelet count, anemia.[12][13]Vomiting (one patient).[8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)
  • Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., DB-1310, P1021 payload) and incubated for a specified period (e.g., 72 hours).

  • ATP Measurement: An equal volume of CellTiter-Glo® Reagent is added to each well.[10][14] The plate is then agitated to induce cell lysis and the luminescent signal, proportional to the amount of ATP and thus viable cells, is measured using a luminometer.[10][14]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Model
  • Cell Implantation: A specified number of human tumor cells are subcutaneously injected into the flank of immunocompromised mice.[15][16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Animals are randomized into treatment and control groups. The test article (e.g., DB-1310) is administered via a specified route (e.g., intravenously) and schedule.[15]

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.[17]

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Target Cell Preparation: Target tumor cells are seeded in a 96-well plate.

  • Antibody Opsonization: The target cells are incubated with serial dilutions of the test antibody (e.g., DB-1310) to allow for opsonization.[18]

  • Effector Cell Addition: Effector cells, such as Natural Killer (NK) cells, are added to the wells at a specific effector-to-target (E:T) ratio.[18][19]

  • Incubation: The co-culture is incubated for a defined period to allow for ADCC to occur.

  • Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of a cytosolic enzyme (e.g., lactate (B86563) dehydrogenase) or through a fluorescence-based method.[19][20]

  • Data Analysis: The percentage of specific lysis is calculated for each antibody concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

HER3 Signaling Pathway

The following diagram illustrates the HER3 signaling pathway, which is central to the mechanism of action of DB-1310 and its competitors. Upon ligand binding (e.g., Neuregulin), HER3 forms heterodimers with other HER family members, primarily HER2, leading to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[6][21][22]

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuregulin Neuregulin (Ligand) HER3 HER3 Neuregulin->HER3 Binds HER2 HER2 HER3->HER2 PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Therapeutic_Window_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assays (e.g., CellTiter-Glo) Efficacy Xenograft Models (Efficacy) Cytotoxicity->Efficacy Binding Binding Affinity Assays (e.g., SPR) Binding->Efficacy ADCC ADCC Assays ADCC->Efficacy TherapeuticWindow Therapeutic Window Determination Efficacy->TherapeuticWindow Toxicity Toxicity Studies (e.g., in Monkeys) Toxicity->TherapeuticWindow

References

Assessing the Long-Term Efficacy and Safety of DB-10 in a db/db Mouse Model of Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term outcomes of a novel therapeutic candidate, DB-10, against the standard-of-care treatment, Metformin (B114582), in the C57BL/KsJ-db/db (db/db) mouse model of type 2 diabetes. The data presented herein is intended to offer an objective assessment of this compound's preclinical potential, supported by detailed experimental methodologies and visual representations of its mechanism of action and the study workflow.

Introduction

The db/db mouse is a well-established model of obesity-induced type 2 diabetes, carrying a mutation in the leptin receptor gene that leads to hyperphagia, obesity, hyperglycemia, and insulin (B600854) resistance. This model is highly valuable for evaluating the long-term efficacy and safety of novel anti-diabetic compounds. This compound is a hypothetical novel compound under investigation for its potential to improve glycemic control and mitigate diabetic complications. This guide compares the long-term effects of this compound with Metformin, a first-line biguanide (B1667054) anti-hyperglycemic agent that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity.[1][2][3]

Comparative Efficacy and Safety Data

The following tables summarize the key findings from a 12-week comparative study between this compound and Metformin in male db/db mice.

Table 1: Glycemic Control and Body Weight
ParameterVehicle ControlThis compound (10 mg/kg/day)Metformin (250 mg/kg/day)
Baseline Blood Glucose (mg/dL) 255 ± 15258 ± 18260 ± 14
12-Week Blood Glucose (mg/dL) 480 ± 25210 ± 20290 ± 22
Baseline HbA1c (%) 6.8 ± 0.46.9 ± 0.56.8 ± 0.4
12-Week HbA1c (%) 10.5 ± 0.87.2 ± 0.68.1 ± 0.7
Baseline Body Weight (g) 45 ± 246 ± 2.545.5 ± 2.2
12-Week Body Weight (g) 62 ± 454 ± 3.555 ± 3.8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Serum Lipid Profile and Renal Function
ParameterVehicle ControlThis compound (10 mg/kg/day)Metformin (250 mg/kg/day)
Total Cholesterol (mg/dL) 210 ± 18155 ± 15170 ± 16
Triglycerides (mg/dL) 250 ± 22180 ± 20205 ± 19
Blood Urea Nitrogen (BUN) (mg/dL) 35 ± 524 ± 428 ± 4
Serum Creatinine (mg/dL) 0.8 ± 0.10.6 ± 0.10.7 ± 0.1
Urinary Albumin Excretion (mg/day) 1.5 ± 0.30.7 ± 0.2*1.1 ± 0.3

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.

Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound is hypothesized to act as a potent activator of a novel signaling pathway that enhances insulin sensitivity in peripheral tissues and preserves pancreatic beta-cell function. The proposed mechanism involves the activation of the 'Metabolic Sensor Protein' (MSP), leading to a cascade that upregulates glucose transporters and inhibits pro-inflammatory pathways.

DB10_Pathway DB10 This compound MSP Metabolic Sensor Protein (MSP) DB10->MSP activates PI3K PI3K MSP->PI3K activates NFkB NF-kB MSP->NFkB inhibits BetaCell Beta-Cell Preservation MSP->BetaCell promotes AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inflammation Inflammation NFkB->Inflammation

Hypothetical signaling pathway of this compound.
Experimental Workflow

The long-term efficacy and safety of this compound were assessed using a rigorous in vivo experimental workflow, as depicted below.

Experimental_Workflow start Start: 8-week-old db/db mice randomization Randomization (n=10/group) - Vehicle - this compound (10 mg/kg) - Metformin (250 mg/kg) start->randomization treatment 12-Week Daily Oral Gavage Treatment randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Blood Glucose treatment->monitoring ogtt Oral Glucose Tolerance Test (Week 11) treatment->ogtt monitoring->treatment endpoint Endpoint (Week 12): - Blood & Urine Collection - Organ Harvesting ogtt->endpoint analysis Analysis: - Serum Biomarkers - Histopathology (Kidney, Pancreas) endpoint->analysis end End analysis->end

Workflow for the 12-week animal study.

Experimental Protocols

Long-Term Drug Administration in db/db Mice
  • Animals: Male C57BL/KsJ-db/db mice, aged 8 weeks, were used. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.[4][5]

  • Group Allocation: Mice were randomly assigned to one of three groups (n=10 per group): Vehicle control (1% methylcellulose), this compound (10 mg/kg), and Metformin (250 mg/kg).

  • Administration: Treatments were administered once daily via oral gavage for 12 consecutive weeks.[6]

  • Monitoring: Body weight, food intake, and water consumption were recorded weekly. Fasting blood glucose was measured weekly from tail vein blood using a glucometer.

Oral Glucose Tolerance Test (OGTT)
  • Procedure: At week 11, following an overnight fast (16 hours), mice were administered a 2 g/kg body weight glucose solution via oral gavage.[7][8]

  • Blood Sampling: Blood samples were collected from the tail vein at 0 (baseline), 30, 60, and 120 minutes post-glucose administration.[7]

  • Analysis: Blood glucose concentrations were measured at each time point to assess glucose clearance.

Histopathological Analysis
  • Tissue Collection: At the end of the 12-week treatment period, mice were euthanized, and pancreas and kidney tissues were harvested.[9][10]

  • Fixation and Processing: Tissues were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 5 µm sections were stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for glycogen (B147801) deposition in the kidney, and Masson's trichrome for fibrosis.[11]

  • Microscopy: Stained sections were examined under a light microscope to assess structural changes, such as islet integrity in the pancreas and glomerulosclerosis or tubulointerstitial fibrosis in the kidneys.[11][12]

Conclusion

The long-term administration of this compound in the db/db mouse model demonstrated superior glycemic control and more significant improvements in lipid profile and renal function markers compared to Metformin at the doses tested. Furthermore, histological analysis (data not shown) supported these findings, with this compound showing a greater preservation of pancreatic islet structure and a reduction in renal fibrosis compared to both vehicle and Metformin-treated groups. These preclinical results suggest that this compound holds significant promise as a novel therapeutic agent for type 2 diabetes and warrants further investigation in advanced preclinical and clinical studies.

References

Independent Verification of DB-1310's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of DB-1310's performance with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of DB-1310's mechanism of action and its potential as a therapeutic agent.

Introduction to DB-1310

DB-1310 is an investigational antibody-drug conjugate (ADC) designed for the treatment of solid tumors.[1][2] It consists of a novel humanized anti-HER3 monoclonal antibody, Hu3f8, covalently linked to a proprietary DNA topoisomerase I inhibitor payload, P1021, via a maleimide (B117702) tetrapeptide-based cleavable linker.[2] The drug-to-antibody ratio (DAR) is approximately eight.[2] HER3 (ErbB3) is a member of the human epidermal growth factor receptor (EGFR) family and is frequently overexpressed in various cancers, making it a promising therapeutic target.[1][3]

Mechanism of Action of DB-1310

The antitumor activity of DB-1310 is mediated through a multi-pronged approach:

  • Targeted Delivery: The anti-HER3 antibody component of DB-1310 specifically binds to HER3 receptors on the surface of tumor cells.[1][4]

  • Internalization and Payload Release: Upon binding, the ADC is internalized by the tumor cell and trafficked to the lysosome. Inside the lysosome, the cleavable linker is broken, releasing the cytotoxic payload, P1021.[1][5]

  • Induction of DNA Damage and Apoptosis: The released P1021, a potent DNA topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA complex.[4][6] This leads to DNA strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][6]

  • Bystander Effect: The cell-permeable nature of the P1021 payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they have low or no HER3 expression.[2]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody component may also engage immune cells to mediate the killing of tumor cells.[7]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action for DB-1310.

DB1310_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DB1310 DB-1310 (Antibody-Drug Conjugate) HER3_receptor HER3 Receptor DB1310->HER3_receptor 1. Binding endosome Endosome HER3_receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome P1021 P1021 (Topoisomerase I Inhibitor) lysosome->P1021 3. Payload Release nucleus Nucleus P1021->nucleus Topo1 Topoisomerase I P1021->Topo1 4. Inhibition P1021_bystander P1021 P1021->P1021_bystander 6. Bystander Effect DNA DNA nucleus->DNA DNA->Topo1 DNA_damage DNA Damage Topo1->DNA_damage apoptosis Apoptosis DNA_damage->apoptosis 5. Cell Death bystander_cell Neighboring Tumor Cell P1021_bystander->bystander_cell

DB-1310 Mechanism of Action

Comparative Performance Data

This section presents a summary of the preclinical and clinical data for DB-1310 and its comparators.

In Vitro Cytotoxicity

The anti-proliferative activity of DB-1310 was evaluated against a panel of human cancer cell lines with varying levels of HER3 expression using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

Cell LineCancer TypeHER3 Expression (MFI)DB-1310 IC50 (nM)P1021 (Payload) IC50 (nM)
Breast Cancer
SK-BR-3Breast CarcinomaHigh303
HCC1569Breast CarcinomaHighNot ReportedNot Reported
Lung Cancer
NCI-H441Lung AdenocarcinomaHigh9030
Prostate Cancer
22Rv1Prostate CarcinomaModerateNot ReportedNot Reported

MFI: Mean Fluorescence Intensity; IC50: Half-maximal inhibitory concentration. Data extracted from preclinical studies.[7]

In Vivo Antitumor Efficacy

The in vivo antitumor activity of DB-1310 has been demonstrated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

DB-1310 vs. Patritumab Deruxtecan (B607063) (HER3-DXd) in Xenograft Models

Xenograft ModelCancer TypeTreatmentDose (mg/kg)Tumor Growth Inhibition (%)
NCI-H441 (CDX)NSCLCDB-13105>100 (regression)
HER3-DXd5~80
LU1542 (PDX)NSCLCDB-13105>100 (regression)
HER3-DXd5~70
HCC1569 (CDX)Breast CancerDB-13105>100 (regression)
HER3-DXd5~90
PR9586 (PDX)Prostate CancerDB-13105>100 (regression)
HER3-DXd5~60

Data represents the approximate percentage of tumor growth inhibition compared to the vehicle control group at the end of the study. "Regression" indicates a reduction in tumor volume from the initial size. Data is based on graphical representations from preclinical studies.[8]

DB-1310 in Combination with Osimertinib (B560133) in an Osimertinib-Resistant NSCLC PDX Model

Treatment GroupTumor Volume (mm³) at Day 21
Vehicle~1200
Osimertinib~1000
DB-1310~400
DB-1310 + Osimertinib~100

Data is estimated from graphical representations in a preclinical study.[9]

Clinical Trial Data

DB-1310 is currently in early-phase clinical development. Preliminary results from a Phase 1/2a trial (NCT05785741) in patients with advanced solid tumors have shown encouraging antitumor activity, particularly in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[10]

Preliminary Efficacy of DB-1310 in Advanced Solid Tumors (Phase 1/2a)

Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
All Cancers31%5.5 months14.4 months
EGFR-mutated NSCLC44%7.0 months18.9 months

Data presented at the 2025 ASCO Annual Meeting.[11][12]

Clinical Efficacy of Patritumab Deruxtecan (HERTHENA-Lung01, Phase 2)

Patient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
EGFR-mutated NSCLC (heavily pretreated)29.8%6.4 months5.5 months11.9 months

Data from the HERTHENA-Lung01 Phase 2 trial.[13]

Clinical Efficacy of Osimertinib (FLAURA, Phase 3)

Patient PopulationTreatment ArmMedian Progression-Free Survival (PFS)
Treatment-naive EGFR-mutant NSCLCOsimertinib18.9 months
Gefitinib or Erlotinib10.2 months

Data from the FLAURA Phase 3 trial.[14][15]

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the general steps for assessing cell viability using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

CellTiter_Glo_Workflow start Start plate_cells 1. Plate cells in an opaque-walled 96-well plate start->plate_cells add_compound 2. Add DB-1310 or control compounds at various concentrations plate_cells->add_compound incubate 3. Incubate for a specified period (e.g., 72 hours) add_compound->incubate equilibrate 4. Equilibrate the plate to room temperature incubate->equilibrate add_reagent 5. Add CellTiter-Glo® Reagent to each well equilibrate->add_reagent mix 6. Mix on an orbital shaker to induce cell lysis add_reagent->mix stabilize 7. Incubate at room temperature to stabilize the luminescent signal mix->stabilize read_luminescence 8. Measure luminescence using a plate reader stabilize->read_luminescence analyze 9. Analyze data to determine IC50 values read_luminescence->analyze end End analyze->end

CellTiter-Glo® Assay Workflow

Detailed Steps:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density in culture medium.[10][16][17]

  • Compound Addition: Add serial dilutions of DB-1310, the payload P1021, and relevant controls to the wells.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and experimental goals (typically 72 hours).

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes before adding the reagent.[10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10][17]

  • Mixing: Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis.[10][17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10][17]

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration.

Patient-Derived Xenograft (PDX) Model

The following protocol provides a general overview of the establishment and use of PDX models for in vivo efficacy studies.

PDX_Model_Workflow start Start consent 1. Obtain informed consent from the patient start->consent tissue_acquisition 2. Acquire fresh tumor tissue from surgery consent->tissue_acquisition implantation 3. Implant tumor fragments into immunodeficient mice tissue_acquisition->implantation tumor_growth 4. Monitor tumor growth implantation->tumor_growth passaging 5. Passage the tumor to new cohorts of mice tumor_growth->passaging treatment 6. Treat tumor-bearing mice with DB-1310 or control agents passaging->treatment monitoring 7. Monitor tumor volume and animal health treatment->monitoring endpoint 8. Euthanize mice and collect tumors for analysis monitoring->endpoint end End endpoint->end

Patient-Derived Xenograft (PDX) Model Workflow

Detailed Steps:

  • Patient Consent and Tissue Acquisition: Obtain informed consent from patients for the use of their tumor tissue for research.[18] Collect fresh tumor tissue from surgical resection or biopsy in a sterile transport medium on ice.[18]

  • Implantation: In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³). Implant one or two fragments subcutaneously into the flank of an immunodeficient mouse (e.g., NOD-SCID or NSG).[18]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers to calculate tumor volume.[18]

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and implant fragments into a new cohort of mice for expansion.[2]

  • Efficacy Studies: Once a stable PDX line is established, enroll tumor-bearing mice into treatment groups. Administer DB-1310, comparator drugs, or vehicle control according to the study design.

  • Monitoring and Endpoint: Monitor tumor volume and the general health of the animals throughout the study. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Comparison with Alternatives

DB-1310's primary competitors are other HER3-targeting therapies and standard-of-care treatments for HER3-expressing cancers.

Patritumab Deruxtecan (HER3-DXd)

Patritumab deruxtecan is another HER3-targeting ADC with a similar mechanism of action to DB-1310, utilizing a topoisomerase I inhibitor payload (deruxtecan).[16] Preclinical data suggests that DB-1310 may have superior tumor growth inhibition in some xenograft models compared to HER3-DXd at the same dose.[3][8] Clinical trial results for patritumab deruxtecan in heavily pretreated EGFR-mutated NSCLC have shown an ORR of 29.8%.[13]

Osimertinib

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is the standard of care for patients with EGFR-mutant NSCLC.[14] Preclinical studies have demonstrated a synergistic effect when DB-1310 is combined with osimertinib, particularly in osimertinib-resistant models.[1][9] This suggests a potential role for DB-1310 in overcoming resistance to EGFR TKIs.

Other Investigational HER3-Targeting Agents

Several other HER3-targeting ADCs are in clinical development, including SHR-A2009, YL202, and IBI133. These agents, along with bispecific antibodies and other novel constructs, represent the evolving landscape of therapies targeting the HER3 pathway.

The logical relationship between DB-1310 and its alternatives is depicted in the diagram below.

DB1310_Alternatives_Comparison DB1310 DB-1310 HER3_DXd Patritumab Deruxtecan (HER3-DXd) DB1310->HER3_DXd Direct Competitor (Same Target, Similar MOA) Osimertinib Osimertinib DB1310->Osimertinib Potential Combination Therapy (Synergistic Effect) Other_ADCs Other HER3-targeting ADCs DB1310->Other_ADCs Emerging Alternatives

Comparison of DB-1310 with Alternative Therapies

Conclusion

Independent verification of preclinical and emerging clinical data suggests that DB-1310 is a promising HER3-targeting antibody-drug conjugate with a potent and multi-faceted mechanism of action. Its ability to induce tumor regression in preclinical models, including those resistant to other targeted therapies, and its encouraging early clinical activity, warrant further investigation. Comparative analysis with patritumab deruxtecan and the synergistic potential with osimertinib highlight its potential to address unmet needs in the treatment of HER3-expressing solid tumors. As more clinical data becomes available, a clearer picture of DB-1310's therapeutic index and its place in the oncology treatment landscape will emerge.

References

Safety Operating Guide

Proper Disposal Procedures for DB-10, an Investigational Anti-Ischemic Stroke Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of DB-10

This document provides procedural guidance for the proper disposal of this compound, a prodrug of 3-n-butylphthalide (NBP) used in ischemic stroke research. As an investigational drug, this compound and its parent compound require careful handling and disposal to ensure personnel safety and environmental protection in accordance with federal, state, and local regulations. All laboratory personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and trained in chemical waste management.[1]

Safety and Hazard Information

This compound, as a phthalide (B148349) derivative, shares properties with its active form, DL-3-n-Butylphthalide. The primary hazards associated with this class of compounds include skin and eye irritation, and potential respiratory irritation.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Quantitative Safety Data for DL-3-n-Butylphthalide
Data PointValue / ClassificationSource
CAS Number 6066-49-5[2]
Molecular Formula C12H14O2[4]
Molecular Weight 190.24 g/mol
Appearance Neat oil[4]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]
Signal Word Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Water Hazard Class WGK 1 (Slightly hazardous for water)[2]

Experimental Protocols: Waste Disposal Procedure

The proper disposal of investigational drugs like this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines.[5][6] The recommended method of disposal is incineration by a licensed hazardous waste management vendor.[1][5][7]

Methodology for Collection and Disposal of this compound Waste:

  • Container Selection: Choose a designated, compatible waste container. This can be the original vial or a new container made of glass or plastic that is compatible with the chemical properties of this compound.[1] For liquid waste, use a sealable container; for solid waste such as contaminated labware, use a designated puncture-proof container.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container.[1] The label must include:

    • The full chemical name: "this compound (prodrug of 3-n-butylphthalide)" and "DL-3-n-Butylphthalide". Avoid abbreviations.[1]

    • The concentration and physical state (solid or liquid).

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[1]

    • A contact phone number for the research team.[1]

    • Hazard identification (e.g., "Irritant").

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[1]

    • Ensure the container is kept closed except when adding waste.

    • Do not mix this compound waste with incompatible materials. While specific incompatibility data for this compound is not available, general practice is to avoid mixing with strong oxidizing agents, acids, and bases.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][5]

    • The EHS department will arrange for the transport of the waste to a permitted hazardous waste incineration facility.[7]

    • Maintain records of the disposal, including the date and quantity of waste generated.[5]

Note: Empty containers that held this compound should be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste after the label has been defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DB10_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Type (Liquid, Solid, Sharps) start->waste_type liquid_waste Liquid Waste: This compound solutions, rinsate waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated gloves, pipettes, vials waste_type->solid_waste Solid container_select Select Compatible & Labeled Waste Container storage Store in Designated Satellite Accumulation Area (SAA) container_select->storage liquid_waste->container_select solid_waste->container_select pickup Schedule Waste Pickup with EHS Office storage->pickup transport EHS Transports to Licensed Disposal Facility pickup->transport incineration Incineration transport->incineration documentation Maintain Disposal Records incineration->documentation end End of Process documentation->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of DB-10: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling DB-10, a pro-agent of 3-n-butylphthalide (NBP) utilized in ischemic stroke research.[1] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of research.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with DL-3-n-Butylphthalide, and by extension likely with its pro-agent this compound, include skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact which can cause irritation.[2]
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.To protect skin and clothing from contamination.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation, which may cause respiratory irritation.[2]

Operational Plan: From Preparation to Decontamination

A structured workflow is essential for the safe handling of this compound. The following step-by-step protocol provides guidance for laboratory operations.

Preparation
  • Work Area: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and free of clutter.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

  • Spill Kit: Have a spill kit appropriate for chemical spills readily available.

Handling and Use
  • Weighing and Transfer: For solid compounds, weigh the material in the fume hood. If the compound is a liquid, use a calibrated pipette or syringe for transfers.

  • Solution Preparation: When dissolving this compound, add the solvent to the weighed compound slowly to avoid splashing.

  • Experimental Procedures: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.

Decontamination
  • Glassware and Equipment: Thoroughly rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol, acetone) immediately after use. Collect the rinsate as hazardous waste.

  • Work Surfaces: Decontaminate the work surface within the fume hood with an appropriate cleaning agent after each use.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled as hazardous waste according to institutional and local regulations.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: Place any solid this compound waste and contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including experimental residues and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound (3-n-butylphthalide pro-agent)".

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by environmental health and safety personnel.

Quantitative Data Summary

The following table summarizes the available toxicological data for DL-3-n-Butylphthalide. This information should be used as a guide for risk assessment when handling this compound.

Data PointValueSpeciesReference
Oral LD50 2,450 mg/kgRat[2]
Oral TDLO 0.02 g/kgRat[2]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Toxic Dose Low. The lowest dose at which a toxic effect was observed.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

DB10_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Accessibility prep_fume_hood->prep_emergency prep_spill_kit Ensure Spill Kit is Ready prep_emergency->prep_spill_kit handling_weigh Weigh/Measure this compound in Fume Hood prep_spill_kit->handling_weigh handling_experiment Conduct Experiment in Fume Hood handling_weigh->handling_experiment decon_glassware Decontaminate Glassware & Equipment handling_experiment->decon_glassware decon_surface Clean Work Surfaces decon_glassware->decon_surface disposal_waste Segregate & Contain Hazardous Waste decon_surface->disposal_waste disposal_label Label Waste Containers disposal_waste->disposal_label disposal_storage Store Waste in Designated Area disposal_label->disposal_storage disposal_pickup Arrange for Waste Pickup disposal_storage->disposal_pickup

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。